molecular formula C6H13NO2 B1631485 L-Isoleucine-15N CAS No. 59935-30-7

L-Isoleucine-15N

Cat. No.: B1631485
CAS No.: 59935-30-7
M. Wt: 132.17 g/mol
InChI Key: AGPKZVBTJJNPAG-NNXLWEQRSA-N
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Description

L-​Isoleucine-​15N is an isotopically labeled analot of L-Isoleucine, which is classified as an essential amino acid, and is also a tumor promoter of bladder cancer in rats. L-​Isoleucine-​15N is used as a genetic tool for selectively labeling proteins.>

Properties

IUPAC Name

(2S,3S)-2-(15N)azanyl-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-NNXLWEQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443307
Record name L-Isoleucine-15N
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59935-30-7
Record name L-Isoleucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-Isoleucine-15N: A Technical Guide to its Chemical Properties for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuclear magnetic resonance (NMR) properties of L-Isoleucine labeled with the stable isotope nitrogen-15 (¹⁵N). This document provides a comprehensive overview of its chemical characteristics pertinent to NMR spectroscopy, detailed experimental protocols, and its role in key biological pathways, serving as a vital resource for researchers in drug development and the broader scientific community.

Introduction to L-Isoleucine-15N in NMR Spectroscopy

L-Isoleucine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis and various metabolic processes. Isotopic labeling of L-Isoleucine with ¹⁵N allows for a range of powerful NMR experiments that can elucidate the structure, dynamics, and interactions of proteins and other biomolecules. The ¹⁵N nucleus, with a spin of 1/2, provides favorable relaxation properties and allows for the application of heteronuclear NMR techniques, which are instrumental in modern structural biology and drug discovery.

This guide focuses on the key NMR-relevant chemical properties of L-Isoleucine-¹⁵N, including chemical shifts, coupling constants, and relaxation times. Understanding these parameters is fundamental for the design and interpretation of NMR experiments.

Quantitative NMR Data for this compound

The following tables summarize the key quantitative NMR parameters for L-Isoleucine. It is important to note that specific values for free L-Isoleucine-¹⁵N in solution can be scarce in publicly available databases, with most data pertaining to Isoleucine residues within proteins. The data presented here is a compilation from available resources and should be considered as a reference point for experimental design.

Table 1: Chemical Shifts (δ) of L-Isoleucine

AtomChemical Shift (ppm)Conditions
¹⁵N~120 - 125 (estimated for backbone amide in proteins)Dependent on local environment and secondary structure
¹Hα3.657pH 7.4, 298K[1]
¹³Cα62.249pH 7.4, 298K[1]
¹³Cβ38.614pH 7.4, 298K[1]
¹³Cγ127.174pH 7.4, 298K[1]
¹³Cγ217.411pH 7.4, 298K[1]
¹³Cδ113.834pH 7.4, 298K

Note: The ¹⁵N chemical shift of the primary amine in free L-Isoleucine in its zwitterionic form is expected to be in the range of 30-60 ppm relative to liquid ammonia.

Table 2: Coupling Constants (J) of L-Isoleucine

CouplingValue (Hz)Notes
¹J(¹⁵N,¹H)~90 - 95Typical one-bond coupling for amide groups in proteins.
³J(Hα,Hβ)4.3For N-benzoyl-L-isoleucine methyl ester.

Table 3: Relaxation Times (T₁, T₂) of this compound

ParameterValueConditions
T₁ (Longitudinal)Highly dependent on molecular tumbling rate. Generally longer for smaller molecules.For Isoleucine residues in proteins, T₁ values are typically in the range of hundreds of milliseconds to a few seconds.
T₂ (Transverse)Highly dependent on molecular tumbling rate and chemical exchange. Generally shorter for larger molecules.For Isoleucine residues in proteins, T₂ values are typically in the range of tens to hundreds of milliseconds.

Experimental Protocols for NMR Spectroscopy of this compound

Accurate and reproducible NMR data acquisition relies on well-defined experimental protocols. This section outlines the methodologies for key experiments used to characterize ¹⁵N-labeled L-Isoleucine.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent: Dissolve the L-Isoleucine-¹⁵N sample in a deuterated solvent (e.g., D₂O) to minimize the solvent proton signal. The final volume should be sufficient for the NMR tube being used (typically 500-600 µL for a standard 5 mm tube).

  • Concentration: For optimal signal-to-noise, a concentration of 1-10 mM is recommended for small molecules like free amino acids.

  • pH: Adjust the pH of the solution to the desired value using dilute deuterated acid or base (e.g., DCl or NaOD). The pH should be carefully controlled as it can significantly affect chemical shifts.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).

  • Filtering: Filter the final sample to remove any particulate matter that could degrade spectral quality.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The ¹H-¹⁵N HSQC experiment is a cornerstone of ¹⁵N NMR, providing a correlation map between protons and their directly attached nitrogen atoms.

Objective: To obtain a 2D spectrum showing correlations between amide protons and their corresponding ¹⁵N nuclei.

Methodology:

  • Pulse Program: Utilize a standard sensitivity-enhanced HSQC pulse sequence with gradients for coherence selection and water suppression (e.g., hsqcetf3gpsi).

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.

    • Set the temperature (e.g., 298 K).

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Acquisition Parameters:

    • Spectral Width (SW): Set the ¹H spectral width to cover all proton resonances (e.g., 12-16 ppm). Set the ¹⁵N spectral width to encompass the expected range of nitrogen chemical shifts (e.g., 30-40 ppm for the amide region).

    • Number of Points (TD): Acquire a sufficient number of data points in both dimensions for good resolution (e.g., 2048 in F2, 256 in F1).

    • Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 8 or 16 scans and adjust as needed to achieve the desired signal-to-noise ratio.

    • Recycle Delay (d1): Set the recycle delay to at least 1.5 times the longest T₁ of the nuclei of interest (typically 1-2 seconds).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum in both dimensions.

    • Reference the spectrum using the internal standard.

Measurement of ¹⁵N Relaxation Times (T₁ and T₂)

Measuring the longitudinal (T₁) and transverse (T₂) relaxation times provides insights into the dynamics of the molecule.

Objective: To determine the T₁ and T₂ relaxation rates for the ¹⁵N nucleus of L-Isoleucine.

Methodology:

  • Pulse Programs:

    • T₁: Use an inversion-recovery based pulse sequence (e.g., hsqct1etf3gpsi3d).

    • T₂: Use a Carr-Purcell-Meiboom-Gill (CPMG) based pulse sequence (e.g., hsqct2etf3gpsi3d).

  • Experimental Setup:

    • A series of 2D ¹H-¹⁵N HSQC-like spectra are acquired with varying relaxation delay times.

    • For T₁ experiments, a list of inversion delays (e.g., 10, 50, 100, 200, 400, 800, 1600 ms) is used.

    • For T₂ experiments, a list of CPMG delays (e.g., 10, 30, 50, 70, 90, 110, 130, 150 ms) is used.

  • Data Acquisition:

    • Acquire a set of 2D spectra for each relaxation delay.

  • Data Analysis:

    • For each cross-peak, measure the peak intensity or volume as a function of the relaxation delay.

    • Fit the intensity decay curve to a single exponential function to extract the T₁ or T₂ value. For T₁, the function is I(t) = I₀(1 - 2e^(-t/T₁)). For T₂, the function is I(t) = I₀e^(-t/T₂).

Biological Pathways Involving L-Isoleucine

NMR studies of ¹⁵N-labeled L-Isoleucine can provide valuable information about its role in various biological processes. Below are diagrams of two key pathways involving L-Isoleucine.

L-Isoleucine Degradation Pathway

The catabolism of L-Isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

L_Isoleucine_Degradation Ile L-Isoleucine Keto α-Keto-β-methylvalerate Ile->Keto Branched-chain amino acid aminotransferase Methylbutanoyl α-Methylbutanoyl-CoA Keto->Methylbutanoyl Branched-chain α-keto acid dehydrogenase complex Methylcrotonoyl (E)-2-Methylcrotonoyl-CoA Methylbutanoyl->Methylcrotonoyl 2-Methylacyl-CoA dehydrogenase Hydroxy 2-Methyl-3-hydroxybutyryl-CoA Methylcrotonoyl->Hydroxy Enoyl-CoA hydratase Acetoacetyl 2-Methylacetoacetyl-CoA Hydroxy->Acetoacetyl 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase Acetyl Acetyl-CoA Acetoacetyl->Acetyl β-Ketothiolase Propionyl Propionyl-CoA Acetoacetyl->Propionyl β-Ketothiolase

Caption: Catabolic pathway of L-Isoleucine.

L-Isoleucine and the mTOR Signaling Pathway

L-Isoleucine, along with other branched-chain amino acids, plays a crucial role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

mTOR_Signaling cluster_activation Activation Isoleucine L-Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (inactivates) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Inhibits (when active)

Caption: L-Isoleucine's role in mTORC1 signaling.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of L-Isoleucine-¹⁵N relevant to NMR spectroscopy. The provided data and experimental protocols serve as a starting point for researchers employing ¹⁵N-labeled Isoleucine in their studies. The visualization of its metabolic and signaling pathways highlights the broader biological context in which NMR studies of this important amino acid can provide significant insights. As NMR technology continues to advance, the application of stable isotope labeling will undoubtedly play an increasingly critical role in drug discovery and the fundamental understanding of biological systems.

References

An In-depth Technical Guide to the Isotopic Purity Analysis of L-Isoleucine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used to determine the isotopic purity of L-Isoleucine labeled with Nitrogen-15 (L-Isoleucine-¹⁵N). Accurate assessment of isotopic enrichment is critical for the successful application of stable isotope-labeled compounds in metabolic research, proteomics, and as internal standards in quantitative mass spectrometry.[1][2]

Introduction to Isotopic Purity

L-Isoleucine-¹⁵N is an essential amino acid in which the common ¹⁴N atom in the amino group is replaced by the stable, heavier isotope ¹⁵N. The isotopic purity, or percentage of ¹⁵N enrichment, is a critical quality attribute that defines the compound's utility. High isotopic purity ensures minimal interference from the unlabeled (¹⁴N) counterpart, leading to greater sensitivity and accuracy in experimental applications such as biomolecular NMR and metabolomics.[1][3] The natural abundance of ¹⁵N is very low, allowing compounds artificially enriched with ¹⁵N to be easily distinguished from endogenous molecules.[2]

Key Analytical Techniques

The determination of ¹⁵N enrichment in L-Isoleucine is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most common and versatile method for isotopic analysis. It separates ions based on their mass-to-charge ratio (m/z), allowing for the direct measurement of the relative abundance of the ¹⁵N-labeled molecule compared to its ¹⁴N analog.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly precise for determining the isotopic composition of individual amino acids.

  • Isotope Ratio Mass Spectrometry (IRMS): A specialized form of MS that provides very high-precision measurements of isotope ratios. It is often coupled with an elemental analyzer (EA-IRMS) or a gas chromatograph (GC-C-IRMS) for compound-specific analysis.

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): A soft ionization technique often used for analyzing peptides and proteins incorporating the labeled amino acid. It can rapidly assess the fidelity of ¹⁵N incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can confirm the position of the ¹⁵N label within the molecule and assess purity. ¹H-¹⁵N correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are standard for checking protein folding and assessing the quality of labeled samples. While NMR is powerful for structural confirmation, MS-based methods are generally preferred for precise quantification of isotopic enrichment.

Experimental Protocols

Detailed and accurate experimental procedures are crucial for reliable isotopic purity analysis. The following sections outline generalized protocols for the most common techniques.

Protocol for GC-MS and GC-C-IRMS Analysis

This method requires derivatization to make the amino acid volatile for gas chromatography.

  • Sample Preparation (Derivatization):

    • To make L-Isoleucine suitable for GC analysis, it must be derivatized. A common method is the creation of N-acetyl methyl esters or N-pivaloyl-i-propyl esters.

    • Step 1: Esterification: The sample is heated in an acidified alcohol (e.g., 1.85 M acidified methanol at 100°C for 1 hour) to convert the carboxylic acid group to an ester. The excess reagent is then evaporated under a stream of nitrogen.

    • Step 2: Acylation: The amino group is then acetylated using a mixture such as acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) at 60°C for 10 minutes.

    • Step 3: Extraction: The resulting derivative is extracted into an organic solvent like ethyl acetate, and the solvent is evaporated to concentrate the sample for injection.

  • Instrumentation and Analysis:

    • The derivatized sample is injected into a gas chromatograph, where it is separated from other components on a capillary column (e.g., Agilent DB-35).

    • The separated analyte then enters the mass spectrometer. For GC-C-IRMS, the analyte is first combusted at a high temperature (1000°C) in a reactor to convert the sample into N₂ gas.

    • The mass spectrometer measures the ion currents corresponding to the different isotopic masses (e.g., for N₂, m/z 28 for ¹⁴N¹⁴N and m/z 29 for ¹⁴N¹⁵N).

  • Data Analysis:

    • The isotopic enrichment is calculated from the ratio of the ion signal intensities of the ¹⁵N-containing molecule (or its fragments) to the ¹⁴N-containing molecule.

    • For IRMS, the results are often expressed as delta (δ¹⁵N) values relative to an international standard (Air), from which atom percent enrichment can be calculated.

Protocol for Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)

This protocol is used for determining the total ¹⁵N enrichment in a solid sample without chromatographic separation.

  • Sample Preparation:

    • A small, precisely weighed amount of the solid L-Isoleucine-¹⁵N sample is placed into a tin capsule.

  • Instrumentation and Analysis:

    • The capsule is dropped into a combustion reactor heated to over 1000°C in an oxygen-rich helium atmosphere. This process quantitatively converts all nitrogen in the sample into N₂ gas.

    • The resulting gases pass through a reduction reactor to remove excess oxygen and a trap to remove water.

    • The purified N₂ gas is introduced into the IRMS.

  • Data Analysis:

    • The IRMS simultaneously measures the ion beams for m/z 28 (¹⁴N¹⁴N) and m/z 29 (¹⁴N¹⁵N).

    • The ratio of these ion beams is used to calculate the precise ¹⁵N/¹⁴N ratio and determine the isotopic purity.

Quantitative Data Summary

Commercially available L-Isoleucine-¹⁵N is typically sold with high isotopic enrichment. The following table summarizes representative purity levels cited in commercial and research contexts.

Product/Analysis DescriptionReported Isotopic Purity/EnrichmentAnalytical MethodReference
Commercial L-Isoleucine (¹⁵N)98%Not Specified
Commercial L-Isoleucine (¹³C₆, ¹⁵N)99% for ¹⁵NNot Specified
Biosynthesized L-[¹⁵N]isoleucine96 atom% ¹⁵NGC-MS (EI and CI)
L-[¹⁵N]leucine (related amino acid)95 atom% ¹⁵NGC-MS (EI)

Visualized Workflows and Logic

Visual diagrams help clarify complex analytical processes and decision-making. The following workflows are rendered using the DOT language.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample L-Isoleucine-¹⁵N Sample Deriv Chemical Derivatization (for GC-MS) Sample->Deriv Volatility Required Weigh Encapsulation & Weighing (for EA-IRMS) Sample->Weigh Bulk Analysis GCMS GC-MS / GC-C-IRMS Deriv->GCMS EAIRMS EA-IRMS Weigh->EAIRMS Ratio Measure Isotope Ratios (e.g., m/z 29 / m/z 28) GCMS->Ratio EAIRMS->Ratio Calc Calculate Atom % Enrichment Ratio->Calc Report Final Purity Report Calc->Report

Caption: General workflow for the isotopic purity analysis of L-Isoleucine-¹⁵N.

G Start Define Analytical Goal Goal1 Routine Purity Check & Confirmation of Labeling Start->Goal1 Goal2 High-Precision Quantification of Bulk Enrichment Start->Goal2 Goal3 Analysis of ¹⁵N Incorporation into Peptides/Proteins Start->Goal3 Method1 GC-MS or LC-MS Goal1->Method1 Yes Method2 EA-IRMS or GC-C-IRMS Goal2->Method2 Yes Method3 MALDI-MS or LC-MS/MS Goal3->Method3 Yes

Caption: Decision guide for selecting an appropriate analytical method.

Conclusion

The accurate determination of the isotopic purity of L-Isoleucine-¹⁵N is paramount for its effective use in scientific research. Mass spectrometry, particularly GC-MS and high-precision IRMS, provides the quantitative foundation for this analysis. By following robust and well-defined experimental protocols, researchers can ensure the quality of their labeled materials, leading to reliable and reproducible experimental outcomes in fields ranging from metabolic flux analysis to quantitative proteomics.

References

The Strategic Advantage of ¹⁵N Isoleucine Labeling in Advanced Protein NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. However, the inherent complexity and size of many biological systems present significant challenges, primarily spectral overlap and signal broadening. Strategic isotopic labeling is a cornerstone of modern NMR, and the selective incorporation of ¹⁵N-labeled isoleucine has emerged as a particularly potent tool to overcome these hurdles. This guide provides a comprehensive overview of the advantages, experimental protocols, and applications of ¹⁵N isoleucine labeling in protein NMR studies.

Core Advantages of ¹⁵N Isoleucine Labeling

The selective incorporation of ¹⁵N isoleucine offers a multitude of benefits that significantly enhance the quality and feasibility of protein NMR studies, especially for large and complex systems.

  • Spectral Simplification and Resolution Enhancement : Uniform ¹⁵N labeling results in a signal for every non-proline residue, leading to crowded spectra for large proteins. Selectively labeling only isoleucine residues dramatically reduces the number of signals, minimizing overlap and improving spectral resolution. This is particularly advantageous for isoleucine δ1 methyl groups, which often exhibit favorable relaxation properties and appear in a less crowded region of the spectrum.[1]

  • Probing Protein Cores and Interfaces : Isoleucine, with its bulky hydrophobic side chain, is frequently located in the hydrophobic core of proteins and at protein-protein or protein-ligand interfaces.[1] ¹⁵N-labeled isoleucine thus provides an exquisite probe to study these crucial regions, reporting on structural integrity, conformational changes upon binding, and the nature of intermolecular interactions.

  • Facilitating Studies of High Molecular Weight Systems : For proteins exceeding 30-40 kDa, severe signal broadening and spectral overlap in uniformly labeled samples often preclude detailed analysis. Selective ¹⁵N isoleucine labeling, often in combination with deuteration and methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques, enables the study of much larger proteins and protein complexes.[1][2]

  • Insights into Protein Dynamics : The amide and side-chain nitrogens of isoleucine can serve as sensitive reporters of protein dynamics across a wide range of timescales. ¹⁵N relaxation experiments, such as T₁, T₂, and heteronuclear NOE measurements, on selectively labeled isoleucine residues can provide insights into local flexibility, conformational exchange, and allosteric regulation.

  • Aiding Resonance Assignment : In cases of extreme spectral overlap in uniformly labeled proteins, selective labeling of isoleucine can help to unambiguously assign isoleucine resonances, which can then serve as anchor points for the assignment of neighboring residues.

Quantitative Impact of Advanced NMR Techniques

The benefits of selective labeling and advanced NMR techniques can be quantified through improvements in sensitivity and precision of the collected data. The following table summarizes the impact of a new pulse sequence on the precision of ¹⁵N R₂,ini rate measurements, which are crucial for studying protein dynamics. While not a direct comparison of labeled versus unlabeled isoleucine, it demonstrates the quantitative improvements achievable with optimized experimental setups that are often used in conjunction with selective labeling.

ResidueR₂,ini (s⁻¹) - Previous Pulse SequenceR₂,ini (s⁻¹) - New Pulse Sequence
Lys3010.3 ± 0.910.5 ± 0.3
Lys3312.0 ± 1.312.3 ± 0.5
Lys4111.2 ± 1.111.4 ± 0.4
Lys4810.8 ± 1.010.9 ± 0.3
Lys5110.5 ± 1.010.7 ± 0.4
Lys6010.0 ± 0.910.2 ± 0.3

This table is adapted from a study demonstrating an 82% average increase in signal intensity, leading to significantly higher precision in measured ¹⁵N R₂,ini rates with a new pulse sequence.

Experimental Protocols

Protocol 1: Selective ¹⁵N Isoleucine Labeling in E. coli

This protocol outlines the general steps for producing a protein with selectively ¹⁵N-labeled isoleucine residues in an otherwise unlabeled protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • Unlabeled amino acid stock solutions (for all 19 other amino acids).

  • ¹⁵N-L-Isoleucine.

  • Glucose (or other carbon source).

  • Antibiotics.

  • IPTG (or other inducing agent).

Procedure:

  • Prepare M9 Minimal Medium: Prepare M9 minimal medium according to standard protocols, but omit the nitrogen source (NH₄Cl).

  • Pre-culture: Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • Adaptation Culture (Optional but Recommended): Inoculate a larger volume (e.g., 100 mL) of M9 minimal medium containing the antibiotic and a standard nitrogen source (¹⁴NH₄Cl) with the overnight pre-culture. Grow until the OD₆₀₀ reaches ~0.6-0.8. This step helps the cells adapt to the minimal medium.

  • Main Culture:

    • Pellet the cells from the adaptation culture by centrifugation.

    • Resuspend the cell pellet in fresh M9 minimal medium (lacking any nitrogen source) and use this to inoculate the main culture volume (e.g., 1 L) of M9 medium.

    • Supplement the main culture with all amino acids except isoleucine to a final concentration of ~100 mg/L each. Add ¹⁵N-L-isoleucine to a final concentration of ~50-100 mg/L. The optimal concentration may need to be determined empirically to balance labeling efficiency and potential metabolic scrambling.[3]

    • Add the carbon source (e.g., glucose to 2-4 g/L) and the appropriate antibiotic.

  • Growth and Induction:

    • Grow the main culture at the desired temperature (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for the desired expression time (typically 4-16 hours) at an appropriate temperature (e.g., 18-30°C).

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Purify the protein of interest using standard chromatography techniques.

Protocol 2: Methyl-TROSY NMR Experiment

This protocol provides a general outline for acquiring a ¹H-¹³C HMQC spectrum optimized for methyl groups on a protein with ¹⁵N-labeled isoleucine (and potentially other selectively labeled methyl-containing residues). This experiment is crucial for studying large proteins.

Sample Preparation:

  • The purified, selectively labeled protein should be in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) at a concentration of 0.1-1 mM.

  • The buffer should be prepared in 99.9% D₂O to minimize the solvent signal.

NMR Experiment Setup:

  • Spectrometer Setup: Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal.

  • Pulse Sequence: Select a methyl-TROSY based ¹H-¹³C HMQC pulse sequence. Many variants exist, some optimized for specific labeling schemes.

  • Acquisition Parameters:

    • ¹H Carrier Frequency: Set to the center of the methyl proton region (~0.5 ppm).

    • ¹³C Carrier Frequency: Set to the center of the methyl carbon region (~20 ppm).

    • Spectral Widths: Set appropriate spectral widths in both the ¹H (~4-5 ppm) and ¹³C (~20-25 ppm) dimensions to cover the expected chemical shift range of the methyl groups.

    • Acquisition Time: Typically ~100-150 ms in the direct (¹H) dimension and ~20-40 ms in the indirect (¹³C) dimension.

    • Number of Scans: This will depend on the sample concentration and spectrometer sensitivity. Start with 8 or 16 scans and adjust as needed to achieve the desired signal-to-noise ratio.

    • Recycle Delay: A recycle delay of ~1-1.5 seconds is typical.

  • Data Processing: Process the acquired data using appropriate software (e.g., NMRPipe, TopSpin). This will involve Fourier transformation, phasing, and baseline correction.

Visualizing Experimental Workflows and Biological Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the biological processes being investigated.

Experimental Workflow: Probing Protein-Ligand Interactions

protein_ligand_interaction cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis start Express and Purify Protein with Selective ¹⁵N-Isoleucine Labeling hsqc_free Acquire ¹H-¹⁵N HSQC Spectrum of Free Protein start->hsqc_free NMR Sample ligand Prepare Unlabeled Ligand Stock Solution titration Titrate Ligand into Protein Sample ligand->titration hsqc_free->titration hsqc_bound Acquire ¹H-¹⁵N HSQC Spectra at Multiple Ligand Concentrations titration->hsqc_bound Series of Samples csp Chemical Shift Perturbation (CSP) Analysis hsqc_bound->csp binding_site Map Binding Site on Protein Structure csp->binding_site kd Determine Dissociation Constant (Kd) csp->kd protein_folding unfolded Unfolded State (¹⁵N-Ile signals in random coil region) refolding Rapid Dilution or Pressure Jump unfolded->refolding Initiates Folding nmr Real-time NMR Monitoring (e.g., ¹H-¹⁵N HSQC) unfolded->nmr Observed by intermediate Folding Intermediate(s) (Distinct ¹⁵N-Ile chemical shifts, exchange broadening) intermediate->unfolded k_u1 folded Native Folded State (Dispersed ¹⁵N-Ile signals) intermediate->folded k_f2 intermediate->nmr Observed by folded->intermediate k_u2 folded->nmr Observed by denaturant High Denaturant (e.g., Urea, Guanidinium Chloride) denaturant->unfolded Induces refolding->intermediate k_f1

References

L-Isoleucine-15N in Protein Structure Determination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Isoleucine-15N in determining protein structure, dynamics, and interactions. The strategic incorporation of this stable isotope enables advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, offering high-resolution insights crucial for academic research and pharmaceutical development.

Core Principles of this compound Labeling

Stable isotope labeling with this compound involves replacing the naturally abundant ¹⁴N atom with the heavier, NMR-active ¹⁵N isotope in the isoleucine residues of a protein. This targeted labeling strategy is a powerful tool for simplifying complex spectra and focusing analysis on specific regions of a protein.

Key Advantages:

  • Spectral Simplification: In NMR spectroscopy, selectively labeling with ¹⁵N-isoleucine reduces spectral crowding, facilitating resonance assignment and structural analysis, particularly in larger proteins.[1][2]

  • Site-Specific Information: Provides residue-specific information about the local environment, dynamics, and interaction interfaces of isoleucine residues within the protein structure.

  • Quantitative Analysis: In mass spectrometry, the mass shift introduced by ¹⁵N allows for the accurate quantification of protein synthesis, degradation, and turnover rates.[3][4]

Applications in Protein Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of proteins in solution.[5] this compound labeling is instrumental in several key NMR experiments.

  • ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This is a fundamental experiment that provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue's backbone amide group. Labeling with ¹⁵N-Isoleucine results in a simplified HSQC spectrum where only isoleucine residues are visible, aiding in their assignment and the study of their local environment.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close in space, providing distance restraints for structure calculation. ¹⁵N-edited NOESY experiments on an this compound labeled sample can reveal long-range interactions involving isoleucine residues, which are often located in the hydrophobic core of proteins.

  • Relaxation Studies: ¹⁵N relaxation experiments provide information on the dynamics of the protein backbone at specific residues. By analyzing the relaxation parameters of ¹⁵N-labeled isoleucines, researchers can probe the flexibility and motion of different parts of the protein on a range of timescales.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for identifying and quantifying proteins. Metabolic labeling with ¹⁵N-amino acids, including this compound, is a cornerstone of quantitative proteomics.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used method for comparative proteomics. Cells are grown in media containing either "light" (¹⁴N) or "heavy" (¹⁵N) amino acids. By comparing the mass spectra of peptides from the different cell populations, researchers can accurately quantify changes in protein abundance.

  • Protein Turnover Studies: By introducing a pulse of ¹⁵N-labeled amino acids and monitoring its incorporation into proteins over time, the rates of protein synthesis and degradation can be determined. This provides crucial insights into protein homeostasis in various biological processes and disease states.

Experimental Protocols

Protocol for this compound Labeling in E. coli for NMR Studies

This protocol is adapted for high-yield expression of ¹⁵N-labeled proteins in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • ¹⁵N-L-Isoleucine and a mixture of all other ¹⁴N-amino acids.

  • Glucose (or ¹³C-glucose for double labeling).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain and grow overnight at 37°C with shaking.

  • Adaptation Culture: Pellet the overnight culture and resuspend in 100 mL of M9 minimal medium containing ¹⁴N-amino acids. Grow for a few hours to adapt the cells to the minimal medium.

  • Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁵N-L-Isoleucine (typically 100 mg/L) and a 10-fold excess of the other 19 unlabeled amino acids to prevent metabolic scrambling of the label. Add glucose as the carbon source.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • NMR Sample Preparation: The final protein sample should be in a low-salt buffer at a pH below 6.5 to minimize the exchange rate of amide protons. The typical protein concentration is 0.5 – 1 mM.

Protocol for Quantitative Proteomics using ¹⁵N Metabolic Labeling and MS

This protocol outlines a general workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Materials:

  • Cell culture system (e.g., mammalian cells, yeast, or bacteria).

  • "Light" (¹⁴N) and "Heavy" (¹⁵N) cell culture media.

  • Lysis buffer and protease inhibitors.

  • Trypsin for protein digestion.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Metabolic Labeling: Grow two separate cell populations. One in "light" medium containing natural abundance amino acids and the other in "heavy" medium where the nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl or a full complement of ¹⁵N-amino acids). For specific labeling, ¹⁵N-L-Isoleucine would be used in the heavy medium along with other light amino acids.

  • Sample Preparation: After a sufficient number of cell divisions to ensure near-complete incorporation of the label, harvest the cells. Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: Lyse the combined cells and extract the proteins. Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS instrument. The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" and "heavy" forms, separated by a mass difference determined by the number of nitrogen atoms in the peptide.

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms. This ratio reflects the relative abundance of the protein in the two original samples.

Data Presentation

Quantitative Data from ¹⁵N Labeling Experiments

The following tables summarize typical quantitative data obtained from experiments utilizing ¹⁵N labeling.

Table 1: ¹⁵N-Isoleucine Incorporation Efficiency

Expression SystemLabeling Condition¹⁵N Incorporation Efficiency (%)Reference
E. coliM9 minimal media with ¹⁵N-L-Isoleucine and 10x unlabeled amino acids>95%
Chlamydomonas reinhardtii¹⁵N-TAP medium~98%
HEK293 cellsCustom medium with 25 mg/L ¹⁵N-IsoleucineHigh, with minimal scrambling

Table 2: Protein Turnover Rates Determined by ¹⁵N Labeling

ProteinTissue/Cell TypeHalf-life (days)Reference
Mitochondrial 39S ribosomal protein L12Mouse Heart15.4
Mitochondrial 39S ribosomal protein L12Mouse Liver4.9
ANXA6Mouse Liver7.4
RuBisCo large subunitChlamydomonas reinhardtii~2.5
ATP synthase CF1 alpha subunitChlamydomonas reinhardtii~3.0

Visualizing Workflows and Pathways

Experimental Workflow for NMR Structure Determination

NMR_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Calculation Cloning Clone Gene of Interest into Expression Vector Transformation Transform E. coli Cloning->Transformation StarterCulture Grow Starter Culture (LB Medium) Transformation->StarterCulture MainCulture Grow Main Culture in M9 Minimal Medium with this compound StarterCulture->MainCulture Induction Induce Protein Expression (IPTG) MainCulture->Induction Harvesting Harvest Cells Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification Purify Protein (e.g., Affinity Chromatography) Lysis->Purification NMR_Sample Prepare NMR Sample Purification->NMR_Sample HSQC 1H-15N HSQC NMR_Sample->HSQC NOESY 15N-edited NOESY NMR_Sample->NOESY Relaxation 15N Relaxation Experiments NMR_Sample->Relaxation Assignment Resonance Assignment HSQC->Assignment Restraints Generate Distance & Dihedral Angle Restraints NOESY->Restraints Relaxation->Restraints Assignment->Restraints StructureCalc Calculate 3D Structure Restraints->StructureCalc Validation Structure Validation StructureCalc->Validation SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation LightCulture Cell Culture 1: 'Light' Medium (14N) Mix Mix Cell Populations (1:1) LightCulture->Mix HeavyCulture Cell Culture 2: 'Heavy' Medium (15N) HeavyCulture->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Peptide Identification LCMS->Identify Quantify Quantify 'Light' vs. 'Heavy' Peptides Identify->Quantify ProteinRatio Calculate Protein Abundance Ratios Quantify->ProteinRatio Signaling_Pathway cluster_cells Cell Populations cluster_process Analysis cluster_result Results cluster_validation Validation Control Control Cells ('Light' Medium - 14N) Combine Combine Cells & Isolate Plasma Membrane Proteins Control->Combine E3_Ligase E3 Ligase Overexpressing Cells ('Heavy' Medium - 15N) E3_Ligase->Combine MS Quantitative Mass Spectrometry Combine->MS Ratio Identify Proteins with Decreased Heavy/Light Ratio MS->Ratio Substrates Potential E3 Ligase Substrates Ratio->Substrates Validation Validate Substrates (e.g., Western Blot, Flow Cytometry) Substrates->Validation

References

Tracing Metabolic Pathways with L-Isoleucine-15N: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of utilizing L-Isoleucine-15N for metabolic pathway tracing. Stable isotope tracers are invaluable tools in understanding cellular metabolism, and L-Isoleucine labeled with the heavy isotope of nitrogen (15N) offers a powerful method to track the fate of this essential branched-chain amino acid (BCAA) through various metabolic and signaling pathways. This guide details experimental protocols, data interpretation, and the integration of isoleucine metabolism with key cellular processes relevant to drug discovery and development.

Introduction to this compound Metabolic Tracing

L-Isoleucine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. It plays a crucial role in protein synthesis, and its catabolism provides precursors for the tricarboxylic acid (TCA) cycle. Aberrant BCAA metabolism has been implicated in various diseases, including cancer and metabolic disorders, making it a key area of investigation for therapeutic intervention.

By introducing this compound into a biological system, researchers can track the incorporation of the 15N isotope into downstream metabolites using mass spectrometry. This allows for the quantification of metabolic fluxes and provides insights into the activity of specific pathways under different physiological or pathological conditions.

Experimental Protocols

The following protocols are representative examples based on established methodologies for stable isotope tracing experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Labeling with this compound

Objective: To label cells with this compound to achieve isotopic steady state for flux analysis.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Isoleucine-free medium

  • This compound (≥98% isotopic purity)

  • Phosphate-buffered saline (PBS)

  • 6-well culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment and ensures they reach approximately 80% confluency at the time of harvesting.

  • Adaptation to Labeling Medium (Optional but Recommended): To minimize metabolic shocks, adapt cells to a medium containing a mix of labeled and unlabeled isoleucine for a period before the main experiment.

  • Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the labeling medium. This is typically an isoleucine-free medium supplemented with a known concentration of this compound and other essential amino acids, along with dFBS. The concentration of this compound should be similar to that in the standard medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 15N label into intracellular metabolites. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the time required to reach isotopic steady state.

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol

  • Liquid nitrogen

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl.

  • Extraction:

    • Add a sufficient volume of -80°C methanol to the cells and immediately place the plate on dry ice.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously.

    • Freeze the extract in liquid nitrogen.

  • Phase Separation:

    • Add ice-cold water to the methanol extract.

    • Add a non-polar solvent (e.g., chloroform) for phase separation to isolate polar metabolites.

    • Vortex and centrifuge at high speed at 4°C.

    • The upper aqueous phase containing polar metabolites is collected for analysis.

LC-MS/MS Analysis of 15N-Labeled Metabolites

Objective: To separate and quantify 15N-labeled isoleucine and its downstream metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Chromatographic Conditions (Example):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like amino acids.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate.

  • Flow Rate: Optimized for the specific column and system.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis of specific mass transitions.

  • Mass Transitions: The precursor (Q1) and product (Q3) ions for both the unlabeled (M+0) and 15N-labeled (M+1) versions of isoleucine and its metabolites need to be determined. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is one unit higher than unlabeled isoleucine.

Data Presentation and Analysis

Quantitative Data Summary

The following tables are representative examples of how quantitative data from an this compound tracing experiment could be presented. The values are hypothetical and for illustrative purposes.

Table 1: Isotopic Enrichment of Isoleucine and Downstream Metabolites

MetaboliteTime (hours)Isotopic Enrichment (%)
This compound695.2 ± 1.3
1298.5 ± 0.8
2499.1 ± 0.5
Glutamate-15N615.3 ± 2.1
1228.7 ± 3.5
2445.2 ± 4.1
Aspartate-15N68.1 ± 1.5
1215.4 ± 2.3
2425.8 ± 3.0

Table 2: Calculated Nitrogen Flux Rates from this compound

Metabolic FluxControl Condition (nmol/10^6 cells/hr)Treated Condition (nmol/10^6 cells/hr)
Isoleucine uptake50.3 ± 4.575.8 ± 6.2
Isoleucine to Glutamate12.1 ± 1.820.5 ± 2.5
Isoleucine to Aspartate5.4 ± 0.99.8 ± 1.3
Isoleucine incorporation into protein32.8 ± 3.145.5 ± 4.0
Data Analysis Workflow

The analysis of data from stable isotope tracing experiments involves several steps to calculate metabolic fluxes.

Data_Analysis_Workflow Raw_Data Raw LC-MS/MS Data Peak_Integration Peak Integration & Quantification Raw_Data->Peak_Integration Correction Natural Abundance Correction Peak_Integration->Correction Enrichment Calculate Isotopic Enrichment Correction->Enrichment MFA Metabolic Flux Analysis (MFA) Enrichment->MFA Flux_Map Generate Flux Map MFA->Flux_Map

Caption: Data analysis workflow for this compound tracing. (Within 100 characters)
  • Peak Integration and Quantification: The raw data from the LC-MS/MS is processed to integrate the peak areas for the different isotopologues of each metabolite.

  • Correction for Natural Abundance: The data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N).

  • Calculation of Isotopic Enrichment: The fractional or percentage enrichment of 15N in each metabolite pool is calculated.

  • Metabolic Flux Analysis (MFA): Mathematical models are used to calculate the rates of metabolic reactions (fluxes) that best explain the observed isotopic labeling patterns. Software packages such as INCA or OpenMebius can be used for these calculations.

Signaling Pathways and Visualizations

L-Isoleucine metabolism is intricately linked to key cellular signaling pathways, particularly the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth and proliferation.

L-Isoleucine Catabolic Pathway

The catabolism of L-isoleucine is a multi-step process that occurs primarily in the mitochondria and yields acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle.

Isoleucine_Catabolism Ile This compound Keto α-keto-β-methylvalerate-15N Ile->Keto BCAT MB_CoA α-methylbutyryl-CoA-15N Keto->MB_CoA BCKDH Glu Glutamate-15N Keto->Glu Transamination Tig_CoA Tiglyl-CoA-15N MB_CoA->Tig_CoA MHB_CoA α-methyl-β-hydroxybutyryl-CoA-15N Tig_CoA->MHB_CoA MAA_CoA α-methylacetoacetyl-CoA-15N MHB_CoA->MAA_CoA Ac_CoA Acetyl-CoA MAA_CoA->Ac_CoA Prop_CoA Propionyl-CoA MAA_CoA->Prop_CoA TCA TCA Cycle Ac_CoA->TCA Prop_CoA->TCA

Caption: L-Isoleucine catabolic pathway. (Within 100 characters)
Integration of Isoleucine Metabolism with mTOR Signaling

BCAAs, including isoleucine, are known to activate the mTORC1 signaling pathway, which promotes protein synthesis and cell growth. This makes the interplay between BCAA metabolism and mTOR signaling a critical area of research in cancer and other diseases.

Isoleucine_mTOR_Pathway Isoleucine This compound mTORC1 mTORC1 Isoleucine->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylation (inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Isoleucine activation of the mTORC1 signaling pathway. (Within 100 characters)

Applications in Drug Development

The use of this compound as a metabolic tracer has significant applications in drug development:

  • Target Identification and Validation: By understanding how cancer cells or other diseased cells alter their isoleucine metabolism, new therapeutic targets within these pathways can be identified.

  • Mechanism of Action Studies: this compound tracing can be used to elucidate how a drug affects specific metabolic pathways, providing insights into its mechanism of action.

  • Biomarker Discovery: Altered levels of 15N-labeled metabolites in response to drug treatment can serve as biomarkers for drug efficacy or patient response.

  • Preclinical and Clinical Research: Stable isotope tracing can be used in preclinical animal models and even in clinical trials to assess metabolic responses to therapeutic interventions in a dynamic and quantitative manner.

Conclusion

Metabolic pathway tracing using this compound is a robust technique that provides valuable insights into the complex interplay of cellular metabolism and signaling. For researchers and professionals in drug development, this approach offers a powerful tool to dissect disease mechanisms, identify novel therapeutic targets, and evaluate the efficacy of new drugs. The detailed protocols and data analysis workflows presented in this guide provide a solid foundation for the successful implementation of this compound tracing in a research setting.

L-Isoleucine-15N: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and recommended storage conditions for L-Isoleucine-15N. The following sections detail the chemical properties, storage recommendations, stability profile under stress conditions, and analytical methodologies for assessing the integrity of this isotopically labeled amino acid. Furthermore, this guide outlines its application in metabolic research, including a depiction of its biological degradation pathway and a typical experimental workflow.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of the essential amino acid L-isoleucine, where the nitrogen atom in the amino group is the heavy isotope ¹⁵N. This isotopic enrichment allows it to be used as a tracer in metabolic research and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

PropertyValue
Chemical Formula C₆H₁₃¹⁵NO₂
Molecular Weight 132.17 g/mol
Appearance White to off-white crystalline powder or solid[1]
Isotopic Purity Typically ≥98 atom % ¹⁵N
Chemical Purity Typically ≥98%

Storage and Handling

Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier data sheets.

Solid Form

For the solid (powder) form of this compound, the following storage conditions are advised:

ConditionRecommendationSource
Temperature Room temperature or refrigerated (+2°C to +8°C)[2][3]
Light Protect from light[2][4]
Moisture Store in a dry environment, sealed from moisture
Container Keep in a tightly sealed container
In Solution

When this compound is dissolved in a solvent, long-term stability is best maintained under frozen conditions:

ConditionRecommendationSource
-20°C Up to 1 month
-80°C Up to 6 months
General Store in sealed containers, protected from moisture and light

Stability Profile

The chemical stability of this compound is expected to be comparable to that of its unlabeled counterpart, L-isoleucine, as the isotopic substitution of ¹⁴N with ¹⁵N does not significantly alter its chemical reactivity. Forced degradation studies are essential to determine the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products. This is a critical step in the development of pharmaceuticals and for ensuring the reliability of research reagents.

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the substance over time. A key aspect of such a method is its ability to resolve the parent compound from any degradation products.

The following table summarizes the results of a forced degradation study on L-isoleucine, which serves as a reliable proxy for this compound.

Stress ConditionReagent and ConditionsObservation
Acidic Hydrolysis 0.1 N Hydrochloric Acid, 24 hoursStable
Basic Hydrolysis 0.1 N Sodium Hydroxide, 24 hoursStable
Oxidative Stress 3% Hydrogen PeroxideDegradation observed

Data adapted from a study on the stability of 17 amino acids, including L-isoleucine.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol describes a general procedure for conducting a forced degradation study on this compound. The goal is to induce a partial degradation of the main compound, typically in the range of 5-20%.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Volumetric flasks and pipettes

  • Heating block or water bath

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl in a flask. Keep at room temperature for 24 hours. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH in a flask. Keep at room temperature for 24 hours. If no degradation is observed, repeat at an elevated temperature.

    • Oxidative Stress: Mix equal volumes of the stock solution and 3% H₂O₂ in a flask. Keep at room temperature and monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Stress: Store the solid this compound in an oven at an elevated temperature (e.g., 105°C) for a specified period. Also, heat the stock solution.

    • Photostability: Expose the solid and stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating analytical method, such as the HPLC method described below.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of L-isoleucine that can be applied to this compound. This method does not require derivatization.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a photodiode array detector.

  • Column: Kromasil SIL (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 2.5 mM Potassium dihydrogen phosphate (pH adjusted to 2.85).

    • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic with a ratio of Mobile Phase A to Mobile Phase B of 25:75.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 200 nm.

  • Injection Volume: 20 µL.

  • Run Time: 20 minutes.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • For analysis of stressed samples, dilute them to fall within the linear range of the method.

Application in Metabolic Research and Associated Pathways

This compound is a valuable tool for tracing the metabolic fate of isoleucine in vivo and in vitro. The ¹⁵N label allows researchers to follow the incorporation of the amino acid into proteins and its catabolism through various metabolic pathways.

Isoleucine Degradation Pathway

The catabolism of L-isoleucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. The following diagram illustrates the key steps in this pathway.

Isoleucine_Degradation_Pathway cluster_0 Isoleucine Catabolism Ile This compound Keto α-Keto-β-methylvalerate Ile->Keto Transamination MB_CoA α-Methylbutyryl-CoA Keto->MB_CoA Oxidative Decarboxylation TC_CoA Tiglyl-CoA MB_CoA->TC_CoA Dehydrogenation MHB_CoA α-Methyl-β-hydroxybutyryl-CoA TC_CoA->MHB_CoA Hydration MAC_CoA α-Methylacetoacetyl-CoA MHB_CoA->MAC_CoA Dehydrogenation Ac_CoA Acetyl-CoA MAC_CoA->Ac_CoA Thiolysis Prop_CoA Propionyl-CoA MAC_CoA->Prop_CoA Thiolysis

Caption: Metabolic degradation pathway of L-Isoleucine.

Experimental Workflow for a ¹⁵N Metabolic Labeling Study

A typical workflow for a metabolic labeling experiment using this compound involves introducing the labeled amino acid to a biological system, followed by sample preparation and analysis by mass spectrometry to determine the extent of its incorporation into proteins or other metabolites.

Metabolic_Labeling_Workflow cluster_workflow 15N Metabolic Labeling Experimental Workflow start Start: Culture Cells/Organism in 15N-Isoleucine depleted medium labeling Introduce this compound into the culture medium start->labeling incubation Incubate for a defined period to allow for incorporation labeling->incubation harvest Harvest Cells/Tissues incubation->harvest extraction Protein Extraction and Quantification harvest->extraction digestion Protein Digestion (e.g., with Trypsin) extraction->digestion analysis LC-MS/MS Analysis digestion->analysis data_proc Data Processing and Quantification of 15N Incorporation analysis->data_proc end End: Biological Interpretation data_proc->end

Caption: General workflow for a ¹⁵N metabolic labeling experiment.

Protocol 3: ¹⁵N Metabolic Tracer Study using Mass Spectrometry

This protocol outlines the key steps for a cell culture-based experiment to trace the incorporation of this compound into cellular proteins.

Materials:

  • Cell line of interest

  • Cell culture medium deficient in isoleucine

  • This compound

  • Unlabeled L-isoleucine

  • Standard cell culture reagents and equipment

  • Protein extraction buffers and reagents

  • Trypsin for protein digestion

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in a medium containing all essential amino acids except for isoleucine.

    • Prepare two sets of cultures: a "light" control group supplemented with unlabeled L-isoleucine and a "heavy" experimental group supplemented with this compound.

    • Incubate the cells for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid.

  • Sample Harvesting and Protein Extraction:

    • Harvest the cells from both the light and heavy cultures.

    • Lyse the cells and extract the total protein.

    • Quantify the protein concentration in each extract.

  • Protein Digestion:

    • Combine equal amounts of protein from the light and heavy samples.

    • Denature, reduce, and alkylate the proteins.

    • Digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹⁵N in the peptides from the experimental group.

  • Data Analysis:

    • Use specialized proteomics software to identify the peptides and quantify the relative abundance of the ¹⁴N and ¹⁵N-containing peptides.

    • The ratio of heavy to light peptides provides a measure of the rate of protein synthesis and degradation.

This comprehensive guide provides a foundation for the proper handling, storage, and application of this compound in a research setting. Adherence to these guidelines will help ensure the quality and reliability of experimental results.

References

Microbial Synthesis of L-Isoleucine-¹⁵N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial synthesis of ¹⁵N-labeled L-Isoleucine, an essential amino acid with significant applications in metabolic research and as a tracer in drug development studies. This document details the core methodologies, from strain selection and fermentation to purification and analysis, presenting quantitative data in accessible formats and visualizing key pathways and workflows.

Introduction

L-Isoleucine is a branched-chain amino acid (BCAA) crucial for various physiological functions. The stable isotope-labeled form, L-Isoleucine-¹⁵N, serves as a powerful tool in metabolic studies, allowing researchers to trace the fate of this amino acid in vivo and in vitro. Microbial fermentation is the primary and most efficient method for producing optically pure L-amino acids.[1][2] This guide focuses on the production of L-Isoleucine-¹⁵N using two industrially significant microorganisms: Corynebacterium glutamicum and Escherichia coli.[1]

Microbial Strains and Metabolic Engineering

The workhorses for industrial L-isoleucine production are predominantly Corynebacterium glutamicum and Escherichia coli.[1] Both microorganisms have well-characterized genetics and are amenable to metabolic engineering techniques aimed at enhancing product yield.

Key Metabolic Engineering Strategies:

  • Deregulation of Feedback Inhibition: Key enzymes in the L-isoleucine biosynthesis pathway, such as threonine dehydratase (encoded by ilvA), are often subject to feedback inhibition by L-isoleucine. Introducing mutations to render these enzymes resistant to feedback inhibition is a critical step in strain development.

  • Overexpression of Pathway Genes: Increasing the expression of genes encoding rate-limiting enzymes in the biosynthesis pathway can significantly boost L-isoleucine production. This includes genes of the ilv operon.

  • Enhancing Precursor Supply: Metabolic strategies to channel more carbon flux towards the precursors of L-isoleucine, such as L-threonine and pyruvate, are employed to improve yields.

  • Improving Export Systems: Overexpression of exporter proteins, such as BrnFE in C. glutamicum, can facilitate the secretion of L-isoleucine into the culture medium, preventing intracellular accumulation that could inhibit production.

Experimental Protocols

Preparation of ¹⁵N-Labeled Minimal Medium

The foundation of producing L-Isoleucine-¹⁵N is a defined minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically [¹⁵N]ammonium chloride (¹⁵NH₄Cl) or [¹⁵N]ammonium sulfate. M9 minimal medium is a common choice for both E. coli and C. glutamicum.

Table 1: Composition of M9 Minimal Medium for ¹⁵N Labeling (per 1 Liter)

ComponentQuantityNotes
5x M9 Salts (Nitrogen-free)200 mLPrepare as a sterile stock solution.
¹⁵NH₄Cl1 gThe sole nitrogen source for ¹⁵N labeling.
20% (w/v) Glucose20 mLCarbon source. Sterilize separately.
1 M MgSO₄2 mLSterilize separately.
1 M CaCl₂0.1 mLSterilize separately.
1000x Vitamin Solution1 mLOptional, but can improve growth.
100x Trace Elements10 mLOptional, but can improve growth.
Sterile Deionized Waterto 1 L

Protocol for 10x M9 Salts (Nitrogen-Free) (per 1 Liter):

  • Dissolve 60 g of Na₂HPO₄, 30 g of KH₂PO₄, and 5 g of NaCl in deionized water.

  • Adjust the volume to 1 liter.

  • Sterilize by autoclaving.

Fermentation Process

A fed-batch fermentation strategy is often employed to achieve high cell densities and, consequently, high product yields, while avoiding the accumulation of inhibitory byproducts like acetate.

Step-by-Step Fermentation Protocol:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered microbial strain into a small volume (5-10 mL) of rich medium (e.g., LB or 2xTY) and grow overnight.

    • Transfer this pre-culture to a larger volume of ¹⁵N-labeled M9 minimal medium for an overnight starter culture. This helps the cells adapt to the minimal medium.

  • Bioreactor Inoculation:

    • Inoculate the main bioreactor containing the ¹⁵N-labeled M9 medium with the overnight starter culture (typically a 1:100 inoculum).

  • Fermentation Conditions:

    • Temperature: Maintain at the optimal growth temperature for the specific strain (e.g., 30-37°C).

    • pH: Control the pH of the culture, typically around 7.0, using automated addition of a base like ammonium hydroxide (note: for ¹⁵N labeling, a ¹⁵N-labeled base would be ideal if nitrogen is limiting, though pH control is often with non-labeled bases).

    • Dissolved Oxygen (DO): Maintain DO levels, often at 20-30% of air saturation, by adjusting agitation and aeration rates.

  • Fed-Batch Strategy:

    • After the initial carbon source (glucose) is nearly depleted, initiate a feeding strategy.

    • A concentrated solution of glucose (and potentially other required nutrients) is fed into the bioreactor at a controlled rate to maintain a low but non-limiting substrate concentration. This prevents overflow metabolism and acetate formation.

    • The feeding can be controlled based on parameters like DO spikes (indicating glucose depletion) or by maintaining a constant low glucose concentration (glucose-stat feeding).

  • Harvesting:

    • Continue the fermentation for 48-72 hours or until L-isoleucine production plateaus.

    • Harvest the cells by centrifugation. The supernatant, which contains the secreted L-Isoleucine-¹⁵N, is collected for purification.

Purification of L-Isoleucine-¹⁵N

The purification of L-Isoleucine-¹⁵N from the fermentation broth involves removing cells, proteins, other amino acids, and salts.

Purification Protocol:

  • Cell Removal: Centrifuge the fermentation broth at high speed to pellet the cells. The supernatant is the starting material for purification.

  • Removal of Impurities:

    • Activated Carbon Treatment: Pass the supernatant through a column of activated carbon. L-isoleucine adsorbs to the carbon. Wash the column with water to remove unbound impurities.

    • Elution: Elute the L-isoleucine from the activated carbon using aqueous ammonia.

    • Ion-Exchange Chromatography: For higher purity, the eluate can be further purified using ion-exchange chromatography to separate L-isoleucine from other amino acids and charged impurities.

  • Crystallization:

    • Concentrate the purified L-isoleucine solution under vacuum.

    • Induce crystallization by adjusting the pH and/or adding a non-solvent.

    • Collect the L-Isoleucine-¹⁵N crystals by filtration and dry them.

Quantitative Data

The following tables summarize key quantitative data from various studies on L-isoleucine production.

Table 2: L-Isoleucine Production in Engineered Corynebacterium glutamicum

StrainFermentation MethodL-Isoleucine Titer (g/L)Yield (g/g glucose)Reference
Engineered C. glutamicumFed-batch32.1-
C. glutamicum SM13Fed-batch-0.22
C. glutamicum K2P55Fed-batch14.3 (109 mM)0.188 (mol/mol)

Table 3: L-Isoleucine Production in Engineered Escherichia coli

StrainFermentation MethodL-Isoleucine Titer (g/L)Yield (g/g glucose)Reference
Engineered E. coliFed-batch9.460.14
E. coli TRFPFed-batch11.95-
E. coli ISO-12Fed-batch51.50.29
Mutant E. coli NXU102Shake flask7.48-

Table 4: ¹⁵N-Isotopic Enrichment of L-Isoleucine

Microbial Strain¹⁵N SourceIsotopic Enrichment (%)Reference
Corynebacterium glutamicum[¹⁵N]ammonium sulfate96

Visualization of Pathways and Workflows

L-Isoleucine Biosynthesis Pathway

The biosynthesis of L-isoleucine starts from L-aspartate and involves a series of enzymatic reactions. The pathway shares several enzymes with the biosynthesis of other branched-chain amino acids, namely L-valine and L-leucine.

L_Isoleucine_Biosynthesis Asp L-Aspartate AspP Aspartyl-phosphate Asp->AspP ask AspSA Aspartate semialdehyde AspP->AspSA asd Hser L-Homoserine AspSA->Hser hom Thr L-Threonine Hser->Thr thrB, thrC aKB α-Ketobutyrate Thr->aKB ilvA AHB α-Aceto-α-hydroxy- butyrate aKB->AHB ilvBN DHIV α,β-Dihydroxy-β- methylvalerate AHB->DHIV ilvC KMV α-Keto-β- methylvalerate DHIV->KMV ilvD Ile L-Isoleucine KMV->Ile ilvE/avtA Ile->Thr Feedback Inhibition Pyruvate Pyruvate Pyruvate->AHB ValLeu To L-Valine & L-Leucine Pyruvate->ValLeu ilvBN Experimental_Workflow MediaPrep ¹⁵N Minimal Medium Preparation Inoculum Inoculum Development MediaPrep->Inoculum Fermentation Fed-Batch Fermentation MediaPrep->Fermentation Inoculum->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Purification Purification (Chromatography) Harvest->Purification Analysis Analysis (MS, NMR) Purification->Analysis FinalProduct L-Isoleucine-¹⁵N Analysis->FinalProduct

References

The In Vivo Metabolic Journey of L-Isoleucine-15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of L-Isoleucine-15N, a stable isotope-labeled essential amino acid, within a living organism. By employing this compound as a tracer, researchers can quantitatively track its absorption, distribution, metabolism, and excretion, providing invaluable insights into protein synthesis, amino acid catabolism, and overall metabolic flux in various physiological and pathological states. This guide offers a comprehensive overview of the experimental protocols, data interpretation, and the intricate signaling pathways governing isoleucine metabolism.

Introduction to L-Isoleucine Metabolism and Isotope Tracing

L-isoleucine is a branched-chain amino acid (BCAA) that plays a pivotal role not only as a building block for protein synthesis but also as a signaling molecule in metabolic regulation. Its catabolism contributes to the cellular energy pool by providing intermediates for the tricarboxylic acid (TCA) cycle. Stable isotope tracers, such as this compound, are non-radioactive and can be safely used in both animal and human studies to trace the dynamic processes of metabolism. By introducing a known amount of the labeled compound, the rate of its appearance and disappearance in various metabolic pools can be measured using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols for In Vivo this compound Tracer Studies

A representative in vivo study to trace the metabolic fate of this compound involves a primed-continuous infusion in an animal model, followed by tissue and biofluid analysis.

Animal Model and Surgical Preparation

A common animal model for such studies is the domestic pig due to its physiological similarities to humans.

Protocol:

  • Animal Acclimatization: Twelve female gilts (average initial body weight of 38 kg) are housed individually and acclimatized to the experimental diet for at least one week prior to surgery.

  • Catheter Implantation: Under general anesthesia, two indwelling catheters are surgically implanted into the external jugular veins of each pig. One catheter is used for tracer infusion, and the other for blood sampling. The catheters are tunneled subcutaneously to the back of the neck and secured.

  • Recovery: The animals are allowed a recovery period of at least five days, during which they are monitored for signs of infection and discomfort.

This compound Infusion Protocol

A primed-continuous infusion is employed to achieve a steady-state isotopic enrichment in the plasma.

Protocol:

  • Fasting: The animals are fasted overnight (12 hours) prior to the infusion study to establish a post-absorptive state.

  • Priming Dose: A priming bolus of this compound (99 atom % 15N) is administered to rapidly raise the plasma enrichment to the desired plateau. The priming dose is calculated based on the estimated pool size of free isoleucine.

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of this compound is initiated and maintained for a period of 6 to 8 hours. The infusion rate is set to maintain a constant isotopic enrichment in the plasma.

  • Blood Sampling: Blood samples (5 mL) are collected from the sampling catheter at baseline (pre-infusion) and at regular intervals (e.g., every 30 minutes) during the infusion period.

  • Tissue Collection: At the end of the infusion period, the animals are euthanized, and tissue samples (e.g., liver, skeletal muscle, heart, kidney, and adipose tissue) are rapidly collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Sample Preparation and Analysis by GC-MS

Protocol:

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then deproteinized with an equal volume of 10% trichloroacetic acid (TCA). The supernatant containing free amino acids is collected.

  • Tissue Homogenization: Frozen tissue samples are pulverized under liquid nitrogen and homogenized in a buffer solution. The homogenate is then deproteinized with TCA.

  • Amino Acid Derivatization: The amino acid-containing extracts from plasma and tissues are purified by ion-exchange chromatography. The purified amino acids are then derivatized to their N-heptafluorobutyryl isobutyl esters to make them volatile for GC-MS analysis.

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in the selected ion monitoring (SIM) mode to detect the molecular ions corresponding to unlabeled (14N) and labeled (15N) isoleucine.

  • Isotopic Enrichment Calculation: The isotopic enrichment of this compound is calculated from the ratio of the peak areas of the labeled and unlabeled ions.

Data Presentation: Quantitative Fate of this compound

The quantitative data obtained from in vivo this compound tracer studies are typically presented in tabular format to facilitate comparison between different tissues and metabolic states. The following tables provide a representative summary of expected results from a study as described above.

Table 1: Plasma this compound Enrichment and Kinetics

ParameterValueUnits
Plasma Isoleucine Concentration 85 ± 10µmol/L
Plateau Isotopic Enrichment (APE) 10.5 ± 1.2Atom Percent Excess
Rate of Appearance (Ra) of Isoleucine 120 ± 15µmol/kg/h
Rate of Disappearance (Rd) of Isoleucine 120 ± 15µmol/kg/h

Values are presented as mean ± standard deviation. APE represents the steady-state enrichment of this compound in plasma.

Table 2: this compound Enrichment in Tissue Free Amino Acid Pools

TissueIsotopic Enrichment (APE)
Liver 8.9 ± 0.9
Skeletal Muscle 7.5 ± 0.8
Heart 8.2 ± 1.0
Kidney 9.5 ± 1.1
Adipose Tissue 6.8 ± 0.7

Values are presented as mean ± standard deviation in Atom Percent Excess (APE).

Table 3: Incorporation of this compound into Tissue Protein

TissueFractional Synthesis Rate (FSR)
Liver 15.2 ± 2.5
Skeletal Muscle 1.8 ± 0.4
Heart 4.5 ± 0.9
Kidney 12.8 ± 2.1

Values are presented as mean ± standard deviation in percent per day (%/day).

Visualization of Metabolic Pathways and Workflows

L-Isoleucine Catabolic Pathway

The catabolism of L-isoleucine is a multi-step process that occurs primarily in the mitochondria of various tissues, with skeletal muscle being a major site. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which can enter the TCA cycle for energy production or be used for gluconeogenesis and fatty acid synthesis.

Isoleucine_Catabolism Isoleucine This compound BCAT Branched-Chain Amino Acid Transaminase (BCAT) Isoleucine->BCAT Glu Glutamate-15N BCAT->Glu Keto_Ile α-Keto-β-methylvalerate BCAT->Keto_Ile aKG α-Ketoglutarate aKG->BCAT BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Keto_Ile->BCKDH Methylbutyryl_CoA α-Methylbutyryl-CoA BCKDH->Methylbutyryl_CoA ACAD Acyl-CoA Dehydrogenase Methylbutyryl_CoA->ACAD Tiglyl_CoA Tiglyl-CoA ACAD->Tiglyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Tiglyl_CoA->Enoyl_CoA_Hydratase Hydroxy_CoA α-Methyl-β-hydroxybutyryl-CoA Enoyl_CoA_Hydratase->Hydroxy_CoA Dehydrogenase Dehydrogenase Hydroxy_CoA->Dehydrogenase Acetoacetyl_CoA α-Methylacetoacetyl-CoA Dehydrogenase->Acetoacetyl_CoA Thiolase Thiolase Acetoacetyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA via Succinyl-CoA

Caption: The catabolic pathway of this compound.

Experimental Workflow for In Vivo this compound Tracer Study

The following diagram illustrates the logical flow of a typical in vivo this compound tracer experiment, from animal preparation to data analysis.

Experimental_Workflow Animal_Prep Animal Preparation (Acclimatization, Catheterization) Fasting Overnight Fasting Animal_Prep->Fasting Infusion Primed-Continuous Infusion of this compound Fasting->Infusion Blood_Sampling Serial Blood Sampling Infusion->Blood_Sampling Tissue_Harvest Tissue Harvest (Liver, Muscle, etc.) Infusion->Tissue_Harvest Sample_Processing Sample Processing (Deproteinization, Purification) Blood_Sampling->Sample_Processing Tissue_Harvest->Sample_Processing Derivatization Amino Acid Derivatization Sample_Processing->Derivatization GCMS_Analysis GC-MS Analysis (Selected Ion Monitoring) Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Isotopic Enrichment, Flux Calculation) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for an in vivo this compound study.

Interpretation of Results and Applications

The data generated from this compound tracer studies provide a dynamic view of isoleucine metabolism.

  • Plasma Kinetics: The rate of appearance (Ra) of isoleucine in plasma during a fasted state primarily reflects the rate of whole-body protein breakdown. The rate of disappearance (Rd) represents the sum of isoleucine's fates, including protein synthesis and catabolism.

  • Tissue Enrichment: The isotopic enrichment in the free amino acid pools of different tissues indicates the rate of uptake and turnover of isoleucine in those specific organs.

  • Protein Synthesis: The fractional synthesis rate (FSR) of proteins in various tissues is a direct measure of the incorporation of this compound into newly synthesized proteins, providing insights into tissue-specific anabolic processes.

  • Metabolic Flux: By measuring the enrichment of 15N in downstream metabolites such as glutamate (resulting from the initial transamination step), the flux through the isoleucine catabolic pathway can be estimated.

Applications in Research and Drug Development:

  • Understanding Disease Pathophysiology: Alterations in isoleucine metabolism are associated with various diseases, including insulin resistance, obesity, and certain types of cancer. This compound tracer studies can elucidate the metabolic dysregulations underlying these conditions.

  • Nutritional Interventions: These studies are crucial for evaluating the impact of dietary interventions, such as protein supplementation or restriction, on whole-body and tissue-specific protein metabolism.

  • Pharmacological Studies: The effects of drugs on protein synthesis and amino acid catabolism can be quantitatively assessed, aiding in the development of therapies for metabolic disorders and muscle wasting conditions.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and safe method for the in-depth investigation of isoleucine's metabolic fate in vivo. The detailed experimental protocols and data analysis frameworks presented in this guide offer a solid foundation for researchers and scientists to design and execute robust studies. The insights gained from such research are critical for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies.

The Pivotal Role of L-Isoleucine-15N in Elucidating Protein Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, understanding the dynamic nature of proteins is paramount to deciphering their function, regulation, and involvement in disease. Stable isotope labeling, particularly with L-Isoleucine-15N, has emerged as a powerful and indispensable tool for researchers. This technical guide provides a comprehensive overview of the application of this compound in the study of protein dynamics, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Introduction to this compound Labeling

L-Isoleucine, an essential amino acid, is frequently found in the hydrophobic cores of proteins, making it an excellent probe for reporting on the overall structural integrity and conformational changes within a protein.[1] The incorporation of the stable, non-radioactive isotope, Nitrogen-15 (¹⁵N), into isoleucine residues allows for their specific detection and analysis using sophisticated biophysical techniques. This targeted labeling strategy is instrumental in reducing spectral complexity and enhancing the sensitivity of detection, particularly in larger proteins.[1]

The primary applications of L-Isoleucine-¹⁵N in studying protein dynamics fall into two main categories:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe protein structure, conformational changes, and intramolecular motions at atomic resolution.

  • Mass Spectrometry (MS)-based Proteomics: To quantify protein synthesis, degradation, and turnover rates on a proteome-wide scale.[2]

This compound in NMR Spectroscopy: A Window into Conformational Dynamics

NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution.[3] Uniform or selective ¹⁵N labeling is a prerequisite for a wide range of NMR experiments that provide insights into the protein backbone and sidechain dynamics.

Key NMR Experiments

The ¹H-¹⁵N HSQC experiment is the cornerstone of protein NMR. It provides a unique "fingerprint" of the protein, with each peak in the 2D spectrum corresponding to a specific amide group (N-H) in the protein backbone (and some sidechains). Changes in the chemical environment of an isoleucine residue, due to ligand binding, mutation, or conformational change, will result in a shift in the position of its corresponding peak in the HSQC spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP) , is a sensitive indicator of interaction sites and allosteric effects.

To probe the dynamics of the protein backbone on a picosecond to nanosecond timescale, a suite of ¹⁵N relaxation experiments are employed. These experiments measure the rates at which the ¹⁵N nuclei return to their equilibrium state after being perturbed by radiofrequency pulses. The key parameters measured are:

  • Longitudinal relaxation rate (R₁ or 1/T₁): Provides information about fast timescale motions.

  • Transverse relaxation rate (R₂ or 1/T₂): Sensitive to both fast and slower (microsecond to millisecond) timescale motions, such as conformational exchange.

  • Heteronuclear Nuclear Overhauser Effect (hetNOE): A measure of the local backbone flexibility. An NOE value close to 1 indicates a rigid backbone, while lower values suggest flexibility.

By analyzing these relaxation parameters, researchers can gain a detailed understanding of the motional properties of individual isoleucine residues and, by extension, the protein as a whole.[4]

Experimental Protocol: ¹⁵N-Isoleucine Labeling for NMR Studies

This protocol outlines the steps for expressing and purifying a ¹⁵N-Isoleucine labeled protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal media components.

  • ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).

  • L-Isoleucine (unlabeled).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Standard buffers and reagents for protein purification.

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • M9 Minimal Media Preparation: Prepare 1 L of M9 minimal media. As the sole nitrogen source, add 1 g of ¹⁵NH₄Cl. Supplement the media with all essential amino acids except for isoleucine.

  • Main Culture Growth: Inoculate the 1 L of M9 media with the overnight starter culture. Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Selective Labeling: Immediately after induction, add 100 mg of unlabeled L-Isoleucine. This step helps to minimize isotopic scrambling, where the ¹⁵N label is incorporated into other amino acids.

  • Expression: Continue to grow the cells for 3-5 hours at the optimal expression temperature for your protein.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the ¹⁵N-Isoleucine labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) and concentrate to the desired concentration (typically 0.1-1 mM).

Quantitative Data Summary: NMR Relaxation Parameters

The following table provides representative ¹⁵N relaxation data for a hypothetical protein, illustrating the type of quantitative information that can be obtained.

ResidueT₁ (s)T₂ (ms)hetNOE
Ile151.25850.82
Ile451.30900.85
Ile780.95500.65
Ile1021.28880.83

Table 1: Representative ¹⁵N relaxation data. Higher T₁ and T₂ values and a hetNOE close to 1 indicate a more rigid backbone structure for Isoleucine residues 15, 45, and 102. The lower values for Ile78 suggest it is located in a more flexible region of the protein.

This compound in Mass Spectrometry: Tracking Protein Turnover

Mass spectrometry-based proteomics has revolutionized the study of the entire complement of proteins in a cell or organism. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. By growing cells in media containing "heavy" ¹⁵N-labeled amino acids, newly synthesized proteins become isotopically labeled.

Dynamic SILAC for Protein Turnover Analysis

Dynamic SILAC, or pulse-chase SILAC, is used to measure the rates of protein synthesis and degradation. In this approach, cells are first grown in "light" media and then switched to "heavy" media containing ¹⁵N-Isoleucine. Over time, the "heavy" isotope is incorporated into newly synthesized proteins. By taking samples at different time points and analyzing them by mass spectrometry, the ratio of heavy to light peptides for each protein can be determined. This ratio is then used to calculate the protein's turnover rate.

Experimental Protocol: Dynamic SILAC with ¹⁵N-Isoleucine

This protocol provides a general workflow for a dynamic SILAC experiment.

Materials:

  • Mammalian cell line of interest.

  • SILAC-grade cell culture medium (deficient in L-Isoleucine).

  • "Light" L-Isoleucine.

  • "Heavy" L-Isoleucine-¹⁵N.

  • Dialyzed fetal bovine serum (dFBS).

  • Standard reagents for cell lysis, protein extraction, and digestion.

  • LC-MS/MS system.

Procedure:

  • Cell Culture: Culture the cells in "light" SILAC medium supplemented with "light" L-Isoleucine and dFBS until they are fully labeled.

  • Isotope Switch: At time point zero (t=0), switch the cells to "heavy" SILAC medium containing "heavy" L-Isoleucine-¹⁵N.

  • Time Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the switch to heavy media.

  • Sample Preparation:

    • Lyse the cells and extract the proteins.

    • Combine equal amounts of protein from the "light" (t=0) and "heavy" (t>0) samples.

    • Digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the heavy-to-light (H/L) ratios for each identified protein at each time point.

  • Turnover Rate Calculation: The rate of protein synthesis (k_syn) can be determined by fitting the increase in the fraction of heavy-labeled protein over time to a first-order kinetic model. The degradation rate (k_deg) is often assumed to be equal to the synthesis rate at steady state.

Quantitative Data Summary: Protein Turnover Rates

The following table presents hypothetical protein turnover data obtained from a dynamic SILAC experiment.

ProteinHalf-life (hours)Synthesis Rate (k_syn, h⁻¹)
Protein A15.20.0456
Protein B48.50.0143
Protein C8.10.0856

Table 2: Hypothetical protein turnover rates. Protein C exhibits the fastest turnover, while Protein B is the most stable.

Visualizing Workflows and Pathways

Graphviz (DOT language) is a powerful tool for generating diagrams from a simple text description. Below are examples of DOT scripts to visualize the experimental workflows described in this guide.

Workflow for ¹⁵N-Isoleucine Labeling in NMR

NMR_Labeling_Workflow cluster_culture Cell Culture cluster_expression Protein Expression cluster_purification Purification & Analysis Starter Culture Starter Culture Main Culture Main Culture Starter Culture->Main Culture Inoculation Induction (IPTG) Induction (IPTG) Main Culture->Induction (IPTG) 15N-Ile Labeling Selective Labeling (unlabeled Ile) Induction (IPTG)->15N-Ile Labeling Harvest & Purify Harvest & Purify 15N-Ile Labeling->Harvest & Purify NMR Sample Prep NMR Sample Prep Harvest & Purify->NMR Sample Prep NMR Spectroscopy NMR Spectroscopy NMR Sample Prep->NMR Spectroscopy

Workflow for producing ¹⁵N-Isoleucine labeled proteins for NMR studies.

Workflow for Dynamic SILAC Experiment

Dynamic_SILAC_Workflow cluster_labeling Cell Labeling cluster_sampling Time-course Sampling cluster_analysis Sample Processing & Analysis Light Culture Culture in 'Light' Medium (L-Isoleucine) Heavy Culture Switch to 'Heavy' Medium (this compound) Light Culture->Heavy Culture t=0 Time Points Harvest Cells at Multiple Time Points Heavy Culture->Time Points Lysis & Digestion Lysis & Digestion Time Points->Lysis & Digestion LC-MS/MS LC-MS/MS Lysis & Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantify H/L Ratios

Workflow for a dynamic SILAC experiment to measure protein turnover.

Conclusion

The use of L-Isoleucine-¹⁵N as a stable isotope probe has significantly advanced our ability to study the intricate dynamics of proteins. From mapping ligand binding sites and characterizing conformational changes with NMR to quantifying protein turnover on a global scale with mass spectrometry, this versatile tool provides invaluable insights for researchers in basic science and drug development. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for scientists looking to harness the power of L-Isoleucine-¹⁵N in their own research, ultimately contributing to a deeper understanding of the dynamic proteome.

References

Methodological & Application

Application Notes and Protocols for L-Isoleucine-15N Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selective incorporation of stable isotope-labeled amino acids, such as L-Isoleucine-15N, into proteins expressed in Escherichia coli is a powerful technique for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Achieving high incorporation efficiency and minimizing metabolic scrambling are critical for obtaining high-quality data. These application notes provide detailed protocols and guidance for maximizing the incorporation of this compound in E. coli expression systems.

A primary challenge in selective amino acid labeling is the metabolic conversion of the supplied labeled amino acid into other amino acids, a phenomenon known as isotopic scrambling. In the case of isoleucine, its metabolic proximity to other branched-chain amino acids like leucine and valine, as well as its potential degradation and re-synthesis, makes it susceptible to scrambling. This can lead to ambiguous or misleading experimental results.

The use of E. coli auxotrophic strains, which are deficient in one or more amino acid biosynthesis pathways, is a highly effective strategy to mitigate scrambling and enhance the incorporation of the desired labeled amino acid.[1] This document outlines protocols using both standard expression strains and isoleucine auxotrophs, providing a comprehensive guide for researchers.

Data Presentation

Table 1: Factors Influencing this compound Incorporation Efficiency
FactorDescriptionImpact on Incorporation EfficiencyRecommendations
E. coli Strain Wild-type strains (e.g., BL21(DE3)) can synthesize isoleucine, leading to isotopic dilution and scrambling. Auxotrophic strains (e.g., ilvA- mutants) cannot synthesize isoleucine and are dependent on an external supply.Auxotrophs significantly increase incorporation efficiency and reduce scrambling.[1]Use an isoleucine auxotrophic strain (e.g., deficient in ilvA, the gene for threonine deaminase) for selective labeling.
Media Composition Minimal media (e.g., M9) with a single nitrogen source (¹⁵NH₄Cl for uniform labeling) is the standard. For selective labeling, unlabeled amino acids are added to suppress scrambling.The presence of other amino acids, especially those in the same biosynthetic family, can influence incorporation. A significant excess of unlabeled amino acids is crucial for preventing scrambling.[2]Use M9 minimal medium. Supplement with a mixture of all other 19 unlabeled amino acids at a concentration significantly higher (e.g., 10-fold) than the this compound.[2]
Concentration of this compound The concentration of the labeled amino acid can affect both protein yield and the degree of scrambling.Lowering the concentration of the labeled amino acid, while maintaining a high concentration of unlabeled amino acids, can reduce scrambling.[3]An optimal concentration should be determined empirically, starting with concentrations around 25-50 mg/L.
Induction Conditions The timing and temperature of induction can impact protein expression levels and overall metabolic state of the cells.Lower induction temperatures (e.g., 18-25°C) can slow down metabolism, potentially reducing scrambling and improving protein folding.Induce expression at a lower temperature (e.g., 20°C) for a longer period (e.g., 16-18 hours).

Experimental Protocols

Protocol 1: Selective this compound Labeling in an E. coli Isoleucine Auxotroph

This protocol is designed for high-efficiency, low-scrambling incorporation of this compound using an E. coli strain auxotrophic for isoleucine (e.g., an ilvA deletion mutant).

Materials:

  • E. coli isoleucine auxotrophic expression strain (e.g., BL21(DE3) ΔilvA) harboring the expression plasmid for the protein of interest.

  • L-Isoleucine-¹⁵N (≥98% isotopic purity).

  • Amino acid stock solutions (unlabeled).

  • M9 minimal medium components.

  • IPTG (or other appropriate inducer).

  • Appropriate antibiotics.

Procedure:

  • Pre-culture Preparation:

    • Inoculate a single colony of the E. coli auxotroph into 5 mL of LB medium supplemented with the appropriate antibiotic.

    • Grow overnight at 37°C with shaking.

    • Pellet the cells by centrifugation and wash once with M9 salts to remove any residual rich medium.

    • Resuspend the cell pellet in 1 mL of M9 minimal medium.

  • Main Culture:

    • Prepare 1 L of M9 minimal medium. Before autoclaving, do not add the nitrogen source if uniform labeling is not desired. After autoclaving and cooling, add sterile solutions of MgSO₄, CaCl₂, glucose, and the appropriate antibiotic.

    • Add the 19 unlabeled amino acids to a final concentration of 100 mg/L each.

    • Add L-Isoleucine-¹⁵N to a final concentration of 25-50 mg/L.

    • Inoculate the main culture with the washed pre-culture to an initial OD₆₀₀ of ~0.05-0.1.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Expression:

    • Cool the culture to the desired induction temperature (e.g., 20°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to incubate at the lower temperature for 16-18 hours with shaking.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry

This protocol outlines the general steps for determining the efficiency of this compound incorporation using mass spectrometry.

Materials:

  • Purified protein labeled with this compound.

  • Proteolytic enzyme (e.g., Trypsin).

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).

Procedure:

  • Protein Digestion:

    • Denature the purified protein sample.

    • Digest the protein into smaller peptides using a suitable protease (e.g., trypsin) overnight.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using mass spectrometry.

    • Acquire mass spectra of the peptides.

  • Data Analysis:

    • Identify peptides containing isoleucine residues.

    • Compare the isotopic distribution of the isoleucine-containing peptides with the theoretical distribution for 100% ¹⁵N incorporation.

    • The mass of a peptide will increase by 1 Da for each ¹⁵N atom incorporated.

    • Calculate the incorporation efficiency by comparing the relative intensities of the labeled and unlabeled peptide peaks. Specialized software can be used for more precise quantification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_growth Growth & Labeling cluster_analysis Analysis Transformation Transform E. coli Auxotroph Preculture Overnight Pre-culture (LB) Transformation->Preculture Wash Wash Cells (M9 Salts) Preculture->Wash MainCulture Inoculate M9 Medium + 19 aa (unlabeled) + L-Ile-15N Wash->MainCulture Growth Grow to OD600 0.6-0.8 MainCulture->Growth Induction Induce with IPTG (20°C, 16-18h) Growth->Induction Harvest Harvest Cells Induction->Harvest Purification Protein Purification Harvest->Purification MS Mass Spectrometry Analysis Purification->MS Quantification Quantify 15N Incorporation MS->Quantification

Caption: Workflow for selective this compound labeling in E. coli.

Isoleucine_Biosynthesis_Pathway Threonine Threonine alphaKB α-Ketobutyrate Threonine->alphaKB ilvA AHB α-Aceto-α-hydroxybutyrate alphaKB->AHB ilvBN DHIV α,β-Dihydroxy-β-methylvalerate AHB->DHIV ilvC KMV α-Keto-β-methylvalerate DHIV->KMV ilvD Isoleucine Isoleucine KMV->Isoleucine ilvE Pyruvate Pyruvate Pyruvate->AHB Aspartate Aspartate Aspartate->Threonine ilvA ilvA (Threonine deaminase) note Target for creating isoleucine auxotroph (ΔilvA) ilvBN ilvBN ilvC ilvC ilvD ilvD ilvE ilvE

Caption: Simplified isoleucine biosynthesis pathway in E. coli.

Discussion

Minimizing Metabolic Scrambling

Metabolic scrambling is a significant concern when performing selective isotope labeling. For isoleucine, the primary routes of scrambling involve its biosynthesis from precursors that are shared with other metabolic pathways. The canonical biosynthesis of isoleucine begins with threonine. However, "underground" or alternative biosynthetic routes can also contribute to the isoleucine pool, complicating labeling experiments.

The most effective method to prevent scrambling is the use of an E. coli strain that is auxotrophic for isoleucine. By deleting a key gene in the isoleucine biosynthesis pathway, such as ilvA which encodes threonine deaminase, the cell is forced to utilize the exogenously supplied this compound for protein synthesis.

Furthermore, supplementing the minimal medium with a high concentration of the other 19 unlabeled amino acids helps to repress the expression of amino acid biosynthetic pathways and dilutes out any potential for the ¹⁵N label to be incorporated into other amino acids. Studies have shown that a 10-fold excess of unlabeled amino acids can effectively prevent the scrambling of a ¹⁵N label.

Optimizing this compound Concentration

The concentration of this compound in the culture medium is a critical parameter. While a sufficient amount is needed to support protein synthesis, an excessive concentration can be costly and may increase the likelihood of the labeled amino acid being catabolized, leading to scrambling. Research in other expression systems has shown that reducing the concentration of the labeled amino acid can minimize scrambling. Therefore, it is advisable to perform a titration experiment to determine the minimal concentration of this compound that supports good protein expression without significant scrambling. A starting point of 25-50 mg/L is recommended.

Conclusion

Successful selective labeling of proteins with this compound in E. coli hinges on the careful selection of the expression strain and optimization of the culture conditions. The use of an isoleucine auxotrophic strain is paramount for achieving high incorporation efficiency and minimizing metabolic scrambling. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can reliably produce high-quality selectively labeled proteins for their downstream applications in structural biology and drug development.

References

Application Notes and Protocols for L-Isoleucine-¹⁵N SILAC Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate mass spectrometry-based quantitative proteomics.[1][2][3] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[3][4] By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" isotope-containing media, relative protein abundance can be accurately quantified. This application note provides a detailed workflow and experimental protocols for a SILAC approach utilizing L-Isoleucine labeled with ¹⁵N (L-Isoleucine-¹⁵N).

While traditional SILAC often employs labeled arginine and lysine, using L-Isoleucine-¹⁵N can be advantageous in specific contexts, such as when studying proteins with a low frequency of arginine and lysine residues or when conducting multi-plex experiments with different labeled amino acids. The fundamental principle remains the same: two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is fed a "light" medium containing standard L-Isoleucine, while the other receives a "heavy" medium with L-Isoleucine-¹⁵N. After a specific experimental treatment, the cell populations are combined, and the subsequent analysis of protein digests by mass spectrometry reveals the relative abundance of proteins based on the intensity ratios of the light and heavy peptide pairs.

Applications in Drug Development

The precision and reproducibility of SILAC make it an invaluable tool in various stages of drug discovery and development:

  • Target Identification and Validation: SILAC can identify proteins that are differentially expressed upon drug treatment, helping to elucidate the drug's mechanism of action and identify potential therapeutic targets.

  • Off-Target Effect Analysis: By providing a global view of proteome changes, SILAC can help identify unintended protein expression changes, revealing potential off-target effects and toxicity of a drug candidate.

  • Biomarker Discovery: Comparing the proteomes of healthy versus diseased cells or tissues, or treated versus untreated samples, can lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and monitoring treatment response.

  • Signaling Pathway Analysis: The dynamic changes in protein abundance and post-translational modifications within signaling pathways upon drug perturbation can be quantitatively monitored, providing insights into the drug's impact on cellular signaling networks.

  • Protein-Protein Interaction Studies: SILAC can be employed to distinguish true interaction partners from non-specific background contaminants in affinity purification-mass spectrometry (AP-MS) experiments, providing a clearer picture of protein interaction networks.

L-Isoleucine-¹⁵N SILAC Experimental Workflow

The SILAC workflow consists of two main phases: an adaptation phase and an experimental phase.

Phase 1: Adaptation and Label Incorporation

The initial phase involves adapting the chosen cell line to grow in a custom SILAC medium where natural L-Isoleucine is replaced with its heavy counterpart, L-Isoleucine-¹⁵N. This requires the use of a cell line that is auxotrophic for isoleucine, meaning it cannot synthesize this amino acid and must obtain it from the culture medium. The cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure complete incorporation of the heavy amino acid into the cellular proteins. The efficiency of incorporation should be verified by mass spectrometry.

Phase 2: Experimental Treatment and Sample Preparation

Once complete labeling is confirmed, the experimental phase begins. The two cell populations (light and heavy) are subjected to the desired experimental conditions (e.g., drug treatment vs. vehicle control). Following treatment, the cell populations are harvested and combined in a 1:1 ratio. This early mixing minimizes experimental variability that can be introduced during sample processing. The combined cell lysate is then processed for mass spectrometry analysis, which includes protein extraction, digestion into peptides (typically with trypsin), and subsequent fractionation.

SILAC_Workflow L-Isoleucine-¹⁵N SILAC Experimental Workflow cluster_adaptation Phase 1: Adaptation cluster_experiment Phase 2: Experiment & Analysis light_culture Cell Culture ('Light' L-Isoleucine) label_incorporation >5 Cell Divisions for >95% Label Incorporation light_culture->label_incorporation Adaptation heavy_culture Cell Culture ('Heavy' L-Isoleucine-¹⁵N) heavy_culture->label_incorporation Adaptation control Control Condition (e.g., Vehicle) treatment Experimental Condition (e.g., Drug Treatment) mixing Combine Cell Populations (1:1) control->mixing treatment->mixing lysis Cell Lysis & Protein Extraction mixing->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: L-Isoleucine-¹⁵N SILAC Experimental Workflow.

Experimental Protocols

Note: These protocols are generalized and should be optimized for specific cell lines and experimental goals.

Protocol 1: Cell Culture and Metabolic Labeling
  • Select an Isoleucine-Auxotrophic Cell Line: Choose a cell line that requires an external source of isoleucine for growth.

  • Prepare SILAC Media:

    • Prepare custom cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-Isoleucine.

    • Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

    • Create two types of media:

      • Light Medium: Add natural L-Isoleucine to the final physiological concentration.

      • Heavy Medium: Add L-Isoleucine-¹⁵N to the same final concentration.

  • Adapt Cells to SILAC Media:

    • Culture the cells in both "light" and "heavy" SILAC media for at least five passages to ensure near-complete incorporation of the respective isoleucine isotopes.

    • Maintain the cells in a logarithmic growth phase.

  • Verify Labeling Efficiency:

    • After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.

    • Confirm that the incorporation of L-Isoleucine-¹⁵N is >95% by examining the isotopic distribution of isoleucine-containing peptides.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Experimental Treatment: Once labeling is complete, treat the "light" and "heavy" cell populations according to the experimental design (e.g., drug treatment for the "heavy" population and vehicle control for the "light" population).

  • Cell Harvesting and Mixing:

    • Harvest the "light" and "heavy" cell populations separately.

    • Count the cells from each population and mix them in a 1:1 ratio.

    • Wash the combined cell pellet with ice-cold PBS.

  • Protein Extraction:

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • In-Solution Digestion:

      • Denature the proteins by adding urea to a final concentration of 8M.

      • Reduce disulfide bonds with dithiothreitol (DTT).

      • Alkylate cysteine residues with iodoacetamide (IAA).

      • Dilute the urea concentration to <2M.

      • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

    • In-Gel Digestion:

      • Separate proteins by SDS-PAGE.

      • Excise gel bands of interest or the entire lane.

      • Destain the gel pieces.

      • Perform in-gel reduction, alkylation, and tryptic digestion.

  • Peptide Cleanup:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.

    • Elute the peptides and dry them under vacuum.

    • Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.

Protocol 3: LC-MS/MS and Data Analysis
  • LC-MS/MS Analysis:

    • Analyze the prepared peptide samples using a high-resolution Orbitrap-based mass spectrometer or a similar instrument capable of high mass accuracy.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N isotope in isoleucine.

  • Data Analysis:

    • Use specialized software for SILAC data analysis, such as MaxQuant, Proteome Discoverer, or FragPipe.

    • The software will perform the following key steps:

      • Peptide and Protein Identification: Search the MS/MS spectra against a protein sequence database.

      • Feature Detection: Identify the "light" and "heavy" peptide pairs based on their mass difference and co-elution profiles.

      • Quantification: Calculate the intensity ratio of the "heavy" to "light" peptide peaks.

      • Protein Ratio Calculation: Combine the ratios of multiple peptides to determine the relative abundance ratio for each protein.

      • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins with significant changes in abundance.

Quantitative Data Presentation

The quantitative results from a SILAC experiment are typically presented in a table format. This allows for a clear overview of the proteins that are up- or down-regulated in response to the experimental treatment.

Protein AccessionGene NameProtein DescriptionH/L Ratiop-valueRegulation
P01234ABC1Example Protein A2.540.001Up-regulated
Q56789XYZ2Example Protein B0.450.005Down-regulated
A1B2C3EFG3Example Protein C1.050.890Unchanged

Table 1: Example of Quantitative Proteomics Data from an L-Isoleucine-¹⁵N SILAC Experiment. The H/L Ratio represents the ratio of the abundance of the protein in the "heavy" labeled (e.g., drug-treated) sample to the "light" labeled (control) sample.

Signaling Pathway Visualization

SILAC data can be used to map changes onto known signaling pathways. For instance, in a drug development context, one might investigate the effect of a kinase inhibitor on the EGFR signaling pathway.

EGFR_Pathway EGFR Signaling Pathway Perturbation EGF EGF EGFR EGFR Ratio: 0.98 EGF->EGFR Grb2 Grb2 Ratio: 1.02 EGFR->Grb2 Sos1 Sos1 Ratio: 1.10 Grb2->Sos1 Ras Ras Sos1->Ras Raf Raf Ratio: 0.55 Ras->Raf MEK MEK Ratio: 0.60 Raf->MEK ERK ERK Ratio: 0.58 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR Signaling Pathway Perturbation.

This diagram illustrates hypothetical SILAC ratios for key proteins in the EGFR signaling pathway after treatment with a Raf inhibitor. The down-regulation of Raf and its downstream targets (MEK, ERK) is clearly visualized.

Conclusion

The L-Isoleucine-¹⁵N SILAC workflow provides a robust and accurate method for quantitative proteomics, with significant applications in drug discovery and development. By enabling the precise measurement of changes in protein expression, this technique offers deep insights into cellular responses to therapeutic agents, aiding in target validation, mechanism of action studies, and biomarker discovery. The detailed protocols and data analysis workflows presented here serve as a comprehensive guide for researchers and scientists to implement this powerful technology in their own laboratories.

References

Application Notes and Protocols for Selective L-Isoleucine-¹⁵N Labeling in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective isotope labeling of proteins in mammalian cells is a powerful technique for elucidating protein structure, dynamics, and interactions in a native-like environment. Mammalian expression systems are crucial for studying proteins that require post-translational modifications for their function.[1][2] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted method for quantitative proteomics that relies on metabolic incorporation of labeled amino acids.[3][4][5] This document focuses specifically on the selective incorporation of L-Isoleucine labeled with the stable isotope ¹⁵N.

Selective L-Isoleucine-¹⁵N labeling is particularly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy studies of large or complex proteins. By labeling only isoleucine residues, the complexity of the NMR spectra is significantly reduced, facilitating resonance assignment and analysis of protein structure and dynamics. Furthermore, this technique is valuable in quantitative mass spectrometry to track the fate of isoleucine in metabolic pathways and to distinguish protein isoforms.

A significant challenge in selective labeling is the metabolic scrambling of the isotopic label, where the ¹⁵N atom is transferred to other amino acids. This document provides protocols optimized to minimize such scrambling, particularly in Human Embryonic Kidney (HEK) 293 cells, a commonly used mammalian expression system.

Applications

  • NMR Spectroscopy: Simplifies complex spectra of large proteins, enabling detailed structural and dynamic studies. Isoleucine residues are often located in the hydrophobic core of proteins, making them excellent probes for studying protein folding and stability.

  • Quantitative Mass Spectrometry: Allows for the precise quantification of proteins in different cellular states (e.g., drug-treated vs. untreated).

  • Metabolic Flux Analysis: Traces the metabolic fate of isoleucine in cellular pathways.

  • Drug Development: Facilitates the study of drug-target engagement and the elucidation of mechanisms of action by monitoring changes in protein conformation and dynamics upon drug binding.

Data Presentation

Table 1: Metabolic Scrambling of ¹⁵N-Labeled Amino Acids in HEK293 Cells

This table summarizes the degree of metabolic scrambling observed for various ¹⁵N-labeled amino acids when supplemented at 100 mg/L in HEK293 cell culture medium. This provides a rationale for the necessity of optimized protocols for amino acids prone to scrambling, such as isoleucine.

Amino AcidScrambling LevelNotes
C, F, H, K, M, N, R, T, W, YMinimalThese amino acids are generally safe for selective labeling without significant protocol modifications.
G, SInterconversionGlycine and Serine can be metabolically converted into each other.
A, D, E, I, L, VSignificantThese amino acids are highly susceptible to metabolic scrambling, requiring optimized labeling conditions.
Table 2: Effect of L-Isoleucine Concentration on ¹⁵N Scrambling in HEK293 Cells

Reducing the concentration of the labeled amino acid can suppress metabolic scrambling and increase the fidelity of selective labeling.

¹⁵N-Isoleucine ConcentrationObserved ScramblingLabeling EfficiencyRecommendation
100 mg/LHighSub-optimal due to scramblingNot recommended for high-fidelity labeling.
50 mg/LModerateImprovedA viable option if maximal protein yield is a priority over perfect labeling.
25 mg/LMinimalHighRecommended for achieving the highest fidelity of selective L-Isoleucine-¹⁵N labeling.

Experimental Protocols

This protocol is adapted for suspension cultures of HEK293 cells but can be modified for other mammalian cell lines. The core principle is to replace the unlabeled L-isoleucine in the culture medium with ¹⁵N-labeled L-isoleucine.

Protocol 1: Preparation of Selective Labeling Medium
  • Start with a custom amino acid-free medium. Purchase a basal cell culture medium formulation (e.g., Freestyle293) that does not contain any amino acids.

  • Reconstitute the amino acid stock solutions. Prepare separate stock solutions of all 20 amino acids.

  • Prepare the "unlabeled" amino acid mix. Combine all amino acids except L-isoleucine to their final desired concentrations (e.g., 100 mg/L). Glutamine should be added at a higher concentration, typically 1 g/L.

  • Add the labeled isoleucine. Add L-Isoleucine-¹⁵N to the medium at the optimized concentration of 25 mg/L to minimize scrambling.

  • Complete the medium. Add other necessary components such as glucose (e.g., 3 g/L), serum (use dialyzed fetal bovine serum to avoid unlabeled amino acids), and any other required supplements.

  • Sterile filter the final medium through a 0.22 µm filter.

Protocol 2: Cell Culture and Labeling Procedure
  • Cell Expansion: Culture the mammalian cells (e.g., HEK293F) in their standard, complete growth medium to the desired cell density for transfection or labeling initiation.

  • Medium Exchange: Pellet the cells by centrifugation (e.g., 100 x g for 5 minutes).

  • Wash: Gently wash the cell pellet once with phosphate-buffered saline (PBS) to remove residual unlabeled medium.

  • Resuspend in Labeling Medium: Resuspend the cell pellet in the pre-warmed selective L-Isoleucine-¹⁵N labeling medium prepared in Protocol 1.

  • Transfection (if applicable): For transient expression, transfect the cells with the expression plasmid containing the gene of interest immediately after resuspending in the labeling medium.

  • Incubation: Culture the cells in a shaker incubator under appropriate conditions (e.g., 37°C, 8% CO₂, 125 rpm).

  • Harvesting: Harvest the cells or the secreted protein from the supernatant at the desired time point (typically 48-96 hours post-transfection).

  • Verification of Labeling (Optional but Recommended):

    • Purify the protein of interest.

    • Digest a small aliquot of the protein with trypsin.

    • Analyze the resulting peptides by mass spectrometry to confirm the incorporation of ¹⁵N into isoleucine-containing peptides and to assess the extent of any residual scrambling.

Visualizations

G cluster_prep Medium Preparation cluster_culture Cell Culture & Labeling cluster_analysis Analysis aa_free_medium Amino Acid-Free Basal Medium final_medium Selective Labeling Medium aa_free_medium->final_medium unlabeled_aa 19 Unlabeled Amino Acids Mix unlabeled_aa->final_medium labeled_ile L-Isoleucine-¹⁵N (25 mg/L) labeled_ile->final_medium supplements Glucose, Dialyzed Serum, etc. supplements->final_medium resuspend Resuspend in Labeling Medium final_medium->resuspend expand_cells Expand Cells in Standard Medium wash_cells Wash Cells (PBS) expand_cells->wash_cells wash_cells->resuspend transfect Transfect with Gene of Interest resuspend->transfect incubate Incubate (48-96h) transfect->incubate harvest Harvest Protein incubate->harvest purify Purify Protein harvest->purify ms_analysis Mass Spectrometry (Verification) purify->ms_analysis nmr_analysis NMR Spectroscopy (Application) purify->nmr_analysis

Caption: Experimental workflow for selective L-Isoleucine-¹⁵N labeling.

G cluster_pathway Isoleucine Metabolism in Mammalian Cells Ile_ext Extracellular L-Isoleucine-¹⁵N Ile_int Intracellular L-Isoleucine-¹⁵N Ile_ext->Ile_int Transport Ile_tRNA Isoleucyl-tRNA Synthetase Ile_int->Ile_tRNA Transaminase Branched-Chain Aminotransferase (BCAT) Ile_int->Transaminase tRNA_charged ¹⁵N-Ile-tRNAIle Ile_tRNA->tRNA_charged Ribosome Ribosome tRNA_charged->Ribosome Protein Newly Synthesized Protein with ¹⁵N-Ile Ribosome->Protein Translation alpha_KG α-Ketoglutarate alpha_KG->Transaminase alpha_Keto_acid α-Keto-β-methylvalerate Transaminase->alpha_Keto_acid Glu Glutamate-¹⁵N Transaminase->Glu Other_AAs Other Amino Acids-¹⁵N (Scrambling) Glu->Other_AAs Further Metabolism

Caption: Simplified metabolic pathway of L-Isoleucine in mammalian cells.

G cluster_uniform Uniform ¹⁵N Labeling cluster_selective Selective ¹⁵N-Isoleucine Labeling cluster_key Concept a1 HSQC Spectrum spec1 spec1 a2 Result: High spectral overlap, difficult to analyze. b1 HSQC Spectrum spec2 spec2 b2 Result: Reduced complexity, peaks only for Isoleucine. start Complex Protein cluster_uniform cluster_uniform start->cluster_uniform Uniform Labeling cluster_selective cluster_selective start->cluster_selective Selective Labeling end1 Simplified Analysis end2 Complex Analysis

Caption: Selective labeling simplifies NMR spectra for easier analysis.

References

Application of L-Isoleucine-15N for NMR-Based Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level, providing insights into binding sites, affinity, and conformational changes.[1][2][3][4] Isotope labeling of the protein, often with ¹⁵N, is a common strategy to simplify complex spectra and enhance sensitivity.[5] Selective labeling of specific amino acid types, such as L-Isoleucine with ¹⁵N (L-Isoleucine-¹⁵N), offers a focused approach to probe interactions within the hydrophobic cores and binding interfaces of proteins, where isoleucine residues are frequently located. This application note provides detailed protocols and data presentation for utilizing L-Isoleucine-¹⁵N in NMR-based protein-ligand interaction studies, a valuable tool in drug discovery and molecular biology.

Principle

The core of this method lies in monitoring the chemical environment of the backbone amide group of isoleucine residues within a protein. By introducing L-Isoleucine-¹⁵N during protein expression, the nitrogen atom in the backbone amide of each isoleucine becomes NMR-active. The two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is then used to generate a spectrum where each isoleucine residue produces a unique cross-peak.

Upon the addition of a ligand that binds to the protein, changes in the chemical environment of isoleucine residues at or near the binding site will cause a shift in the position of their corresponding peaks in the ¹H-¹⁵N HSQC spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP), allows for the identification of the binding site and the quantification of the binding affinity.

Advantages of L-Isoleucine-¹⁵N Labeling

  • Spectral Simplification: In large proteins, uniform ¹⁵N labeling can still result in crowded spectra. Selective labeling of isoleucine reduces the number of peaks, simplifying spectral analysis and assignment.

  • Probing Hydrophobic Interactions: Isoleucine is a hydrophobic amino acid often found in the hydrophobic core or at protein-protein and protein-ligand interfaces. Labeling isoleucine specifically allows for the direct observation of these critical interactions.

  • Reduced Cost: Compared to uniform labeling, selective labeling with a single ¹⁵N-labeled amino acid can be more cost-effective.

  • Minimized Metabolic Scrambling: While some amino acids can be metabolically converted into others by the expression host, potentially leading to unintended labeling, the extent of this scrambling can be controlled, and for some amino acids, it is minimal.

Experimental Workflow

The overall workflow for a protein-ligand interaction study using L-Isoleucine-¹⁵N labeling is depicted below.

experimental_workflow cluster_prep Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis expression Protein Expression in E. coli labeling Selective Labeling with L-Isoleucine-¹⁵N expression->labeling purification Protein Purification labeling->purification sample_prep NMR Sample Preparation purification->sample_prep hsqc_free ¹H-¹⁵N HSQC of Free Protein sample_prep->hsqc_free titration Ligand Titration hsqc_free->titration hsqc_bound ¹H-¹⁵N HSQC Series titration->hsqc_bound csp Chemical Shift Perturbation (CSP) Analysis hsqc_bound->csp mapping Binding Site Mapping csp->mapping kd Dissociation Constant (Kd) Determination csp->kd

Experimental workflow for NMR-based protein-ligand interaction studies.

Detailed Protocols

Protein Expression and Selective ¹⁵N-Isoleucine Labeling

This protocol is adapted for protein expression in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9) containing ¹⁴NH₄Cl as the sole nitrogen source.

  • Unlabeled amino acid mixture (lacking isoleucine).

  • L-Isoleucine-¹⁵N (≥98% isotopic purity).

  • Glucose (or other carbon source).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Protocol:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁴NH₄Cl with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction Preparation: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspension: Gently wash the cell pellet with M9 salts to remove any residual LB medium. Resuspend the cells in 1 L of fresh M9 medium containing all necessary components except for the nitrogen source and isoleucine.

  • Labeling: Add the unlabeled amino acid mixture (lacking isoleucine) and L-Isoleucine-¹⁵N. To minimize metabolic scrambling of the ¹⁵N label, it is crucial to add the other 19 unlabeled amino acids.

  • Induction: Add glucose to the specified final concentration and induce protein expression by adding IPTG (typically to a final concentration of 0.1-1 mM).

  • Expression: Incubate the culture at the optimal temperature and time for the expression of the target protein (e.g., 18°C overnight).

  • Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C until purification.

  • Purification: Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

NMR Sample Preparation

Materials:

  • Purified ¹⁵N-Isoleucine labeled protein.

  • NMR buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 6.5).

  • Deuterium oxide (D₂O).

  • Ligand stock solution of known concentration.

Protocol:

  • Buffer Exchange: Exchange the purified protein into the desired NMR buffer. This can be done using dialysis, desalting columns, or repeated concentration and dilution with an ultrafiltration device.

  • Concentration: Concentrate the protein to the desired concentration for NMR experiments.

  • Final Sample: Prepare the final NMR sample by adding 5-10% (v/v) D₂O to the protein solution. The D₂O is used for the field-frequency lock of the NMR spectrometer.

  • Ligand Preparation: Prepare a concentrated stock solution of the ligand in the same NMR buffer to avoid changes in buffer composition during titration.

NMR Data Acquisition: ¹H-¹⁵N HSQC Titration

Protocol:

  • Initial Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the free protein. This spectrum serves as the reference.

  • Ligand Addition: Add a small aliquot of the concentrated ligand stock solution to the NMR sample. Ensure thorough but gentle mixing.

  • Spectrum Acquisition: Record a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

  • Titration Series: Repeat steps 2 and 3 with increasing amounts of the ligand until the protein is saturated, as indicated by no further changes in the chemical shifts of the affected peaks.

Parameter Typical Value Notes
Protein Concentration50 - 500 µMHigher concentrations improve signal-to-noise but may lead to aggregation.
Ligand ConcentrationTitrated from 0 to >10-fold molar excessThe final concentration depends on the binding affinity (Kd).
Temperature298 K (25°C)Should be kept constant throughout the experiment.
NMR Spectrometer≥ 500 MHzHigher field strengths provide better resolution.
¹H-¹⁵N HSQC Scans16 - 128The number of scans depends on the protein concentration and desired signal-to-noise.
Total Acquisition Time15 - 60 minutes per spectrumVaries based on the number of scans and other experimental parameters.

Data Analysis

Chemical Shift Perturbation (CSP) Analysis

The analysis of chemical shift changes provides information on which isoleucine residues are affected by ligand binding.

Logic diagram for Chemical Shift Perturbation (CSP) analysis.

The combined chemical shift perturbation (Δδ) for each isoleucine residue is calculated using the following equation:

Δδ = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ]

Where:

  • Δδ¹H is the change in the proton chemical shift.

  • Δδ¹⁵N is the change in the nitrogen chemical shift.

  • α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N (typically around 0.15-0.2).

Binding Site Mapping

Residues with significant CSPs are mapped onto the three-dimensional structure of the protein. A clustering of these residues on the protein surface is indicative of the ligand binding site.

Determination of the Dissociation Constant (Kd)

For interactions in the fast exchange regime on the NMR timescale, the dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of the total ligand concentration to a binding isotherm. The data for a single, well-resolved, and significantly shifting isoleucine peak is typically used for this analysis.

Exchange Regime Characteristics Information Obtainable
Fast Exchange A single peak is observed that shifts continuously upon ligand titration.Binding site, Kd (for weak to moderate affinity).
Intermediate Exchange Significant line broadening of the peak is observed, and it may disappear and reappear at a new position.Binding site, kinetic information (k_off).
Slow Exchange Two distinct peaks are observed, one for the free and one for the bound state. The intensity of the free peak decreases while the bound peak increases.Binding site, stoichiometry, Kd (for tight binding).

Conclusion

The use of L-Isoleucine-¹⁵N for selective labeling in NMR-based protein-ligand interaction studies is a robust and efficient method for gaining detailed insights into molecular recognition events. It is particularly advantageous for studying interactions involving hydrophobic interfaces and for simplifying the spectra of larger proteins. The protocols and data analysis methods described here provide a framework for researchers to apply this technique in their own investigations, contributing to a deeper understanding of biological systems and facilitating the drug discovery process.

References

Protocol for Selective L-Isoleucine-15N Labeling of Proteins in E. coli Minimal Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Selective isotope labeling of proteins with 15N-labeled amino acids is a powerful technique for nuclear magnetic resonance (NMR) spectroscopy studies, enabling the investigation of protein structure, dynamics, and interactions. This protocol details a method for producing a recombinant protein in Escherichia coli with L-Isoleucine residues specifically labeled with 15N. This approach simplifies NMR spectra and allows for the detailed analysis of isoleucine-specific interactions and conformations.

The methodology relies on the use of an E. coli auxotrophic strain that is unable to synthesize isoleucine. By providing 15N-labeled L-isoleucine in a minimal medium that contains all other standard amino acids in their unlabeled form, the labeled isoleucine is incorporated into the target protein during expression. This protocol is designed to be cost-effective and yield sufficient quantities of labeled protein for NMR analysis. To minimize metabolic scrambling of the 15N label to other amino acids, the use of specific E. coli strains with deletions in transaminase genes is recommended.

Data Presentation

Table 1: M9 Minimal Media Composition (per 1 Liter)
ComponentStock ConcentrationVolume per LiterFinal ConcentrationNotes
5x M9 Salts (14NH4Cl)5x200 mL1xUse standard M9 salts containing unlabeled ammonium chloride.
D-Glucose20% (w/v)20 mL0.4% (w/v)Autoclave or filter-sterilize separately.
MgSO41 M2 mL2 mMAutoclave or filter-sterilize separately.
CaCl21 M0.1 mL0.1 mMAutoclave or filter-sterilize separately.
Trace Elements Solution100x10 mL1xFilter-sterilize. See Table 2 for composition.
Thiamine (Vitamin B1)1 mg/mL1 mL1 µg/mLFilter-sterilize.
Biotin1 mg/mL1 mL1 µg/mLFilter-sterilize.
Unlabeled Amino Acid Mix100x10 mL1xSee Table 3 for composition. Filter-sterilize.
L-Isoleucine-15N 10 mg/mL10 mL100 mg/L Prepare fresh and filter-sterilize.
Antibiotic(s)VariesAs requiredAs requiredAdd just before inoculation.
Sterile H2O-to 1 L--
Table 2: 100x Trace Elements Solution Composition (per 1 Liter)
ComponentConcentration (g/L)
EDTA5.0
FeCl3·6H2O0.83
ZnCl20.084
CuCl2·2H2O0.013
CoCl2·6H2O0.010
H3BO30.010
MnCl2·4H2O0.0016

Dissolve EDTA in 800 mL of water and adjust the pH to 7.5 before adding the other components. Adjust the final volume to 1 L and filter-sterilize.[1]

Table 3: 100x Unlabeled Amino Acid Mix (minus Isoleucine)
Amino AcidConcentration (mg/mL)
Alanine5
Arginine5
Asparagine5
Aspartic Acid5
Cysteine5
Glutamic Acid5
Glutamine5
Glycine5
Histidine5
Leucine5
Lysine5
Methionine5
Phenylalanine5
Proline5
Serine5
Threonine5
Tryptophan5
Tyrosine5
Valine5

Prepare in sterile water and filter-sterilize.

Table 4: Typical Protein Yield
Labeling MethodCulture Volume (L)Typical Yield (mg/L)Reference
Uniform 15N Labeling110-100[2]
Selective Labeling15-50Varies with protein and expression system

Experimental Protocols

Preparation of Media and Solutions
  • Prepare 5x M9 Salts: For 1 liter, dissolve 64 g Na2HPO4·7H2O, 15 g KH2PO4, 2.5 g NaCl, and 5 g 14NH4Cl in deionized water. Adjust the final volume to 1 L and autoclave.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of D-glucose, MgSO4, CaCl2, trace elements, vitamins, and the unlabeled amino acid mix as detailed in Tables 1, 2, and 3. Sterilize each solution appropriately (autoclaving or filter sterilization).

  • Prepare M9 Minimal Media: In a sterile container, assemble the M9 minimal media by adding the appropriate volumes of each sterile stock solution to sterile, deionized water, as outlined in Table 1.

  • Prepare this compound Solution: Just before use, dissolve the this compound in a small amount of sterile water and filter-sterilize it directly into the prepared M9 minimal media.

Transformation and Pre-culture
  • Transformation: Transform a suitable E. coli auxotrophic strain (e.g., a strain with a deletion in the ilvA gene) with the plasmid encoding the target protein. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adaptation Culture: The following day, inoculate 50 mL of M9 minimal media (containing unlabeled L-isoleucine) with the overnight LB culture to an OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. This step helps adapt the cells to the minimal media.

Protein Expression and Labeling
  • Main Culture Inoculation: Inoculate 1 L of the prepared M9 minimal media containing this compound with the adaptation culture to a starting OD600 of ~0.1.

  • Cell Growth: Grow the culture at 37°C with vigorous shaking (200-250 rpm). Monitor the cell density by measuring the OD600.

  • Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours to allow for protein expression and incorporation of the 15N-labeled isoleucine.

Cell Harvesting and Lysis
  • Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, and 1 mg/mL lysozyme). The cells can be lysed by sonication, French press, or other appropriate methods.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.

Protein Purification
  • Affinity Chromatography: Purify the target protein from the clarified lysate using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins, or glutathione resin for GST-tagged proteins).

  • Further Purification (Optional): If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve the desired level of purity.

  • Buffer Exchange and Concentration: Exchange the purified protein into a suitable buffer for NMR analysis (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5) and concentrate to the desired concentration (typically 0.5-1 mM).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_culture 2. Cell Culture cluster_expression 3. Expression & Labeling cluster_downstream 4. Downstream Processing prep_media Prepare M9 Minimal Media main_culture Main Culture in 15N-Ile M9 Media prep_media->main_culture prep_stocks Prepare Stock Solutions prep_stocks->prep_media prep_ile Prepare 15N-Isoleucine Solution prep_ile->main_culture transformation Transformation of Auxotrophic E. coli starter_culture Overnight Starter Culture (LB Medium) transformation->starter_culture adapt_culture Adaptation Culture (M9 + unlabeled Ile) starter_culture->adapt_culture adapt_culture->main_culture induction Induce with IPTG (OD600 0.6-0.8) main_culture->induction expression Express Protein (18-25°C, 12-16h) induction->expression harvest Harvest Cells expression->harvest lysis Cell Lysis harvest->lysis purification Protein Purification lysis->purification nmr_sample NMR Sample purification->nmr_sample

Caption: Experimental workflow for selective this compound labeling.

isoleucine_biosynthesis cluster_pathway Isoleucine Biosynthesis Pathway in E. coli cluster_labeling Labeling Strategy Threonine Threonine alpha_ketobutyrate α-ketobutyrate Threonine->alpha_ketobutyrate ilvA acetohydroxybutyrate α-aceto-α-hydroxybutyrate alpha_ketobutyrate->acetohydroxybutyrate ilvB, ilvN, ilvI, ilvH dihydroxy_methylvalerate α,β-dihydroxy-β-methylvalerate acetohydroxybutyrate->dihydroxy_methylvalerate ilvC keto_methylvalerate α-keto-β-methylvalerate dihydroxy_methylvalerate->keto_methylvalerate ilvD Isoleucine Isoleucine keto_methylvalerate->Isoleucine ilvE (transaminase) protein Protein Isoleucine->protein Blocked in auxotroph provided_ile Provided This compound provided_ile->protein Incorporation during protein synthesis

Caption: Metabolic pathway for this compound incorporation.

References

Application Notes and Protocols: L-Isoleucine-¹⁵N in Multidimensional NMR for Protein Assignment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution in solution. For proteins larger than 10 kDa, the complexity of the NMR spectra, characterized by severe signal overlap, necessitates the use of isotopic labeling.[1][2] Uniform labeling with ¹⁵N and ¹³C is a common strategy, enabling the use of triple-resonance experiments for backbone and side-chain assignments.[3][4] However, for very large proteins or protein complexes, even these methods can yield overcrowded spectra.[1]

Selective labeling of specific amino acid types, such as L-Isoleucine with ¹⁵N (L-Isoleucine-¹⁵N), offers a compelling solution to simplify spectra and facilitate resonance assignment. By introducing a ¹⁵N label only at the amide group of isoleucine residues, the resulting ¹H-¹⁵N HSQC spectrum will display only signals corresponding to these specific amino acids, dramatically reducing spectral congestion. This approach is particularly advantageous for:

  • Large Proteins and Protein Complexes: Where uniform labeling leads to unmanageable spectral overlap.

  • Confirmation of Assignments: Verifying assignments made from uniformly labeled samples.

  • Probing Specific Regions: Studying the local environment and dynamics of isoleucine residues, which are frequently located in the hydrophobic core of proteins.

  • Ligand Binding Studies: Identifying the binding interface by monitoring chemical shift perturbations of specific isoleucine residues upon ligand titration.

These application notes provide a detailed overview and protocols for the use of L-Isoleucine-¹⁵N in multidimensional NMR for protein assignment.

Principle of the Method

The core of this technique lies in providing L-Isoleucine-¹⁵N as the sole source of labeled isoleucine in the protein expression medium, while all other amino acids are unlabeled. The expressed protein will thus be selectively labeled with ¹⁵N at the amide nitrogen of each isoleucine residue. A two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is then performed. This experiment correlates the chemical shifts of the amide proton (¹H) and the directly bonded amide nitrogen (¹⁵N), producing a unique peak for each H-N pair. In a selectively L-Isoleucine-¹⁵N labeled sample, the ¹H-¹⁵N HSQC spectrum will only show peaks for the isoleucine residues, creating a simplified "fingerprint" of these specific amino acids.

One critical consideration is the potential for metabolic scrambling, where the ¹⁵N isotope from the supplied L-Isoleucine-¹⁵N is transferred to other amino acids by the expression host's metabolic pathways. This can be minimized by using specific E. coli strains or by adding unlabeled precursors of other amino acids to the growth medium.

Data Presentation

Table 1: Typical Quantitative Data for L-Isoleucine-¹⁵N Labeling and NMR
ParameterTypical ValueNotes
Protein Expression
L-Isoleucine-¹⁵N Concentration50-250 mg/LDependent on expression system and protein yield.
Isotopic Enrichment> 90%Can be assessed by mass spectrometry.
Expression SystemE. coli, Yeast, Insect, or Mammalian cellsE. coli is the most common and cost-effective.
NMR Sample Preparation
Protein Concentration0.3 - 1.0 mMHigher concentrations improve signal-to-noise and reduce acquisition time.
BufferPhosphate or Tris buffer, pH 6.0-7.5Buffer choice depends on protein stability.
Additives5-10% D₂O, Protease inhibitors, Reducing agents (e.g., DTT)D₂O is for the lock signal.
NMR Data Acquisition
Spectrometer Field Strength600 MHz or higherHigher fields provide better resolution and sensitivity.
Experiment2D ¹H-¹⁵N HSQCStandard experiment for viewing H-N correlations.
Acquisition Time15 minutes - 24 hoursHighly dependent on sample concentration and spectrometer sensitivity.

Experimental Protocols

Protocol 1: Selective ¹⁵N-Isoleucine Labeling of Proteins in E. coli

This protocol is a general guideline and may require optimization for specific proteins and E. coli strains.

1. Preparation of Minimal Media: a. Prepare a sterile M9 minimal medium. For 1 liter, this typically contains:

  • 6 g Na₂HPO₄
  • 3 g KH₂PO₄
  • 1 g ¹⁴NH₄Cl (unlabeled ammonium chloride)
  • 0.5 g NaCl b. Autoclave and cool to room temperature. c. Aseptically add the following sterile solutions:
  • 2 ml of 1 M MgSO₄
  • 10 ml of 20% (w/v) glucose (or other carbon source)
  • 0.1 ml of 1 M CaCl₂
  • Trace elements solution

2. Addition of Amino Acids: a. Prepare a sterile, concentrated stock solution of L-Isoleucine-¹⁵N. b. Prepare a sterile, concentrated stock solution of a mixture of the other 19 unlabeled amino acids. c. Add the unlabeled amino acid mixture to the M9 medium to a final concentration of ~100 mg/L for each amino acid. d. Add the L-Isoleucine-¹⁵N stock solution to a final concentration of 100-250 mg/L.

3. Protein Expression and Purification: a. Inoculate a small volume of the prepared medium with a single colony of the E. coli strain carrying the expression plasmid for the protein of interest. Grow overnight. b. Use the overnight culture to inoculate a larger volume of the same medium. c. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1.0 mM). e. Continue to grow the culture for the required time and temperature for optimal protein expression. f. Harvest the cells by centrifugation. g. Purify the ¹⁵N-Isoleucine labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

4. Verification of Labeling (Optional but Recommended): a. Use mass spectrometry to confirm the incorporation of ¹⁵N at the isoleucine residues and to assess the level of enrichment and any potential scrambling.

Protocol 2: Multidimensional NMR Data Acquisition and Analysis

1. NMR Sample Preparation: a. Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). b. Concentrate the protein to 0.3-1.0 mM. c. Add 5-10% (v/v) D₂O for the spectrometer lock. d. Transfer the sample to a high-quality NMR tube.

2. NMR Spectrometer Setup: a. Tune and match the probe for ¹H and ¹⁵N frequencies. b. Lock the spectrometer on the D₂O signal. c. Shim the magnetic field to achieve good homogeneity. d. Determine the ¹H 90° pulse width.

3. ¹H-¹⁵N HSQC Data Acquisition: a. Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi). b. Set the spectral widths for the ¹H (typically 12-16 ppm centered around 4.7 ppm) and ¹⁵N (typically 30-35 ppm centered around 118 ppm) dimensions. c. Set the number of complex points in the direct (¹H) and indirect (¹⁵N) dimensions. d. Set the number of scans per increment. e. Start the acquisition.

4. Data Processing and Analysis: a. Process the acquired data using NMR software (e.g., NMRPipe, TopSpin, CCPNmr Analysis). b. Apply appropriate window functions (e.g., squared sine bell) and zero-fill the data. c. Perform Fourier transformation. d. Reference the spectrum. e. The resulting 2D spectrum will show peaks corresponding to the amide ¹H-¹⁵N correlations of the isoleucine residues. Each peak represents a single isoleucine in the protein sequence.

Mandatory Visualizations

L_Isoleucine_Biosynthesis_and_Labeling cluster_medium Expression Medium cluster_cell E. coli Cell 15N_Ile L-Isoleucine-15N Cellular_Pool Amino Acid Pool 15N_Ile->Cellular_Pool Uptake Unlabeled_AA 19 Unlabeled Amino Acids Unlabeled_AA->Cellular_Pool Uptake 14N_Source Unlabeled N Source (e.g., 14NH4Cl) 14N_Source->Cellular_Pool Metabolism Ribosome Ribosome Cellular_Pool->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Labeled_Protein Protein with 15N at Isoleucine Protein_Synthesis->Labeled_Protein Selectively Labeled Protein

Caption: L-Isoleucine-¹⁵N Labeling Workflow.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Protein_Expression 1. Protein Expression with this compound Protein_Purification 2. Protein Purification Protein_Expression->Protein_Purification NMR_Sample 3. NMR Sample Preparation (0.3-1.0 mM, D2O) Protein_Purification->NMR_Sample Spectrometer_Setup 4. Spectrometer Setup NMR_Sample->Spectrometer_Setup HSQC_Acquisition 5. 2D 1H-15N HSQC Acquisition Spectrometer_Setup->HSQC_Acquisition Data_Processing 6. Data Processing (Fourier Transform) HSQC_Acquisition->Data_Processing Spectrum_Analysis 7. Spectrum Analysis Data_Processing->Spectrum_Analysis Assignment 8. Isoleucine Assignment Spectrum_Analysis->Assignment

Caption: NMR Experimental Workflow.

Logical_Relationship_Assignment Uniform_Labeling Uniform 15N/13C Labeling Triple_Resonance Triple Resonance Experiments (e.g., HNCA, HNCACB) Uniform_Labeling->Triple_Resonance Full_Backbone_Assignment Full Backbone Assignment Triple_Resonance->Full_Backbone_Assignment Confirmation Confirmation of Isoleucine Assignments Full_Backbone_Assignment->Confirmation Selective_Labeling Selective this compound Labeling HSQC_Ile 1H-15N HSQC of Isoleucine Residues Selective_Labeling->HSQC_Ile HSQC_Ile->Confirmation

Caption: Logic for Assignment Confirmation.

Conclusion

Selective labeling with L-Isoleucine-¹⁵N is a robust and effective strategy for simplifying complex protein NMR spectra. It provides a straightforward method to obtain unambiguous assignments for isoleucine residues, which can be crucial for studying large proteins, validating assignments from uniformly labeled samples, and probing specific functional sites within a protein. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of structural biology and drug development to effectively implement this powerful NMR technique.

References

Application of L-Isoleucine-¹⁵N in Metabolic Flux Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Isoleucine-¹⁵N, is central to this methodology. By introducing this labeled compound into a cellular system, researchers can trace the path of the ¹⁵N nitrogen atom as it is incorporated into various downstream metabolites. This allows for a detailed understanding of the dynamics of metabolic pathways, providing critical insights for basic research, drug development, and disease modeling.

L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, energy metabolism, and nutrient signaling. Its catabolism produces acetyl-CoA and propionyl-CoA, which are key intermediates in the citric acid cycle (TCA cycle) and fatty acid synthesis.[1] Therefore, tracing the metabolism of L-Isoleucine-¹⁵N can provide valuable information on the activity of these central metabolic pathways.

These application notes provide a comprehensive overview of the use of L-Isoleucine-¹⁵N in MFA, including detailed protocols for its application in cell culture, data interpretation guidelines, and examples of its utility in drug development.

Core Concepts of ¹⁵N-Isoleucine Metabolic Flux Analysis

Metabolic flux analysis with L-Isoleucine-¹⁵N involves the following key steps:

  • Isotope Labeling: Cells are cultured in a medium where the standard isoleucine has been replaced with L-Isoleucine-¹⁵N.

  • Metabolite Extraction: After a defined incubation period, intracellular metabolites are extracted.

  • Mass Spectrometry Analysis: The isotopic enrichment in downstream metabolites is measured using mass spectrometry (MS).

  • Flux Calculation: The measured isotope labeling patterns are used in computational models to calculate the intracellular metabolic fluxes.

The incorporation of the ¹⁵N label into downstream amino acids and other nitrogen-containing compounds allows for the quantification of their synthesis and turnover rates.

Applications in Research and Drug Development

The application of L-Isoleucine-¹⁵N in MFA is particularly relevant in the following areas:

  • Cancer Metabolism: Cancer cells often exhibit altered amino acid metabolism to support their rapid proliferation.[2] Tracing isoleucine metabolism can help identify metabolic vulnerabilities that can be targeted for therapeutic intervention.

  • Metabolic Diseases: Dysregulation of BCAA metabolism is associated with insulin resistance and type 2 diabetes. L-Isoleucine-¹⁵N can be used to study the underlying metabolic mechanisms.

  • Drug Discovery and Development: MFA with ¹⁵N-labeled amino acids can be used to elucidate the mechanism of action of drugs that target metabolic pathways.[3][4] By quantifying changes in metabolic fluxes in response to drug treatment, researchers can identify the specific pathways affected by the compound. This is crucial for validating drug targets and understanding off-target effects. For example, a drug's impact on protein synthesis rates can be directly assessed by monitoring the incorporation of ¹⁵N from L-isoleucine into the proteome.[5]

Quantitative Data from L-Isoleucine-¹⁵N Tracing Studies

The following tables summarize quantitative data from studies that have utilized isoleucine tracers to investigate metabolic fluxes.

Table 1: Amino Acid Consumption Rates in 3T3-L1 Adipocytes

Amino AcidConsumption Rate (nmol/10⁶ cells/h)
Isoleucine25
Leucine25
Valine14

Table 2: Contribution of Isoleucine to Lipogenic Acetyl-CoA in 3T3-L1 Adipocytes

PrecursorContribution to Lipogenic Acetyl-CoA (%)
Isoleucine~7
Leucine~18
Glutamine~10

Table 3: Nitrogen Fluxes in Amino Acid Biosynthesis in Mycobacterium bovis BCG

Reaction (Amino Acid Synthesized)Nitrogen Flux (mmol/g biomass⁻¹ h⁻¹)
Glutamate Dehydrogenase (Glutamate)0.072
Glutamine Synthetase (Glutamine)0.034
Aspartate Transaminase (Aspartate)0.021
Alanine Aminotransferase (Alanine)0.0065
Isoleucine SynthesisNot explicitly quantified, but unidirectionality resolved.

Visualizing Isoleucine-Related Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key pathways relevant to L-Isoleucine-¹⁵N metabolic flux analysis.

Isoleucine_Catabolism Isoleucine L-Isoleucine-¹⁵N aKeto α-Keto-β-methylvalerate-¹⁵N Isoleucine->aKeto BCAT Protein Protein Synthesis Isoleucine->Protein aKG α-Ketoglutarate Glu Glutamate-¹⁵N aKG->Glu BCAT PropionylCoA Propionyl-CoA aKeto->PropionylCoA BCKDH AcetylCoA Acetyl-CoA aKeto->AcetylCoA BCKDH SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA->TCA mTOR_Signaling cluster_lysosome Lysosome cluster_downstream Downstream Effects Ragulator Ragulator Rag Rag GTPases Ragulator->Rag activates mTORC1_inactive mTORC1 (inactive) Rag->mTORC1_inactive recruits mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active S6K1 p70S6K1 mTORC1_active->S6K1 activates EIF4EBP1 4E-BP1 mTORC1_active->EIF4EBP1 inhibits Autophagy_Inhib Autophagy Inhibition mTORC1_active->Autophagy_Inhib Isoleucine Isoleucine Sestrin2 Sestrin2 Isoleucine->Sestrin2 inhibits GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits GATOR1->Rag inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth EIF4EBP1->Protein_Synth MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Culture 1. Cell Culture (Isoleucine-free medium) Labeling 2. Labeling with L-Isoleucine-¹⁵N Culture->Labeling Extraction 3. Metabolite Extraction Labeling->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS MID 5. Mass Isotopomer Distribution (MID) Analysis LCMS->MID FluxCalc 7. Flux Calculation and Interpretation MID->FluxCalc Modeling 6. Metabolic Network Modeling Modeling->FluxCalc

References

Troubleshooting & Optimization

Troubleshooting low L-Isoleucine-15N incorporation in proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low L-Isoleucine-15N incorporation in proteins.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during isotopic labeling experiments with this compound.

Q1: What are the initial checks if I observe low this compound incorporation?

A1: Start by verifying your experimental setup and reagents.

  • Media Composition: Ensure your minimal media has this compound as the sole source of isoleucine. Contamination with unlabeled isoleucine from complex media components (e.g., yeast extract) will dilute the isotopic label.

  • Pre-culture Contamination: Minimize carryover of unlabeled amino acids from your starter culture. Wash the cells with minimal media before transferring them to the labeling media.

  • Plasmid Stability: Confirm that your expression plasmid is stable and that the antibiotic selection is effective throughout the culture period. Loss of the plasmid will result in a population of cells that do not produce your protein of interest but still consume the labeled isoleucine.[1][2][3]

  • Protein Expression Levels: Low protein expression will naturally lead to a low yield of labeled protein. Optimize expression conditions such as induction time, temperature, and inducer concentration.

Q2: My protein expression is good, but the 15N incorporation in isoleucine is still low. What could be the metabolic reason?

A2: Metabolic scrambling, or the conversion of the isotopic label to other molecules, is a common issue. For this compound, this can occur through several mechanisms:

  • Amino Acid Biosynthesis: E. coli can synthesize isoleucine through various pathways. If the canonical pathway starting from threonine is active and unlabeled precursors are available, it will lead to the production of unlabeled isoleucine, diluting the 15N label.[4][5]

  • "Underground" Metabolic Pathways: E. coli possesses alternative, or "underground," pathways for isoleucine biosynthesis that can be activated under certain conditions. These pathways can use precursors like glutamate or propionyl-CoA, which may not be 15N-labeled in your experiment.

  • Transamination Reactions: The 15N-amino group from L-Isoleucine can be transferred to other α-keto acids, leading to the formation of other 15N-labeled amino acids and the subsequent dilution of the this compound pool if unlabeled amino groups are incorporated back into isoleucine precursors.

Q3: How can I minimize metabolic scrambling of my this compound label?

A3: Several strategies can be employed to reduce the metabolic conversion of this compound:

  • Supplement with Unlabeled Amino Acids: Adding a mixture of all other 19 unlabeled amino acids to the minimal media can help to suppress the cell's own amino acid biosynthesis pathways through feedback inhibition. A 10-fold excess of unlabeled amino acids relative to the labeled one has been shown to be effective in preventing scrambling.

  • Use Auxotrophic Strains: Employing an E. coli strain that is auxotrophic for isoleucine (i.e., cannot synthesize it) will force the cells to utilize the exogenously supplied this compound.

  • Optimize Media Composition: Ensure that the minimal media is well-defined and does not contain unexpected sources of nitrogen or carbon that could contribute to the biosynthesis of unlabeled isoleucine.

Q4: I suspect metabolic issues. How can I investigate the metabolic fate of my this compound?

A4: Mass spectrometry is a powerful tool to track your isotopic label.

  • Analyze the Amino Acid Pool: You can analyze the free amino acid pool within the cells to see if the 15N label from isoleucine has been transferred to other amino acids. This can be done by extracting metabolites and analyzing them by LC-MS.

  • Peptide Mapping and MS/MS: After purifying your protein, digest it into peptides and analyze them by LC-MS/MS. This will allow you to confirm the incorporation of 15N specifically into isoleucine residues and to check for its presence in other amino acid residues, which would indicate scrambling.

Frequently Asked Questions (FAQs)

Q5: What is the expected level of this compound incorporation?

A5: With optimized protocols, you should aim for an incorporation efficiency of >95%. However, achieving near-complete labeling can be challenging due to the metabolic factors mentioned above.

Q6: Can the use of this compound affect cell growth or protein expression?

A6: While stable isotopes are generally considered non-perturbative, some studies have shown that the introduction of 15N can have a slight effect on the metabolism and growth rate of E. coli. These effects are usually minor but could contribute to lower protein yields in some cases.

Q7: How do I accurately quantify the percentage of this compound incorporation?

A7: The most accurate method is mass spectrometry. After protein digestion, the isotopic distribution of peptides containing isoleucine is analyzed. The percentage of incorporation can be calculated by comparing the intensities of the mass peaks corresponding to the unlabeled (14N) and labeled (15N) peptide fragments.

Q8: Are there specific E. coli strains that are better for this compound labeling?

A8: While standard expression strains like BL21(DE3) are commonly used, an isoleucine auxotroph strain would be the most reliable choice to ensure maximum incorporation of the labeled amino acid.

Quantitative Data Summary

The following table summarizes the impact of a targeted metabolic pathway modification on L-isoleucine production in E. coli, which is indicative of the potential for manipulating cellular metabolism to improve the availability of the desired labeled amino acid.

StrainGenetic ModificationL-Isoleucine Production (g·L–1)% Increase in ProductionReference
E. coli NXU101Original Strain4.34 ± 0.08-
E. coli NXU102Δtdh, ΔltaE, ΔyiaY (inactivated threonine metabolism)7.48 ± 0.0172.3%

Experimental Protocols

Protocol 1: Mass Spectrometric Analysis of this compound Incorporation

This protocol outlines the general steps for determining the incorporation efficiency of this compound into a target protein.

  • Protein Digestion:

    • Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

    • Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.

    • Reduce the protein with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the protein overnight with a suitable protease (e.g., trypsin).

    • Extract the resulting peptides from the gel piece.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in a data-dependent manner to obtain both MS1 spectra of the peptides and MS2 spectra for fragmentation and identification.

  • Data Analysis:

    • Identify the peptides using a database search algorithm (e.g., Mascot, Sequest).

    • For peptides containing isoleucine, extract the ion chromatograms for both the unlabeled (14N) and labeled (15N) isotopic peaks.

    • Calculate the incorporation efficiency using the following formula: % Incorporation = [Intensity(15N peak) / (Intensity(14N peak) + Intensity(15N peak))] * 100

Visualizations

Below are diagrams illustrating key concepts related to this compound incorporation.

Isoleucine_Biosynthesis_Pathways Isoleucine Biosynthesis Pathways in E. coli cluster_canonical Canonical Pathway cluster_underground Underground Pathways Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine dehydratase Isoleucine L-Isoleucine alpha_Ketobutyrate->Isoleucine Glutamate Glutamate Glutamate->alpha_Ketobutyrate Multiple steps Propionyl_CoA Propionyl-CoA + Formate Propionyl_CoA->alpha_Ketobutyrate Pyruvate formate-lyase Pyruvate Pyruvate Pyruvate->Isoleucine

Caption: Isoleucine Biosynthesis Pathways in E. coli.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Incorporation Start Low this compound Incorporation Check_Basics Verify Media, Pre-culture, Plasmid Stability & Protein Expression Start->Check_Basics Basics_OK Basics are OK Check_Basics->Basics_OK Yes Basics_Not_OK Issues Found Check_Basics->Basics_Not_OK No Investigate_Metabolism Investigate Metabolic Scrambling Basics_OK->Investigate_Metabolism Optimize_Basics Optimize Experimental Setup & Expression Basics_Not_OK->Optimize_Basics Optimize_Basics->Start Implement_Solutions Implement Solutions: - Add unlabeled amino acids - Use auxotrophic strain Investigate_Metabolism->Implement_Solutions Analyze_Incorporation Quantify Incorporation by Mass Spectrometry Implement_Solutions->Analyze_Incorporation

Caption: Troubleshooting Workflow.

References

Technical Support Center: 15N Labeled Amino Acid Scrambling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with 15N labeled amino acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to isotopic scrambling during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 15N labeled amino acid scrambling?

A1: 15N labeled amino acid scrambling is a metabolic process where the 15N isotope from a specifically labeled amino acid is transferred to other amino acids.[1][2][3] This occurs when the host organism or cell-free system metabolizes the labeled amino acid, leading to the incorporation of the 15N isotope into non-target amino acids.[2][3] This phenomenon can complicate the analysis of experimental results, particularly in NMR spectroscopy and mass spectrometry, by introducing ambiguity in signal assignments and reducing the intended specific labeling efficiency.

Q2: Which amino acids are most susceptible to 15N scrambling?

A2: The susceptibility of amino acids to 15N scrambling varies depending on the expression system.

  • In mammalian cells (like HEK293):

    • High Scrambling: Alanine (A), Aspartate (D), Glutamate (E), Isoleucine (I), Leucine (L), and Valine (V) experience significant scrambling.

    • Interconversion: Glycine (G) and Serine (S) can interconvert.

    • Minimal Scrambling: Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (K), Methionine (M), Asparagine (N), Arginine (R), Threonine (T), Tryptophan (W), and Tyrosine (Y) show minimal scrambling.

  • In E. coli: Aspartate, asparagine, glutamate, and glutamine are known to undergo severe isotope scrambling. Alanine and valine also show scrambled 15N incorporation.

  • In cell-free systems: While generally less prone to scrambling than in-vivo systems, some level of scrambling can still occur due to the presence of metabolic enzymes like transaminases in the cell extract.

Q3: What are the primary metabolic pathways responsible for 15N scrambling?

A3: The primary cause of 15N scrambling is the action of aminotransferases (transaminases), which are pyridoxal-phosphate (PLP) dependent enzymes. These enzymes catalyze the transfer of the α-amino group from the 15N-labeled amino acid to α-keto acids, thereby synthesizing new, non-target 15N-labeled amino acids. Glutamate plays a central role as a nitrogen donor in many of these transamination reactions. The tricarboxylic acid (TCA) cycle and glycolysis provide the carbon backbones (α-keto acids) for the synthesis of new amino acids.

Q4: How does 15N scrambling affect my experimental results?

A4: 15N scrambling can have several detrimental effects on your experiments:

  • NMR Spectroscopy: It leads to the appearance of unexpected cross-peaks in HSQC spectra, complicating spectral assignment and analysis. The intended specific labeling is diluted, reducing the signal intensity of the target residues.

  • Mass Spectrometry: In quantitative proteomics techniques like SILAC, scrambling can lead to inaccurate quantification. It complicates the isotopic patterns of peptides, making it difficult to determine the exact level of isotope incorporation. For instance, the conversion of labeled arginine to proline can distort heavy/light ratios.

  • General Isotope Labeling Studies: Scrambling reduces the overall efficiency and specificity of the labeling, potentially leading to misinterpretation of metabolic flux and protein turnover data.

Troubleshooting Guides

Issue 1: Unexpected peaks in my NMR spectrum suggesting scrambling.

Possible Cause: Metabolic conversion of the 15N-labeled amino acid you supplied into other amino acids.

Troubleshooting Steps:

  • Identify the Scrambled Residues:

    • Compare your 2D HSQC spectrum to the expected number of peaks for the labeled amino acid based on the protein's sequence.

    • Use mass spectrometry to analyze the labeled protein and identify which other amino acids have incorporated the 15N label.

  • Optimize Cell Culture Conditions (for in-vivo expression):

    • Adjust Amino Acid Concentrations: For amino acids like Isoleucine and Valine in mammalian cells, reducing the concentration of the labeled amino acid (e.g., from 100 mg/L to 25 mg/L) can suppress scrambling. In E. coli, expressing with a 10-fold excess of unlabeled amino acids relative to the 15N-labeled amino acid can prevent scrambling.

    • Supplement with Unlabeled Amino Acids: Adding a cocktail of all other 19 unlabeled amino acids to the growth medium can create feedback inhibition of the biosynthetic pathways that cause scrambling.

  • Consider an Alternative Expression System:

    • Cell-Free Protein Synthesis: These systems generally exhibit less scrambling because metabolic pathways are less active than in living cells.

    • Use Auxotrophic Strains: Employing E. coli strains that are deficient in specific amino acid biosynthesis pathways can prevent the conversion of your labeled amino acid.

  • Inhibit Scrambling Pathways (for cell-free systems):

    • Chemical Inhibition: Add inhibitors of transaminases to your cell-free reaction. A cocktail of aminooxyacetate, D-malate, L-methionine sulfoximine, S-methyl-L-cysteine sulfoximine, 6-diazo-5-oxo-L-norleucine, and 5-diazo-4-oxo-L-norvaline has been shown to be effective.

    • Enzyme Inactivation: Treat the E. coli S30 extract with sodium borohydride (NaBH4) to irreversibly inactivate pyridoxal-phosphate (PLP) dependent enzymes, which are responsible for most scrambling reactions.

Issue 2: Mass spectrometry data shows incomplete labeling and complex isotopic patterns.

Possible Cause: A combination of 15N scrambling and dilution from unlabeled amino acid pools.

Troubleshooting Steps:

  • Quantify the Extent of Scrambling and Incorporation:

    • Digest your protein and analyze the resulting peptides by high-resolution mass spectrometry.

    • Utilize software to analyze the isotopic abundance and deconvolve the complex patterns to determine the percentage of 15N incorporation and identify which amino acids are being mislabeled. Tandem mass spectrometry (MS/MS) can help pinpoint the location of the scrambled labels within a peptide.

  • Minimize Dilution from Unlabeled Sources:

    • Thorough Media Exchange: When switching to labeling media, ensure that the removal of the initial growth media containing unlabeled amino acids is as complete as possible to minimize the residual pool of 14N amino acids.

    • Use Defined Media: Undefined components in the growth medium can be a source of unlabeled amino acids, diluting the enrichment level. Using a well-defined minimal medium can help control for this.

  • Optimize the Labeling Strategy:

    • For SILAC: If you observe significant arginine-to-proline conversion, consider using a cell line with lower arginase activity or add an arginase inhibitor to the culture medium.

    • Increase Labeled Amino Acid Concentration (with caution): While reducing concentration can help with some amino acids, for others, ensuring a sufficient supply of the labeled amino acid is crucial to outcompete any endogenous unlabeled pools. This needs to be empirically determined.

Data Summary

Table 1: 15N Amino Acid Scrambling in HEK293 Cells

Amino AcidScrambling LevelNotes
C, F, H, K, M, N, R, T, W, YMinimalThese amino acids are generally safe to use for specific labeling.
G, SInterconvertibleGlycine and Serine can be metabolically converted into each other.
A, D, E, I, L, VSignificantThese amino acids are highly prone to metabolic scrambling.

Table 2: Strategies to Mitigate 15N Scrambling

StrategyExpression SystemDescriptionEffectiveness
Adjust Labeled Amino Acid ConcentrationMammalian CellsReducing the concentration of 15N-Isoleucine and 15N-Valine from 100 mg/L to 25 mg/L.Suppressed scrambling for I and V.
Supplement with Unlabeled Amino AcidsE. coliAdding a 10-fold excess of the other 19 unlabeled amino acids.Prevents scrambling of the 15N label.
Use of Chemical InhibitorsCell-FreeAddition of a cocktail of transaminase inhibitors.Effective for precise labeling of even highly scrambled amino acids like Asp, Asn, Glu, and Gln.
NaBH4 Treatment of Cell ExtractCell-FreeInactivates PLP-dependent enzymes responsible for scrambling.Effectively suppresses conversions between different amino acids.

Experimental Protocols & Visualizations

Protocol: Assessing 15N Scrambling using Mass Spectrometry
  • Protein Digestion:

    • Take a small aliquot (10-20 µg) of your purified 15N-labeled protein.

    • Denature the protein in a suitable buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Dilute the urea concentration to less than 2 M.

    • Digest the protein overnight with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.

    • Analyze the peptides using MALDI-TOF or LC-MS/MS.

  • Data Analysis:

    • Acquire high-resolution mass spectra of the peptides.

    • Compare the isotopic distribution of peptides containing the target labeled amino acid with theoretical distributions for specific and scrambled labeling.

    • Use software to quantify the incorporation of 15N into both target and non-target amino acids.

    • For peptides showing scrambling, perform MS/MS analysis to fragment the peptide and identify the specific location of the 15N label.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis p1 15N Labeled Protein p2 Proteolytic Digestion (e.g., Trypsin) p1->p2 m1 LC-MS Analysis p2->m1 m2 MS/MS for Scrambled Peptides m1->m2 If scrambling is detected d3 Identify Scrambled Residues m2->d3 d1 Analyze Isotopic Distribution d2 Quantify 15N Incorporation d1->d2 d2->d3

Caption: Workflow for assessing 15N scrambling via mass spectrometry.

Metabolic Pathways Leading to 15N Scrambling

The central mechanism for 15N scrambling involves aminotransferases, which shuttle the 15N-labeled amino group from the supplied amino acid to various α-keto acids produced through central carbon metabolism.

metabolic_pathway N15_AA 15N-Labeled Amino Acid (Donor) Keto_Acid_1 α-Keto Acid (from Donor AA) N15_AA->Keto_Acid_1 deamination Enzyme Aminotransferase (PLP-dependent) N15_AA->Enzyme Keto_Acid_1->N15_AA amination TCA TCA Cycle & Glycolysis Keto_Acid_2 α-Keto Acid (Acceptor) TCA->Keto_Acid_2 New_N15_AA New 15N-Labeled Amino Acid (Scrambled) Keto_Acid_2->New_N15_AA amination Keto_Acid_2->Enzyme New_N15_AA->Keto_Acid_2 deamination Enzyme->Keto_Acid_1 Enzyme->New_N15_AA

Caption: Generalized pathway of 15N scrambling via aminotransferases.

Troubleshooting Logic for 15N Scrambling Issues

This flowchart outlines a logical sequence of steps to diagnose and resolve issues related to 15N amino acid scrambling.

troubleshooting_logic cluster_solutions Mitigation Strategies start Scrambling Suspected (e.g., extra NMR peaks) confirm Confirm & Quantify Scrambling (via Mass Spectrometry) start->confirm is_high Is Scrambling >5%? confirm->is_high optimize Optimize Culture Conditions (e.g., adjust AA conc.) is_high->optimize Yes end Proceed with Experiment is_high->end No change_system Change Expression System (e.g., to Cell-Free) optimize->change_system If ineffective reevaluate Re-evaluate Labeling Efficiency optimize->reevaluate inhibit Use Inhibitors (Cell-Free Only) change_system->inhibit If Cell-Free change_system->reevaluate inhibit->reevaluate reevaluate->is_high

Caption: A logical flowchart for troubleshooting 15N scrambling.

References

Improving L-Isoleucine-15N signal to noise ratio in NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Isoleucine-15N NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio (S/N) in their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio for my 15N-labeled Isoleucine sample low?

A low signal-to-noise ratio in 15N NMR spectra can stem from several factors, ranging from sample preparation to the choice of NMR experiment and acquisition parameters. Key reasons include:

  • Low Sample Concentration: Signal intensity is directly proportional to the concentration of the 15N-labeled molecule.[1]

  • Suboptimal Isotope Incorporation: Incomplete or inefficient incorporation of the 15N isotope during protein expression will result in a weaker signal. Isotopic scrambling, where the 15N label is unintentionally transferred to other amino acids, can also dilute the signal from the intended isoleucine residues.[2][3]

  • Poor Sample Stability: Aggregation or degradation of the protein sample over time will lead to signal loss and line broadening.[1]

  • Unfavorable Molecular Tumbling: For larger proteins, slow molecular tumbling leads to rapid transverse relaxation (short T2), which results in broader lines and lower signal intensity.[4]

  • Suboptimal NMR Parameters: Incorrectly set acquisition parameters, such as an insufficient number of scans, improper pulse sequence selection, or inadequate water suppression, can significantly impact the signal-to-noise ratio.

  • High Ionic Strength in Buffer: Salt concentrations exceeding 100 mM can negatively affect spectral quality and spectrometer performance.

Q2: What is isotopic scrambling and how can it affect my this compound signal?

Isotopic scrambling occurs during protein expression when the 15N-labeled isoleucine is metabolized by the expression host (e.g., E. coli) and the 15N isotope is subsequently incorporated into other amino acids. This can lead to:

  • Reduced Signal Intensity for Isoleucine: The pool of 15N-isoleucine is depleted, leading to lower than expected incorporation into the target protein and thus a weaker signal.

  • Appearance of Unwanted Peaks: Signals from other 15N-labeled amino acids will appear in the spectrum, complicating analysis and potentially overlapping with isoleucine signals.

Studies have shown that in HEK293 cells, isoleucine, valine, and leucine can interconvert, and their labels can be scrambled to other amino acids like alanine.

Q3: What are the recommended sample conditions for this compound NMR?

Optimizing sample conditions is crucial for obtaining a good signal-to-noise ratio. Here are some general guidelines:

ParameterRecommendationRationale
Protein Concentration 0.3-0.5 mM for larger proteins; 2-5 mM for peptides.Higher concentration directly increases signal intensity.
pH Below 6.5.Minimizes the base-catalyzed exchange of backbone amide protons with the solvent, which can lead to signal loss.
Buffer Use components without covalently attached protons.To avoid interfering signals from the buffer, which is at a much higher concentration than the protein.
Ionic Strength Keep as low as possible (ideally below 100 mM).High salt concentrations can degrade spectral quality.
Deuterium Oxide (D2O) Add at least 5% D2O.Required for the NMR spectrometer's lock system to maintain field stability.
Sample Stability Sample should be stable for at least one week at the experimental temperature.Ensures reliable and reproducible measurements.

Troubleshooting Guides

Problem 1: Low Signal Intensity and Poor Signal-to-Noise Ratio

If you are experiencing a weak signal from your this compound sample, follow this troubleshooting workflow:

G Troubleshooting Low Signal-to-Noise cluster_sample Sample Optimization cluster_nmr NMR Experiment Optimization cluster_labeling Isotope Labeling Verification Concentration Increase Protein Concentration (0.3-0.5 mM or higher) Buffer Optimize Buffer Conditions (pH < 6.5, low salt) Concentration->Buffer Stability Check for Aggregation/Degradation (SDS-PAGE, DLS) Buffer->Stability Scans Increase Number of Scans Stability->Scans If Sample is Good PulseSequence Select Appropriate Pulse Sequence (e.g., HSQC, TROSY for large proteins) Scans->PulseSequence Parameters Optimize Acquisition Parameters (e.g., recycle delay, spectral width) PulseSequence->Parameters WaterSuppression Improve Water Suppression Parameters->WaterSuppression MassSpec Verify 15N Incorporation (Mass Spectrometry) WaterSuppression->MassSpec If S/N Still Low Scrambling Assess Isotopic Scrambling MassSpec->Scrambling End Improved S/N Scrambling->End Address Labeling Issues Start Start: Low S/N Start->Concentration Check Sample

Caption: Workflow for troubleshooting low signal-to-noise in 15N NMR.

Problem 2: Spectral Overlap Involving Isoleucine Resonances

In larger proteins or intrinsically disordered proteins, severe signal overlap can obscure isoleucine peaks.

G Addressing Spectral Overlap cluster_labeling Advanced Labeling Strategies cluster_nmr Advanced NMR Techniques Start Start: Spectral Overlap SelectiveLabeling Selective 15N-Isoleucine Labeling Start->SelectiveLabeling Simplify Spectrum HigherDim Higher-Dimensional NMR (3D, 4D experiments) Start->HigherDim Improve Resolution End Resolved Spectrum MethylLabeling Selective Methyl Labeling (Ileδ1-[13CH3]) SelectiveLabeling->MethylLabeling Deuteration Perdeuteration MethylLabeling->Deuteration Deuteration->End TROSY Use TROSY-based experiments for proteins > 25 kDa HigherDim->TROSY PureShift Real-time Pure Shift HSQC TROSY->PureShift PureShift->End

Caption: Strategies to resolve spectral overlap in 15N NMR.

Experimental Protocols

Protocol 1: Selective 15N-Isoleucine Labeling in E. coli

This protocol is adapted for expressing a protein with 15N-labeled isoleucine while other amino acids remain unlabeled to reduce spectral overlap.

  • Prepare M9 Minimal Media: Prepare M9 minimal media containing all necessary salts and glucose as the carbon source.

  • Add Amino Acids: Supplement the media with a mixture of all 19 unlabeled amino acids, and 15N-labeled L-isoleucine. The concentration of each amino acid should be proportional to its abundance in the target protein sequence, with a total amino acid concentration of about 1 g/L.

  • Cell Growth and Induction:

    • Grow a starter culture of E. coli BL21(DE3) cells harboring the expression plasmid in LB media overnight.

    • Inoculate the M9 minimal media with the starter culture.

    • Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression with IPTG (final concentration of 0.5-1 mM).

    • Continue to grow the cells for 16 hours at 18°C.

  • Protein Purification: Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.

  • Verification: Use mass spectrometry to confirm the incorporation of 15N-isoleucine and to check for any isotopic scrambling.

Protocol 2: Optimizing a 1H-15N HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for studying 15N-labeled proteins.

  • Sample Preparation: Prepare the 15N-Isoleucine labeled protein sample as described in the table above.

  • Spectrometer Setup:

    • Tune and match the probe for both 1H and 15N frequencies.

    • Lock onto the D2O signal.

    • Optimize the shim settings to achieve good magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard HSQC pulse sequence with water suppression (e.g., using flip-back pulses or a 3-9-19 WATERGATE element).

    • Spectral Width: Set the 1H spectral width to around 12-16 ppm and the 15N spectral width to 30-40 ppm, centered on the amide region.

    • Number of Scans: Start with 8 or 16 scans and increase as needed to improve the signal-to-noise ratio. The S/N is proportional to the square root of the number of scans.

    • Recycle Delay: Set the inter-scan delay (d1) to at least 1.5 seconds to allow for full relaxation of the protons.

    • Acquisition Time: Acquire a sufficient number of complex points in both the direct (1H) and indirect (15N) dimensions to ensure good resolution.

ParameterTypical Value
Pulse Program hsqcfpf3gpph (Bruker) or similar
Number of Scans (ns) 8 - 64 (or more)
Recycle Delay (d1) 1.5 - 2.5 s
1H Spectral Width (sw) ~12 ppm
15N Spectral Width (sw) ~35 ppm
Acquisition Points (td2, td1) 2048 (1H), 256 (15N)

This technical support guide provides a starting point for improving the signal-to-noise ratio in this compound NMR experiments. For more complex issues, consulting with an NMR facility manager or a spectroscopy expert is recommended.

References

Technical Support Center: L-Isoleucine-15N Isotope Tracing Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving L-Isoleucine-15N, with a focus on preventing its metabolic conversion.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for L-Isoleucine, and why is it a concern during labeling experiments?

A1: L-Isoleucine is a branched-chain amino acid (BCAA) that undergoes catabolism, primarily initiated by branched-chain amino acid aminotransferases (BCATs). These enzymes transfer the amino group from L-Isoleucine to α-ketoglutarate, producing α-keto-β-methylvalerate and glutamate. This initial transamination step is a critical point of metabolic conversion. In experiments using this compound as a tracer, this conversion can lead to the transfer of the 15N label to other amino acids, particularly glutamate, or its complete removal from the intended molecule. This phenomenon, known as isotopic scrambling, can confound the interpretation of experimental results by diluting the isotopic enrichment of the target molecule and introducing the label into unintended metabolic pathways.

Q2: How can I inhibit the metabolic conversion of this compound in my experiments?

A2: The most common method to inhibit the initial step of L-Isoleucine metabolism is through the use of chemical inhibitors that target the BCAT enzymes. Gabapentin is a widely cited competitive inhibitor of BCATs, particularly the cytosolic isoform, BCAT1. By blocking this enzyme, you can significantly reduce the transamination of L-Isoleucine and preserve the integrity of the 15N label on the isoleucine molecule.

Q3: Are there different isoforms of BCAT, and does this affect inhibition strategies?

A3: Yes, there are two main isoforms of BCAT: a cytosolic form (BCAT1 or BCATc) and a mitochondrial form (BCAT2 or BCATm). Gabapentin has been shown to be a more potent inhibitor of the cytosolic BCAT1 isoform. The effectiveness of inhibition can, therefore, depend on the cellular localization of L-Isoleucine metabolism in your specific experimental system.

Q4: What are the potential off-target effects of using gabapentin?

A4: While gabapentin is a useful tool, it's crucial to be aware of its potential off-target effects, especially at the high concentrations often required for effective BCAT inhibition in cell culture (in the millimolar range). Studies have shown that at high concentrations (e.g., 10 mM), gabapentin can suppress cell proliferation independent of its action on BCAT1. It may also affect other metabolic pathways. Therefore, it is essential to include appropriate controls in your experimental design to account for these potential confounding effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected 15N enrichment in other amino acids (e.g., glutamate) Metabolic conversion of this compound via BCAT activity.- Treat cells with a BCAT inhibitor like gabapentin. - Optimize the concentration and incubation time of the inhibitor. - Verify inhibition by performing a BCAT activity assay on cell lysates.
Low or inconsistent this compound incorporation 1. Incomplete labeling due to insufficient incubation time. 2. Dilution of the labeled amino acid pool by unlabeled isoleucine from the media or serum. 3. Metabolic conversion and loss of the 15N label.1. Increase the duration of labeling to allow for complete protein turnover. 2. Use dialyzed fetal bovine serum (FBS) to reduce the concentration of unlabeled amino acids. Ensure the base medium is also free of unlabeled isoleucine. 3. Implement an inhibition strategy as described above.
Cell viability or proliferation is affected after inhibitor treatment Off-target effects of the inhibitor at high concentrations.- Perform a dose-response curve to determine the optimal inhibitor concentration that minimizes toxicity while effectively inhibiting BCAT. - Include a vehicle-only control and a control with the inhibitor but without the this compound to isolate the effects of the inhibitor itself.
Uncertainty if metabolic conversion is occurring Lack of direct measurement of BCAT activity or downstream metabolites.- Perform a BCAT activity assay on lysates from treated and untreated cells. - Use LC-MS/MS to trace the 15N label. Look for the appearance of 15N on glutamate or other amino acids. Compare the isotopic enrichment of these molecules in inhibited vs. uninhibited samples.

Data Presentation: Inhibition of Branched-Chain Amino Acid Transaminase (BCAT)

The following table summarizes key quantitative data related to the inhibition of BCAT enzymes. Direct percentage inhibition of this compound conversion can be highly dependent on experimental conditions (cell type, inhibitor concentration, incubation time). Therefore, it is recommended to empirically determine the optimal inhibitor concentration for your specific system.

Inhibitor Target Enzyme Inhibition Constant (Ki) / IC50 Effective Concentration (in vitro) Key Considerations
Gabapentin BCAT1 (cytosolic)Ki ≈ 1 mM1 - 10 mMLess effective against BCAT2. High concentrations may have off-target effects on cell proliferation.

Experimental Protocols

Protocol 1: Inhibition of L-Isoleucine Metabolism in Cell Culture using Gabapentin

Objective: To minimize the metabolic conversion of this compound in cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • L-Isoleucine-free culture medium

  • This compound

  • Gabapentin stock solution (e.g., 100 mM in sterile water or PBS)

  • Dialyzed Fetal Bovine Serum (dFBS)

Procedure:

  • Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the experiment.

  • Adaptation to Isoleucine-Free Medium (Optional but Recommended): To enhance labeling efficiency, wash the cells with PBS and switch to a custom L-Isoleucine-free medium supplemented with dFBS for a short period (e.g., 1-2 hours) before labeling.

  • Inhibitor Pre-treatment: Add gabapentin to the culture medium to achieve the desired final concentration (e.g., 1-10 mM). A dose-response curve is recommended to determine the optimal concentration for your cell line. Incubate for a predetermined time (e.g., 1-2 hours) before adding the labeled isoleucine.

  • Labeling: Add this compound to the medium at the desired final concentration.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Harvesting: Harvest the cells for downstream analysis (e.g., protein extraction for mass spectrometry). Wash the cell pellet thoroughly with ice-cold PBS to remove any residual labeled amino acids from the medium.

  • Analysis: Analyze the samples by LC-MS/MS to determine the incorporation of this compound into proteins and to assess any potential metabolic scrambling by looking for the 15N label on other amino acids.

Protocol 2: Spectrophotometric Assay for BCAT Activity in Cell Lysates

Objective: To measure the activity of BCAT in cell lysates to confirm the efficacy of inhibitors. This protocol is adapted from established methods that couple the transamination reaction to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.5)

  • L-Leucine solution (as a substrate for BCAT)

  • α-Ketoglutarate solution

  • NADH solution

  • Leucine Dehydrogenase (LDH)

  • Ammonium chloride (NH₄Cl)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Cell Lysate Preparation: Lyse the cultured cells (treated with inhibitor and untreated controls) using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, L-Leucine, α-ketoglutarate, NADH, LDH, and NH₄Cl at their final desired concentrations.

  • Assay Initiation: In a 96-well plate, add a standardized amount of protein from each cell lysate to individual wells. Initiate the reaction by adding the reaction mixture.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the BCAT activity.

  • Data Analysis: Calculate the rate of change in absorbance per minute (ΔA340/min). Normalize this rate to the amount of protein in each well to determine the specific activity of BCAT (e.g., in nmol/min/mg protein). Compare the specific activity between inhibitor-treated and untreated samples to determine the percentage of inhibition.

Visualizations

L-Isoleucine Catabolic Pathway

L_Isoleucine_Metabolism cluster_transamination Transamination (Inhibition Target) L_Isoleucine_15N This compound BCAT BCAT1/2 (Branched-Chain Amino Acid Aminotransferase) L_Isoleucine_15N->BCAT alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Downstream_Metabolites Downstream Metabolites (Propionyl-CoA, Acetyl-CoA) alpha_Keto_beta_methylvalerate->Downstream_Metabolites BCKDH Complex alpha_Ketoglutarate α-Ketoglutarate alpha_Ketoglutarate->BCAT Glutamate_15N Glutamate-15N BCAT->alpha_Keto_beta_methylvalerate BCAT->Glutamate_15N Gabapentin Gabapentin Gabapentin->BCAT

Caption: The initial step of L-Isoleucine catabolism, a primary target for preventing metabolic conversion.

Experimental Workflow for Minimizing Metabolic Conversion

Experimental_Workflow Start Start: Seed Cells Pre_treatment Pre-treat with Gabapentin Start->Pre_treatment Labeling Add this compound Pre_treatment->Labeling Incubation Incubate Labeling->Incubation Harvesting Harvest Cells & Lysates Incubation->Harvesting Analysis LC-MS/MS Analysis Harvesting->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: A streamlined workflow for experiments utilizing this compound with metabolic inhibition.

References

Technical Support Center: Minimizing Isotopic Scrambling of L-Isoleucine-15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isotopic scrambling of L-Isoleucine-15N during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling of this compound?

Isotopic scrambling refers to the metabolic conversion of this compound into other amino acids, which results in the transfer of the 15N isotope to those other amino acids.[1][2] This occurs when the host organism or cell line metabolizes the supplied this compound, leading to the distribution of the 15N label across various amino acid pools.[3] For instance, the 15N-amino group from isoleucine can be transferred to an α-keto acid, forming a new 15N-labeled amino acid.

Q2: Why is it important to minimize isotopic scrambling?

Minimizing isotopic scrambling is crucial for the accuracy and reliability of stable isotope labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. Scrambling can lead to:

  • Inaccurate Quantification: The presence of 15N on amino acids other than the intended one complicates data analysis and can lead to erroneous protein quantification.[3][4]

  • Complex Mass Spectra: Scrambling results in complicated and overlapping isotope patterns in mass spectra, making it difficult to identify and quantify peptides accurately.

  • Reduced Signal Intensity: The synthesis of unlabeled amino acids from other unlabeled sources in the medium can dilute the enrichment level of the target-labeled amino acids.

Q3: What are the main causes of this compound scrambling in my experiments?

The primary cause of isotopic scrambling is the metabolic activity within the experimental system. Key enzymatic pathways responsible include:

  • Transaminase Activity: Transaminases, which are pyridoxal-phosphate (PLP)-dependent enzymes, are major contributors to scrambling by transferring the α-amino group of L-Isoleucine to other α-keto acids.

  • Amino Acid Biosynthesis and Degradation: Cells can break down L-Isoleucine and use its components, including the 15N-amine group, to synthesize other amino acids. L-Isoleucine is degraded to acetyl-CoA and propionyl-CoA, and its nitrogen can enter the cellular nitrogen pool.

Q4: How can I detect if my this compound label has scrambled?

Scrambling can be detected by analyzing the isotopic enrichment of all amino acids from a protein hydrolysate using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometry, you would look for mass shifts corresponding to 15N incorporation in peptides that do not contain isoleucine. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the heavy isotope labels on the peptides.

Q5: Which experimental systems are more prone to this compound scrambling?

The degree of scrambling can vary significantly between different experimental systems:

  • In vivo systems: Whole organisms have complex metabolic networks, making them highly susceptible to scrambling.

  • Mammalian Cell Culture (e.g., HEK293): Certain cell lines, like HEK293, are known to exhibit a high degree of scrambling for several amino acids, including isoleucine, leucine, and valine.

  • Bacterial Expression Systems (e.g., E. coli): These systems can also show significant scrambling due to active metabolic pathways.

  • Cell-Free Protein Synthesis: These systems generally show less scrambling because metabolic enzyme activity is lower than in intact cells.

  • CHO Cells: In some expression systems like Chinese Hamster Ovary (CHO) cells, scrambling is less likely as amino acids are often directly incorporated from the medium.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: A high degree of 15N scrambling is observed with L-Isoleucine.

  • Potential Cause: The chosen cell line has high metabolic activity involving transamination and amino acid biosynthesis pathways. L-Isoleucine is known to be one of the six amino acids that exhibit a high degree of scrambling in HEK293 cells.

  • Troubleshooting Steps:

    • Optimize Media Composition: Adjusting the concentration of the labeled amino acid can help. For HEK293 cells, reducing the concentration of 15N-labeled isoleucine has been shown to suppress scrambling.

    • Switch Expression System: If possible, consider using a cell line with lower scrambling potential, such as CHO cells, or a cell-free protein synthesis system.

    • Inhibit Metabolic Pathways: In cell-free systems using E. coli S30 extracts, treatment with sodium borohydride (NaBH4) can inactivate PLP-dependent enzymes and reduce scrambling.

Issue 2: Unexpected peaks in mass spectrometry data for 15N-labeled peptides.

  • Potential Cause: This is a direct indication of isotopic scrambling, where the 15N label has been transferred to other amino acids.

  • Troubleshooting Steps:

    • Verify Label Incorporation: Use tandem mass spectrometry (MS/MS) to pinpoint which amino acids in your peptides are carrying the 15N label.

    • Review Cell Culture Conditions: Ensure that the cell culture medium is not depleted of other essential amino acids, which might force the cells to synthesize them, thereby increasing scrambling.

    • Implement a Scrambling Minimization Protocol: Follow one of the detailed experimental protocols below to reduce scrambling in your next experiment.

Issue 3: Low or inconsistent incorporation of this compound.

  • Potential Cause: This can be due to incomplete labeling or competition with unlabeled isoleucine present in the media components, such as fetal bovine serum (FBS).

  • Troubleshooting Steps:

    • Use Dialyzed FBS: Standard FBS contains unlabeled amino acids. Switch to dialyzed FBS to remove these competing "light" amino acids.

    • Ensure Sufficient Cell Divisions: In metabolic labeling experiments like SILAC, cells should be cultured for at least five passages in the labeling medium to ensure complete incorporation of the labeled amino acid.

    • Determine Labeling Efficiency: Always measure the labeling efficiency, which should ideally be above 95%, to accurately correct your quantitative data.

Data Presentation

Quantitative Data on Isotopic Scrambling

The degree of isotopic scrambling can vary significantly among different amino acids. The following table summarizes the observed scrambling in HEK293 cells.

Table 1: Degree of Isotopic Scrambling for 15N-Labeled Amino Acids in HEK293 Cells

Amino Acid Degree of Scrambling
Alanine (A), Aspartate (D), Glutamate (E) High
Isoleucine (I) , Leucine (L), Valine (V) High
Glycine (G), Serine (S) Interconversion between each other
Cysteine (C), Phenylalanine (F), Histidine (H) Minimal or no scrambling
Lysine (K), Methionine (M), Asparagine (N) Minimal or no scrambling
Arginine (R), Threonine (T), Tryptophan (W), Tyrosine (Y) Minimal or no scrambling

(Data sourced from studies on HEK293 cells)

Adjusting experimental conditions can help mitigate scrambling. The table below shows the effect of reducing the concentration of labeled L-Isoleucine in the culture medium.

Table 2: Effect of L-Isoleucine Concentration on Scrambling in HEK293 Cells

This compound Concentration Observed Scrambling
100 mg/L High
25 mg/L Reduced

(Data based on experiments with GFP-CD16a expressed in HEK293 cells)

Experimental Protocols to Minimize Scrambling

Protocol 1: Optimizing Cell Culture Conditions for Mammalian Cells (HEK293)

This protocol is designed to minimize this compound scrambling in mammalian cell lines like HEK293 by adjusting the media composition.

Materials:

  • HEK293 cells

  • Culture medium deficient in L-Isoleucine

  • This compound

  • Unlabeled L-Isoleucine

  • Other essential amino acids

  • Dialyzed Fetal Bovine Serum (FBS)

Procedure:

  • Prepare Labeling Medium: Prepare the cell culture medium by supplementing it with all essential amino acids, except for L-Isoleucine. Use dialyzed FBS to avoid contamination with unlabeled amino acids.

  • Optimize this compound Concentration: Instead of the standard 100 mg/L, prepare a medium with a reduced concentration of this compound, for example, 25 mg/L. Ensure that this concentration is not limiting for cell growth and protein expression by running preliminary tests.

  • Cell Adaptation: Culture the HEK293 cells in this optimized medium for at least five passages to ensure adaptation and maximal incorporation of the labeled amino acid.

  • Protein Expression: Proceed with your standard transfection and protein expression protocol.

  • Analysis: Harvest the cells or secreted protein and analyze for isotopic scrambling using mass spectrometry. Compare the results with those obtained using the standard 100 mg/L concentration.

Protocol 2: Using Cell-Free Protein Synthesis to Reduce Scrambling

This protocol describes a method to suppress scrambling in an E. coli S30 cell-free system by inhibiting transaminase activity.

Materials:

  • E. coli S30 extract

  • Reaction mixture for cell-free protein synthesis

  • This compound

  • Plasmid DNA encoding the protein of interest

  • Sodium borohydride (NaBH4) solution (freshly prepared)

Procedure:

  • Prepare the S30 Extract: Start with a commercial or self-prepared E. coli S30 extract.

  • Inactivate Transaminases: To inactivate pyridoxal-phosphate (PLP)-dependent enzymes, treat the S30 extract with NaBH4. This should be done carefully, following established protocols, as NaBH4 is a strong reducing agent. This step irreversibly reduces the Schiff bases formed between PLP and lysine residues in the enzymes.

  • Set up the Cell-Free Reaction: Prepare the cell-free protein synthesis reaction mixture containing all necessary components (buffers, nucleotides, energy source) and supplement it with this compound and other unlabeled amino acids.

  • Protein Synthesis: Add the treated S30 extract and the plasmid DNA to the reaction mixture and incubate at the optimal temperature (usually 37°C) for several hours.

  • Purification and Analysis: Purify the expressed protein and analyze it by mass spectrometry to confirm reduced isotopic scrambling.

Visual Guides

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways involved in isotopic scrambling and a logical workflow for troubleshooting these issues.

Metabolic Pathways Leading to 15N Scrambling cluster_isoleucine L-Isoleucine Metabolism cluster_transamination Transaminase Cycle cluster_output Result Ile_15N This compound Keto_Ile α-keto-β-methylvalerate Ile_15N->Keto_Ile Transamination Transaminase Transaminase (PLP-Enzyme) Keto_Ile->Transaminase Keto_Acid α-Keto Acid (e.g., α-ketoglutarate) Transaminase->Keto_Acid 15N transfer New_AA_15N New 15N-Amino Acid (e.g., 15N-Glutamate) Keto_Acid->New_AA_15N Scrambled_Protein Protein with Scrambled 15N Label New_AA_15N->Scrambled_Protein Incorporation into Protein

Caption: Metabolic pathway showing the transamination of this compound.

Workflow to Minimize Isotopic Scrambling cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_validation Validation Start High Scrambling Detected in MS Data Check_System Review Experimental System (e.g., Cell Line, Media) Start->Check_System Optimize_Media Optimize Media: - Reduce [15N-Ile] - Use Dialyzed Serum Check_System->Optimize_Media Mammalian Cells Change_System Change System: - Use Cell-Free Expression - Switch to CHO cells Check_System->Change_System High Scrambling System Inhibit_Enzymes Inhibit Enzymes: (Cell-Free Only) - NaBH4 treatment Check_System->Inhibit_Enzymes E. coli Cell-Free Re_run Re-run Experiment Optimize_Media->Re_run Change_System->Re_run Inhibit_Enzymes->Re_run Analyze Analyze MS Data for Scrambling Re_run->Analyze Analyze->Check_System Scrambling Persists End Scrambling Minimized Analyze->End

Caption: Troubleshooting workflow for minimizing isotopic scrambling.

References

Technical Support Center: Enhancing L-Isoleucine-15N Incorporation in High-Density Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enhancement of L-Isoleucine-15N incorporation in high-density cultures.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common problems you may encounter during your experiments.

Problem 1: Low or No Yield of Recombinant Protein

Question Possible Cause Suggested Solution
Why am I getting very low or no protein expression? Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing and temperature of induction are critical.Optimize the inducer concentration and the induction time and temperature. Perform a time-course experiment at different temperatures (e.g., 18°C, 25°C, 37°C) to find the optimal conditions for your specific protein.[1]
Leaky Expression of a Toxic Protein: Low-level expression of a toxic protein before induction can inhibit cell growth.[2][3]Use a tightly regulated promoter system (e.g., T7 promoter in pET vectors) to minimize leaky expression.[3] Consider using a host strain that provides tighter control over expression.
Plasmid Instability: High cell densities can sometimes lead to plasmid loss, especially if the expressed protein is toxic.Ensure consistent antibiotic selection throughout the culture. Consider co-expressing a plasmid stabilization factor.
Codon Usage Bias: The codon usage of your gene of interest may not be optimal for E. coli.Use a codon-optimized synthetic gene for expression in E. coli. Alternatively, use a host strain that co-expresses tRNAs for rare codons.

Problem 2: Low Incorporation of this compound

Question Possible Cause Suggested Solution
My protein is expressed, but the 15N incorporation is low. Metabolic Scrambling: The 15N from L-Isoleucine can be metabolically converted and incorporated into other amino acids.[4]Reduce the concentration of the labeled L-Isoleucine in the medium. This can decrease the amount available for metabolic conversion into other amino acids.
Presence of Unlabeled Isoleucine: Contamination of the culture medium with unlabeled L-isoleucine from sources like yeast extract or peptone.Use a minimal medium (e.g., M9 medium) with 15NH4Cl as the sole nitrogen source to ensure that all de novo synthesized isoleucine is labeled. If rich media components are necessary, ensure they are from a certified 15N-depleted source.
Insufficient Uptake of this compound: The cellular machinery for amino acid uptake may be saturated or inhibited.Overexpress an amino acid transporter like CycA, which has been shown to import nonpolar amino acids, to potentially increase the uptake of this compound.
Amino Acid Recycling: During long induction times, cellular proteins can be degraded and their amino acids, including unlabeled isoleucine, can be recycled for new protein synthesis.Optimize the induction time to harvest the cells when the target protein expression is maximal, but before significant protein turnover occurs.

Problem 3: Poor Cell Growth in High-Density Cultures

Question Possible Cause Suggested Solution
My cells are not reaching a high optical density (OD600). Oxygen Limitation: Inadequate aeration is a common issue in high-density cultures.Use baffled flasks to increase the surface area for oxygen exchange. Ensure a low culture volume to flask volume ratio (e.g., 1:10). Optimize the shaking speed.
Media Acidification: High metabolic activity can lead to a drop in the pH of the culture medium, which inhibits growth.Use a well-buffered medium. Monitor and adjust the pH of the culture as needed.
Nutrient Depletion: Essential nutrients in the medium are consumed rapidly at high cell densities.Use a richer minimal medium formulation, such as the modified M9 medium (M9++), which can support higher cell densities. Consider fed-batch strategies to replenish nutrients.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to determine the percentage of this compound incorporation?

The gold standard for determining the percentage of 15N incorporation is mass spectrometry. By analyzing the mass spectrum of peptides from your purified protein, you can compare the isotopic profile against theoretical profiles with different enrichment rates to calculate the incorporation percentage.

Q2: Can I use rich media like LB for 15N labeling to get higher cell densities?

While rich media can promote higher cell densities, they contain unlabeled amino acids that will compete with your this compound, leading to lower incorporation. For high levels of incorporation, a minimal medium with 15NH4Cl as the sole nitrogen source is recommended. Some protocols suggest a compromise by growing cells to a high density in rich medium, then pelleting and resuspending them in minimal labeling medium for induction.

Q3: What are the key components of a minimal medium for high-density 15N labeling?

A typical minimal medium, such as M9, will contain a nitrogen source (15NH4Cl for labeling), a carbon source (like glucose), salts (Na2HPO4, KH2PO4, NaCl), MgSO4, CaCl2, and a solution of trace elements. For high-density cultures, a modified M9 medium (M9++) with increased buffering capacity and optimized trace element concentrations can be beneficial.

Q4: How can I increase the yield of my labeled protein without increasing the cost of this compound?

Employing high-density culture techniques can significantly increase the protein yield per volume of culture, thereby reducing the amount of expensive labeled amino acid needed for a given amount of protein. Optimizing expression conditions such as temperature and induction time can also maximize the yield from a given amount of labeled precursor.

Q5: What are "underground" metabolic pathways and how do they affect this compound incorporation?

"Underground" or promiscuous enzyme activities can lead to the synthesis of isoleucine precursors from unexpected sources within the cell. For example, in E. coli, alternative pathways can produce 2-ketobutyrate, a key precursor for isoleucine biosynthesis, from sources other than threonine. This can dilute the 15N label if the precursors for these underground pathways are not 15N-labeled. Using a minimal medium with 15NH4Cl as the sole nitrogen source helps to ensure that all metabolic pathways utilize the 15N label.

Quantitative Data

Table 1: Comparison of High-Density and Standard Culture Protocols for 15N/13C Labeling

ParameterStandard Protocol (M9 Medium)High-Density Protocol (M9++ Medium)Fold IncreaseReference
Culture Volume 1 L250 mL-
Final OD600 ~1~66x
15NH4Cl per gram of cell mass 2x1x-
13C6-Glucose per gram of cell mass ~3x1x-
Protein Yield 1xup to 7xup to 7x

Table 2: Effect of Modifying Threonine Metabolism on L-Isoleucine Production in E. coli

StrainGenotypeL-Isoleucine Yield (g/L)Biomass (OD600)Reference
NXU101 Starting Strain4.34 ± 0.080.781 ± 0.008
NXU102 Δtdh, ΔltaE, ΔyiaY7.48 ± 0.010.862 ± 0.005

Experimental Protocols

Protocol 1: High-Density E. coli Culture for Uniform 15N Labeling

This protocol is adapted from a method designed to increase protein yield in shaker flasks.

  • Pre-culture Preparation:

    • Inoculate a single colony into 1 mL of LB medium and grow for 2-3 hours at 37°C.

    • Use 100 µL of the LB culture to inoculate 10 mL of M9++ medium in a 125 mL flask.

    • Grow the pre-culture overnight at 37°C.

  • Main Culture Growth:

    • Inoculate 250 mL of M9++ medium (containing 1g/L 15NH4Cl) in a 2.5 L baffled flask with the 10 mL overnight pre-culture.

    • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 2.0-3.0.

    • Reduce the temperature to 30°C and continue growth until the OD600 reaches 6.0-6.5.

  • Protein Expression:

    • Reduce the temperature to 20°C.

    • Induce protein expression with 1.0 mM IPTG.

    • Continue to culture for 20 hours.

    • Harvest the cells by centrifugation.

Protocol 2: Quantification of 15N Incorporation by Mass Spectrometry

This is a general workflow for determining the percentage of 15N incorporation.

  • Protein Purification: Purify the expressed 15N-labeled protein to a high degree of homogeneity.

  • Protein Digestion:

    • Denature the protein using a suitable buffer (e.g., containing urea or guanidinium chloride).

    • Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the protein into peptides using a sequence-specific protease, such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., MALDI-TOF/TOF or ESI-QTOF).

    • Acquire the mass spectra of the peptides.

  • Data Analysis:

    • Identify the peptides from their mass-to-charge (m/z) ratios.

    • For each identified peptide, compare the experimentally observed isotopic distribution to a series of theoretically calculated distributions with varying levels of 15N enrichment.

    • The percentage of 15N incorporation is determined by finding the theoretical distribution that best fits the experimental data, often using statistical methods like the Pearson product-moment correlation coefficient.

Visualizations

L_Isoleucine_Biosynthesis_Pathway cluster_glycolysis Glycolysis & TCA Cycle cluster_threonine_synthesis Threonine Biosynthesis cluster_isoleucine_synthesis Isoleucine Biosynthesis cluster_degradation Threonine Degradation (Competition) Glucose Glucose Aspartate Aspartate Glucose->Aspartate Multiple Steps L_Threonine L_Threonine Aspartate->L_Threonine 5 Enzymatic Steps alpha_Ketobutyrate alpha_Ketobutyrate L_Threonine->alpha_Ketobutyrate ilvA (Threonine Dehydratase) Degradation Products Degradation Products L_Threonine->Degradation Products tdh, ltaE, yiaY L_Isoleucine L_Isoleucine alpha_Ketobutyrate->L_Isoleucine 4 Enzymatic Steps

Caption: Canonical L-Isoleucine biosynthesis pathway in E. coli from glucose, highlighting the key precursor L-Threonine and competing degradation pathways.

Troubleshooting_Workflow Start Start: Low 15N Incorporation CheckExpression Is the protein expressed? Start->CheckExpression CheckGrowth Is cell density (OD600) high? CheckExpression->CheckGrowth Yes OptimizeInduction Optimize induction conditions (IPTG, temp, time) CheckExpression->OptimizeInduction No CheckIncorporation Is 15N incorporation still low? CheckGrowth->CheckIncorporation Yes OptimizeGrowth Optimize growth conditions (aeration, pH, media) CheckGrowth->OptimizeGrowth No MinimalMedia Switch to minimal medium (e.g., M9++) CheckIncorporation->MinimalMedia Yes Success Successful Incorporation CheckIncorporation->Success No CheckToxicity Address protein toxicity (tighter promoter, different strain) OptimizeInduction->CheckToxicity CheckToxicity->CheckExpression OptimizeGrowth->CheckGrowth ReduceScrambling Reduce metabolic scrambling (lower labeled amino acid conc.) MinimalMedia->ReduceScrambling EnhanceUptake Enhance amino acid uptake (e.g., overexpress CycA) ReduceScrambling->EnhanceUptake EnhanceUptake->Success

Caption: A logical workflow for troubleshooting low this compound incorporation in high-density cultures.

References

Technical Support Center: Overcoming Poor Yield of 15N-Labeled Proteins in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low yield of 15N-labeled proteins in Escherichia coli.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any expression of my 15N-labeled protein. What are the common causes and how can I troubleshoot this?

A1: Failure to detect protein expression can stem from several issues, ranging from the expression vector to the health of the bacterial culture.

Troubleshooting Steps:

  • Verify Your Construct: Ensure your gene of interest is correctly cloned into the expression vector with the proper reading frame. Sequencing the plasmid is a critical first step.

  • Check for Leaky Expression and Toxicity: Some proteins are toxic to E. coli, and even low levels of expression before induction (leaky expression) can inhibit cell growth.[1][2][3]

    • Solution: Use a tightly regulated promoter system, such as the T7 promoter in pET vectors, and consider using E. coli strains that co-express repressors (e.g., pLysS strains) to minimize basal expression.[1][2]

  • Codon Usage: The presence of codons that are rare in E. coli can stall translation and lead to truncated or non-existent protein expression.

    • Solution: Analyze your gene for rare codons and consider synthesizing a codon-optimized version for E. coli. Alternatively, use specialized E. coli strains like Rosetta(DE3), which contain plasmids that express tRNAs for rare codons.

  • Incorrect E. coli Strain: Using an inappropriate E. coli strain for your expression system will result in no expression. For example, T7 promoter-based vectors require a strain that expresses T7 RNA polymerase, such as BL21(DE3).

  • Plasmid Integrity: Plasmids can be lost from the culture, especially if the expressed protein is toxic.

    • Solution: Ensure the appropriate antibiotic is always present in your culture media. It's also good practice to use freshly transformed cells for expression experiments.

Q2: My 15N-labeled protein expression is very low. How can I optimize the yield?

A2: Low protein yield is a frequent challenge when working with minimal media required for isotopic labeling. Several factors related to cell growth and induction conditions can be optimized.

Optimization Strategies:

  • Media Composition: The composition of the minimal medium is crucial for cell health and protein production.

    • Increase Nutrient Concentrations: Studies have shown that increasing the concentration of glucose and ¹⁵NH₄Cl can significantly boost protein yield. For instance, doubling the glucose concentration from 2 g/L to 4 g/L resulted in a more than five-fold increase in the yield of DsbA C33S.

    • Supplement with Rich Media: Adding a very small amount of LB medium (e.g., 0.1%) to your minimal medium can improve cell density without significantly impacting the 15N labeling efficiency.

    • Use an Optimized Minimal Medium: Consider using a modified M9 medium, such as M9++, which is designed to support growth to a higher cell density.

  • Induction Conditions: The timing and conditions of induction are critical for maximizing protein expression.

    • Optimal Cell Density for Induction: Inducing at a low optical density (OD₆₀₀) in a rich medium is common, but in minimal media, it's often better to induce at a higher cell density. A good starting point is to induce at 50% of the maximum cell density the culture can reach without induction.

    • Induction Temperature: Lowering the induction temperature (e.g., from 37°C to 20-25°C) can slow down protein expression, which often improves protein folding and solubility, leading to a higher yield of functional protein.

    • Induction Time: The optimal duration of induction can vary. For lower temperature inductions, a longer expression time (e.g., 16-20 hours) may be necessary to achieve maximal yield.

  • Oxygenation: Adequate aeration is vital for cell growth, especially in high-density cultures.

    • Solution: Use baffled flasks to increase the surface area for oxygen exchange and ensure a vigorous shaking speed (e.g., 250-280 rpm). The culture volume should not exceed 20-25% of the flask volume.

Q3: My 15N-labeled protein is expressed, but it's insoluble and forms inclusion bodies. What can I do?

A3: Protein insolubility is often due to improper folding, which can be exacerbated by the high rates of protein expression in E. coli.

Troubleshooting Insolubility:

  • Reduce Expression Rate: As mentioned for low yield, lowering the induction temperature is a primary strategy to slow down protein synthesis, allowing more time for proper folding.

  • Choose a Different E. coli Strain: Some strains are better suited for producing soluble protein. For example, strains like C41(DE3) and C43(DE3) have mutations that can reduce the toxicity of some proteins and improve their solubility. For proteins with disulfide bonds, SHuffle strains can promote their correct formation in the cytoplasm.

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of proteins. Consider co-expressing your protein with a chaperone system.

  • Test Different Constructs: The presence of certain tags or fusion partners can sometimes influence solubility. If possible, try different fusion tags or express the protein without a tag.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of media components and expression conditions on protein yield.

Table 1: Effect of Glucose and ¹⁵NH₄Cl Concentration on Protein Yield

ComponentConcentrationFold Increase in YieldProtein Example
Glucose2 g/L vs. 4 g/L>5xDsbA C33S
¹⁵NH₄Cl2 g/L vs. 3 g/L~1.5xDsbA C33S

Table 2: Impact of Induction Temperature and E. coli Strain on Expression

E. coli StrainInduction TemperatureRelative Protein YieldProtein Example
BL21(DE3)37°CLowDsbA
BL21(DE3)25°CHighDsbA
C43(DE3)37°CHighDsbA
C43(DE3)25°CModerateDsbA

Experimental Protocols

Protocol 1: General Protocol for 15N-Labeling of Proteins in M9 Medium

This protocol is a standard method for expressing 15N-labeled proteins in E. coli.

Day 1: Transformation

  • Transform the expression plasmid containing your gene of interest into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic.

  • Incubate overnight at 37°C.

Day 2: Pre-culture

  • In the morning, inoculate a single colony into 5 mL of rich medium (e.g., 2xTY or LB) with the appropriate antibiotic.

  • Grow at 37°C with shaking until the culture is dense.

  • In the late afternoon, use this pre-culture to inoculate a 50 mL M9 minimal medium starter culture containing 1 g/L ¹⁵NH₄Cl and the appropriate antibiotic. The inoculation volume should be about 1:100.

  • Grow this starter culture overnight at 37°C with shaking.

Day 3: Main Culture and Induction

  • Inoculate 1 L of M9 minimal medium (containing 1 g/L ¹⁵NH₄Cl, glucose, trace elements, and antibiotic) with the overnight M9 starter culture (1:100 dilution).

  • Grow the main culture at 37°C with vigorous shaking.

  • Monitor the OD₆₀₀. When it reaches the desired density (e.g., 0.8-1.0), lower the temperature to your desired induction temperature (e.g., 20°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture with shaking for the desired expression time (e.g., 4 hours at 37°C or 16-20 hours at 20°C).

Day 4: Harvest

  • Harvest the cells by centrifugation (e.g., 5000 x g for 20 minutes at 4°C).

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: High-Density Culture for Improved Yield

This protocol is adapted for achieving higher cell densities and protein yields.

  • Follow Day 1 and the morning of Day 2 as in Protocol 1.

  • In the late afternoon of Day 2, inoculate a 10 mL pre-culture in a modified minimal medium (M9++) in a 125 mL flask. Grow overnight at 37°C.

  • On Day 3, use the 10 mL pre-culture to inoculate 250 mL of M9++ medium in a larger flask.

  • Grow at 37°C until the OD₆₀₀ is between 2.0 and 3.0.

  • Reduce the temperature to 30°C and continue growth until the OD₆₀₀ reaches 6.0-6.5.

  • Lower the temperature to 20°C and induce with 1 mM IPTG.

  • Express for 20 hours before harvesting the cells.

Visualizations

Troubleshooting_Workflow cluster_no_expression No Expression Troubleshooting cluster_low_yield_opt Low Yield Optimization Strategies cluster_insoluble_opt Insolubility Troubleshooting start Start: Poor/No 15N-Protein Yield check_expression Is any protein expressed? start->check_expression low_yield Low Yield Optimization check_expression->low_yield Yes no_expression Verify Construct & Sequence check_expression->no_expression No insoluble Is the protein soluble? low_yield->insoluble optimize_media Optimize Media (Glucose, 15N source) low_yield->optimize_media soluble_protein Successful Soluble Protein insoluble->soluble_protein Yes inclusion_bodies Inclusion Body Troubleshooting insoluble->inclusion_bodies No lower_temp Lower Induction Temperature inclusion_bodies->lower_temp check_strain Check E. coli Strain & Promoter no_expression->check_strain check_codons Analyze Codon Usage check_strain->check_codons check_toxicity Assess Protein Toxicity check_codons->check_toxicity optimize_induction Optimize Induction (OD, Temp, Time) optimize_media->optimize_induction improve_aeration Improve Aeration optimize_induction->improve_aeration change_strain Try Different E. coli Strain lower_temp->change_strain add_chaperones Co-express Chaperones change_strain->add_chaperones

Caption: A workflow diagram for troubleshooting poor yield of 15N-labeled proteins.

Experimental_Workflow day1 Day 1: Transformation - Transform plasmid into E. coli - Plate on selective media day2 Day 2: Pre-culture - Inoculate rich media pre-culture - Inoculate minimal media starter culture day1->day2 day3 Day 3: Main Culture & Induction - Inoculate 1L minimal media - Grow to desired OD600 - Induce with IPTG day2->day3 day4 Day 4: Harvest - Centrifuge culture - Collect cell pellet day3->day4 purification Protein Purification day4->purification

Caption: A typical experimental workflow for 15N-protein labeling in E. coli.

References

L-Isoleucine-15N NMR Sample Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing L-Isoleucine-15N samples for optimal Nuclear Magnetic Resonance (NMR) resolution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for an this compound NMR sample?

A1: For acquiring high-quality spectra of individual amino acids, a higher concentration is generally better. For this compound, a concentration range of 1-10 mg/mL is a good starting point.[1] For protein NMR, where a single labeled residue is being observed, the overall protein concentration is typically in the range of 0.3-0.5 mM.[2] Very high concentrations can sometimes lead to broader lines if the sample is not mixed well, causing concentration gradients within the NMR tube.[1]

Q2: Which buffer should I use for my this compound sample?

A2: The choice of buffer is critical for sample stability and spectral quality. It is advisable to use buffer components that do not have covalently attached protons to avoid interfering signals.[3] Deuterated buffers are often preferred. Low salt concentrations, generally below 100 mM, are recommended as high ionic strength can degrade spectral quality.[3]

Q3: What is the ideal pH for an this compound NMR sample?

A3: A slightly acidic pH, typically below 6.5, is often optimal for observing amide protons. This is because the exchange rate of amide protons with the solvent is base-catalyzed; a lower pH minimizes this exchange, resulting in sharper signals. For observing the NH3+ group, acidic conditions are necessary to slow down the exchange rate. It's crucial to maintain stringent pH control, as even small variations can lead to significant chemical shift perturbations, potentially confounding data interpretation.

Q4: What is the recommended temperature for running NMR experiments on this compound?

A4: Lowering the temperature can significantly improve spectral resolution for 15N-labeled amino acids by reducing the rate of chemical exchange of amide protons with water. Studies have shown that temperatures below 0°C, such as -5°C, allow for facile characterization of the exchangeable NH3+ group. Varying the temperature can also help resolve overlapping resonances.

Q5: Should I add any specific additives to my sample?

A5: To conduct experiments at sub-zero temperatures without freezing, a co-solvent like 20% deuterated acetone can be used. For long-term sample stability, 0.1% sodium azide can be added to inhibit bacterial and fungal growth. It is also standard practice to add 5-10% Deuterium Oxide (D2O) to the sample, which is necessary for the NMR spectrometer's lock system. A reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is typically added for chemical shift calibration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Signal-to-Noise Ratio Low sample concentration.Increase the concentration of this compound. For peptides, concentrations of 1-5 mM are often required.
Suboptimal NMR acquisition parameters.Increase the number of scans.
Broad or Asymmetric Lineshapes High salt concentration.Keep the total ionic strength as low as possible, preferably under 100 mM.
Sample inhomogeneity.Ensure the sample is thoroughly mixed by vortexing. Filter the sample to remove any particulates.
Low solution height in the NMR tube.The solution height should be at least 40-50 mm, corresponding to a volume of 0.5-0.7 mL in a standard 5 mm tube.
Rapid chemical exchange of amide protons.Lower the sample pH to below 6.5 and/or decrease the acquisition temperature.
Missing or Weak Amide Proton Signals High pH causing rapid exchange with solvent.Lower the pH of the sample. The exchange rate is base-catalyzed, so a more acidic environment will slow it down.
High temperature accelerating proton exchange.Acquire spectra at a lower temperature. Studies have shown success at temperatures as low as -5°C.
Unexpected Peaks in the Spectrum Contamination from buffer components.Use buffer components without covalently attached protons or use fully deuterated buffers.
Metabolic scrambling of the 15N label.If expressing the labeled amino acid in a biological system, adjust culture conditions, such as the concentration of the labeled amino acid, to minimize scrambling.
Chemical Shift Instability pH drift during the experiment.Ensure the buffer has sufficient capacity to maintain a stable pH throughout the measurement. Re-measure pH after the experiment.
Temperature fluctuations.Use a spectrometer with good temperature control. Allow the sample to equilibrate at the target temperature before starting acquisition.

Experimental Protocols & Data

Optimal Sample Conditions Summary
ParameterRecommended Value/ConditionRationale
Concentration 1-10 mg/mL (for free amino acid)Ensures sufficient signal-to-noise.
Buffer Phosphate, Acetate (deuterated preferred)Minimizes interfering signals from the buffer itself.
Buffer Concentration 25-100 mMBalances buffering capacity with the need for low ionic strength.
pH 4.0 - 6.5Reduces the exchange rate of amide protons with water, leading to sharper signals.
Temperature -5°C to 25°CLower temperatures slow proton exchange, improving resolution for exchangeable protons.
Additives 5-10% D2ORequired for the spectrometer's frequency lock.
20% d-acetone (optional)Allows for experiments at sub-zero temperatures.
0.1 mM DSS (or similar)Internal standard for chemical shift referencing.
0.1% Sodium Azide (optional)Prevents microbial growth in long-term experiments.
Protocol: this compound Sample Preparation for HSQC
  • Dissolution : Weigh the desired amount of this compound and dissolve it in the chosen buffer to achieve the target concentration. For example, dissolve 5 mg of this compound in 0.5 mL of buffer for a 10 mg/mL solution.

  • pH Adjustment : Carefully adjust the pH of the solution to the desired value (e.g., pH 4.0) using dilute deuterated acid or base.

  • Addition of D2O and Reference : Add D2O to a final concentration of 10% (v/v). Add the internal reference standard (e.g., DSS) to a final concentration of 0.1 mM.

  • Filtration : To remove any particulate matter, filter the final solution through a syringe filter or a Pasteur pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube.

  • Volume Check : Ensure the final volume in the NMR tube corresponds to a height of at least 4 cm.

  • Cleaning : Before placing the sample in the spectrometer, wipe the outside of the NMR tube, particularly the bottom 10 cm, with acetone or isopropanol to remove any dirt or fingerprints.

Visualizations

Sample_Preparation_Workflow cluster_prep Preparation cluster_final Finalization cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Buffer weigh->dissolve adjust_ph Adjust pH (4.0-6.5) dissolve->adjust_ph additives Add D2O & DSS adjust_ph->additives filter Filter into NMR Tube additives->filter check_vol Check Volume (≥ 4 cm) filter->check_vol clean Clean Tube Exterior check_vol->clean nmr NMR Acquisition (e.g., 15N-HSQC) clean->nmr

Caption: Workflow for this compound NMR sample preparation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor NMR Resolution cause1 Rapid Proton Exchange? start->cause1 cause2 High Ionic Strength? start->cause2 cause3 Sample Inhomogeneity? start->cause3 sol1a Lower Temperature cause1->sol1a Yes sol1b Lower pH cause1->sol1b Yes sol2 Reduce Salt Conc. (<100mM) cause2->sol2 Yes sol3 Filter & Vortex Sample cause3->sol3 Yes

Caption: Troubleshooting logic for poor NMR spectral resolution.

References

Technical Support Center: Overcoming Signal Overlap in 15N HSQC Spectra with Selective Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering signal overlap in 15N HSQC spectra. The focus is on the application of selective isotopic labeling techniques to resolve spectral crowding and facilitate unambiguous resonance assignment and analysis.

Troubleshooting Guides

This section addresses common problems encountered during selective labeling experiments for NMR studies.

Issue: Severe peak overlap persists even after selective labeling.

Possible Cause 1: Suboptimal choice of labeled amino acid(s).

  • Solution: Re-evaluate the amino acid distribution in your protein. If the selectively labeled residue is highly abundant or clustered in a specific region of the protein, significant overlap may still occur. Consider labeling a less frequent amino acid or a combination of amino acids that are more evenly distributed throughout the sequence.

Possible Cause 2: Isotopic scrambling.

  • Solution: Metabolic pathways can sometimes convert one labeled amino acid into another, leading to unintended labeled residues and additional peaks in your spectrum.[1][2][3] This is particularly common in mammalian expression systems.[1][4]

    • Mitigation in E. coli: Supplementing the minimal media with unlabeled amino acids that are biosynthetically related to the labeled one can help suppress scrambling.

    • Characterization in Mammalian Cells: In systems like HEK293 cells, some amino acids are more prone to scrambling (e.g., A, D, E, I, L, V) while others show minimal scrambling (e.g., C, F, H, K, M, N, R, T, W, Y). It is crucial to be aware of these metabolic tendencies. Tuning culture conditions, such as reducing the concentration of the labeled amino acid, can sometimes suppress scrambling for certain residues like Valine and Isoleucine.

    • Verification: Use mass spectrometry to quantify the extent of scrambling and confirm the specific incorporation of isotopes.

Possible Cause 3: Protein aggregation or conformational heterogeneity.

  • Solution: Overlap may not be solely due to a high number of signals but also from line broadening caused by aggregation or multiple conformations.

    • Optimize Sample Conditions: Screen different buffer conditions (pH, ionic strength), temperature, and protein concentrations.

    • Check for Aggregation: Use techniques like dynamic light scattering (DLS) to assess the monodispersity of your sample.

    • NMR Experiments for Dynamics: Certain NMR experiments can probe for conformational exchange that may be broadening specific peaks.

Issue: Expected peaks are missing from the 15N HSQC spectrum.

Possible Cause 1: Low labeling efficiency.

  • Solution: The concentration of the labeled amino acid in the growth medium may be insufficient for efficient incorporation.

    • Increase Labeled Amino Acid Concentration: Gradually increase the amount of the 15N-labeled amino acid in your expression media.

    • Optimize Expression Protocol: Ensure that the timing of induction and the duration of expression are optimized for your specific protein and expression system.

Possible Cause 2: Unfavorable relaxation properties.

  • Solution: For larger proteins, transverse relaxation (T2) can be fast, leading to significant signal loss and peak broadening beyond detection.

    • Use TROSY-based Experiments: For proteins larger than ~25 kDa, a Transverse Relaxation-Optimized Spectroscopy (TROSY) version of the 15N HSQC experiment is highly recommended to improve sensitivity and resolution.

    • Deuteration: Expressing the protein in a deuterated background can significantly slow down relaxation rates and improve spectral quality.

Possible Cause 3: Residues are in dynamic regions of the protein.

  • Solution: Residues undergoing intermediate conformational exchange (on the µs-ms timescale) can experience significant line broadening, causing their signals to disappear from the spectrum.

    • Vary Temperature: Acquiring spectra at different temperatures can sometimes shift the exchange regime and allow for the observation of missing peaks.

    • Relaxation Dispersion Experiments: These specialized NMR experiments can be used to characterize dynamic processes and identify residues involved in conformational exchange.

Frequently Asked Questions (FAQs)

Q1: What is selective isotopic labeling and how does it help with signal overlap in 15N HSQC spectra?

A1: Selective isotopic labeling is a technique where only specific types of amino acids (or specific atoms within them) are enriched with NMR-active isotopes like 15N. In a uniformly 15N-labeled protein, every amino acid residue (except proline) will contribute a peak to the 15N HSQC spectrum, which for larger proteins leads to severe crowding and overlap. By selectively labeling, you reduce the number of signals in the spectrum, making it much simpler and easier to interpret. This approach not only alleviates spectral congestion but also aids in the assignment of resonances to specific amino acid types.

Q2: What are the main strategies for selective 15N labeling?

A2: The primary strategies include:

  • Residue-Type Selective Labeling: Providing one or more specific 15N-labeled amino acids in the growth medium while all other amino acids are unlabeled.

  • Selective Unlabeling (Reverse Labeling): Growing the protein in a medium with a uniform 15N source (like 15NH4Cl) and supplementing it with one or more unlabeled amino acids. This results in a spectrum where the signals from the unlabeled amino acid types are absent.

  • Combinatorial Selective Labeling: Using multiple samples, each labeled with a different combination of 15N amino acids, to facilitate assignments.

The choice of strategy depends on the specific research question, the size of the protein, and the expression system being used.

Q3: How do I choose which amino acid(s) to selectively label?

A3: The decision should be based on:

  • Amino Acid Abundance and Distribution: Choose amino acids that are present in a moderate number and are well-dispersed throughout the protein sequence to avoid localized regions of high peak density.

  • Research Goal: If you are interested in a specific region of the protein, such as an active site or a binding interface, you might choose to label residues known to be in that area.

  • Metabolic Pathways: Select amino acids that are less prone to metabolic scrambling in your chosen expression system to ensure the labeling is specific. For example, aromatic residues (Phe, Tyr, Trp) and Lysine are often good candidates in E. coli.

Q4: What is isotopic scrambling and how can I minimize it?

A4: Isotopic scrambling refers to the metabolic conversion of a labeled amino acid into other amino acids, leading to the incorporation of the 15N label into unintended residue types. This complicates spectral analysis.

Minimization Strategies:

  • Use Auxotrophic Strains: Employing E. coli strains that cannot synthesize certain amino acids can prevent scrambling.

  • Media Supplementation: Adding a cocktail of unlabeled amino acids can inhibit the cell's own amino acid biosynthesis pathways, thus reducing the conversion of the labeled amino acid.

  • Choice of Expression System: Mammalian cells have different metabolic pathways compared to bacteria, and understanding which amino acids are prone to scrambling in a particular system is key. For instance, in HEK293 cells, C, F, H, K, M, N, R, T, W, and Y show minimal scrambling.

Q5: Can I combine selective labeling with other NMR techniques to further improve my spectra?

A5: Absolutely. Selective labeling is often used in conjunction with other powerful NMR methods:

  • TROSY: For large proteins, combining selective labeling with TROSY experiments is crucial for obtaining high-quality spectra with sharp lines and good sensitivity.

  • Deuteration: Uniform deuteration of the protein (with the exception of the amide protons) dramatically reduces relaxation rates, which is highly beneficial for large proteins. Selectively protonating specific methyl groups in an otherwise deuterated background is another powerful strategy.

  • Specialized Pulse Sequences: Experiments like the Carbonyl Carbon Label Selective (CCLS)-HSQC can be used to detect signals from 1H-15N units that are adjacent to a 13C-labeled carbonyl carbon, providing sequential connectivity information even in challenging cases.

Experimental Protocols

Protocol 1: Selective 15N Amino Acid Labeling in E. coli

This protocol provides a general framework for selectively labeling a protein with a single 15N-labeled amino acid type in E. coli.

  • Prepare Minimal Media: Prepare M9 minimal media. The standard recipe includes Na2HPO4, KH2PO4, NaCl, and a nitrogen source. For selective labeling, initially use natural abundance 14NH4Cl as the sole nitrogen source.

  • Add Carbon Source and Other Nutrients: Supplement the media with a carbon source (e.g., glucose), MgSO4, CaCl2, and any necessary vitamins or trace metals.

  • Inoculation and Initial Growth: Inoculate the media with a starter culture of E. coli (e.g., BL21(DE3) strain) carrying the expression plasmid for your protein of interest. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Media Exchange (Optional but Recommended): To minimize the presence of any unlabeled amino acids synthesized by the cells, it is best to pellet the cells by centrifugation and resuspend them in fresh M9 media containing all components except the nitrogen source.

  • Add Labeled Amino Acid and Induce Expression:

    • Add the desired 15N-labeled amino acid to the culture at a concentration of 50-100 mg/L.

    • To suppress scrambling, consider adding a mixture of unlabeled amino acids (excluding the one you are labeling) at a concentration of ~50 mg/L each.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

  • Expression and Harvest: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for several hours or overnight. Harvest the cells by centrifugation.

  • Protein Purification: Purify the protein using standard chromatographic techniques.

  • NMR Sample Preparation: Prepare the purified, selectively labeled protein in a suitable NMR buffer containing 5-10% D2O.

Quantitative Data Summary

Table 1: Amino Acid Scrambling Tendencies in HEK293 Cells

Scrambling LevelAmino AcidsNotes
Minimal C, F, H, K, M, N, R, T, W, YThese amino acids are generally reliable for specific labeling.
Interconversion G, SGlycine and Serine can be interconverted by cellular enzymes.
Significant A, D, E, I, L, VThese amino acids are highly involved in central metabolic pathways and are prone to scrambling.

Visualizations

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_labeling Selective Labeling & Expression cluster_analysis Downstream Analysis A Prepare M9 Minimal Media (with 14NH4Cl) B Inoculate with E. coli (Expression Strain) A->B C Grow to Mid-Log Phase (OD600 = 0.6-0.8) B->C D Induce Protein Expression (e.g., with IPTG) C->D E Add 15N-Labeled Amino Acid(s) C->E Media Exchange (Optional) F Add Unlabeled Amino Acids (to suppress scrambling) C->F G Incubate for Expression (e.g., 18°C, overnight) D->G E->G F->G H Harvest Cells G->H I Purify Protein H->I J Acquire 15N HSQC Spectrum I->J K Analyze Spectrum for Reduced Overlap J->K

Caption: Workflow for selective 15N labeling in E. coli.

Troubleshooting_Logic Start Problem: Severe Signal Overlap in 15N HSQC Q1 Is the protein >25 kDa? Start->Q1 A1_Yes Use TROSY-HSQC and consider deuteration Q1->A1_Yes Yes A1_No Standard HSQC is likely sufficient. Proceed to selective labeling. Q1->A1_No No Q2 Is selective labeling already applied? A1_Yes->Q2 A1_No->Q2 A2_No Implement selective labeling strategy Q2->A2_No No A2_Yes Troubleshoot the selective labeling experiment Q2->A2_Yes Yes Q3 Are there unexpected peaks? A2_Yes->Q3 A3_Yes Investigate isotopic scrambling. - Check literature for your expression system. - Use Mass Spec to confirm. - Add unlabeled amino acids to suppress. Q3->A3_Yes Yes A3_No Re-evaluate choice of labeled residue. Is it too abundant or clustered? Q3->A3_No No

Caption: Decision tree for troubleshooting HSQC signal overlap.

References

Validation & Comparative

Validating L-Isoleucine-15N Enrichment: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, accurate determination of isotopic enrichment is paramount for the validity of experimental results. This guide provides a comparative overview of mass spectrometry-based methods for validating the enrichment of L-Isoleucine-15N, a crucial tracer in metabolic research and quantitative proteomics. We will delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical technique for validating this compound enrichment depends on several factors, including the required precision, sample matrix, available instrumentation, and throughput needs. Below is a summary of performance characteristics for GC-MS and LC-MS/MS based on studies of amino acid quantification.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Alternative Method: GC-C-IRMS
Precision (%RSD) 6.23% - 21.18%[1]4% - 18.34%[1][2]< 0.5‰ (approximately < 0.05%)[3]
Accuracy Good correlation with reference methods89% - 95% relative to external group meanHigh, used for reference material calibration
Sample Preparation Requires derivatizationCan analyze underivatized samplesRequires derivatization
Throughput High, with automated sample pretreatment availableHighLower, more specialized
Key Advantage High sensitivity and good resolution for derivatized amino acids.High specificity and ability to analyze underivatized samples in complex matrices.Highest precision for isotope ratio measurements.
Considerations Derivatization adds a step and potential for variability.Separation of isomers like leucine and isoleucine can be challenging without optimized chromatography.More specialized instrumentation not as commonly available.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate validation of this compound enrichment. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of this compound Enrichment

This protocol involves the hydrolysis of proteins (if applicable), derivatization of the resulting free amino acids, and analysis by GC-MS.

1. Protein Hydrolysis (for protein-bound isoleucine):

  • Dry the protein sample (e.g., 1-2 mg) in a borosilicate glass vial.

  • Add 1 mL of 6 M HCl.

  • Flush the vial with nitrogen gas, seal, and heat at 110°C for 24 hours.

  • After cooling, evaporate the HCl under a stream of nitrogen.

  • Re-dissolve the amino acid hydrolysate in a known volume of ultrapure water.

2. Amino Acid Derivatization (using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA):

  • Take an aliquot of the amino acid solution (containing approximately 10-50 nmol of isoleucine) and dry it completely.

  • Add 50 µL of acetonitrile and 50 µL of MTBSTFA.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for amino acid derivative analysis (e.g., DB-5ms).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at an initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) to monitor the ion fragments corresponding to the unlabeled (m/z) and 15N-labeled (m/z+1) isoleucine derivative. The specific ions to monitor will depend on the derivatization reagent used. For the TBDMS derivative, characteristic fragments would be selected.

  • Enrichment Calculation: The 15N enrichment is calculated from the relative abundances of the labeled and unlabeled isotopic peaks.

Protocol 2: LC-MS/MS Analysis of this compound Enrichment

This protocol describes the analysis of underivatized L-Isoleucine in a biological fluid, such as plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing a known concentration of a stable isotope-labeled internal standard (if absolute quantification is desired). For enrichment validation, an external calibration curve with standards of known enrichment may be used.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a column capable of retaining and separating polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

  • Mobile Phase: A typical gradient would involve a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for unlabeled L-Isoleucine (m/z 132 -> 86) and this compound (m/z 133 -> 87).

  • Enrichment Calculation: The 15N enrichment is determined by the ratio of the peak areas of the m/z 133 -> 87 and m/z 132 -> 86 transitions.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in validating this compound enrichment.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Hydrolysis Protein Hydrolysis (if necessary) Sample->Hydrolysis Cleanup Amino Acid Cleanup Hydrolysis->Cleanup Derivatization Derivatization Cleanup->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Injection Data Data Acquisition (SIM Mode) GC_MS->Data Enrichment Enrichment Calculation Data->Enrichment

GC-MS workflow for this compound enrichment validation.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Fluid Precipitation Protein Precipitation Sample->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant LC_MS_MS LC-MS/MS Analysis Supernatant->LC_MS_MS Injection Data Data Acquisition (MRM Mode) LC_MS_MS->Data Enrichment Enrichment Calculation Data->Enrichment

LC-MS/MS workflow for this compound enrichment validation.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for validating this compound enrichment. GC-MS, while requiring a derivatization step, offers high sensitivity. LC-MS/MS provides the advantage of analyzing underivatized isoleucine, simplifying sample preparation, but requires careful chromatographic optimization to resolve isomers. For the highest precision in isotope ratio measurements, specialized techniques like GC-C-IRMS are the gold standard. The selection of the most appropriate method will be guided by the specific research question, sample type, and available resources. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make an informed decision and accurately validate the enrichment of their stable isotope-labeled L-Isoleucine.

References

A Researcher's Guide: Comparing L-Isoleucine-15N and L-Isoleucine-13C for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount for innovation. Stable isotope tracing with labeled amino acids is a cornerstone of this endeavor, and the choice of isotope—primarily ¹³C versus ¹⁵N—can fundamentally shape the experimental questions that can be answered. This guide provides an objective comparison of L-Isoleucine-¹⁵N and L-Isoleucine-¹³C for metabolic flux analysis (MFA), supported by experimental principles and protocols to inform your research.

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell.[1][2] By introducing isotopically labeled substrates, researchers can trace the journey of atoms through metabolic networks. L-isoleucine, an essential branched-chain amino acid (BCAA), plays a critical role in cellular energy and biosynthesis, making its metabolism a key area of investigation.[3] The selection of either a ¹³C- or ¹⁵N-labeled isoleucine tracer depends on the specific metabolic pathway and biological question being addressed.

Core Principles: Carbon vs. Nitrogen Tracing

The fundamental difference between using L-Isoleucine-¹³C and L-Isoleucine-¹⁵N lies in the atom being traced. Metabolic processes primarily involve the transformation and rearrangement of carbon skeletons.[] Consequently, ¹³C-labeled amino acids are considered the "gold standard" for MFA , allowing for precise tracking of carbon atoms through pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[]

Conversely, ¹⁵N-labeling is crucial for elucidating nitrogen metabolism , including amino acid biosynthesis, degradation, and the study of protein turnover. When using L-Isoleucine-¹⁵N, researchers can track the fate of the amino group as it is transferred to other molecules, providing insights into transamination reactions and nitrogen assimilation pathways.

For a more holistic view of metabolism, dual-labeling experiments using both ¹³C and ¹⁵N tracers can be employed to simultaneously quantify carbon and nitrogen fluxes. This approach offers a highly detailed snapshot of cellular metabolism but requires more complex data analysis.

Quantitative and Qualitative Comparison

The choice between L-Isoleucine-¹³C and L-Isoleucine-¹⁵N for your metabolic flux analysis will depend on your specific research goals. Below is a summary of their key characteristics and applications.

FeatureL-Isoleucine-¹³CL-Isoleucine-¹⁵N
Primary Application Metabolic Flux Analysis (MFA) of carbon pathways (e.g., TCA cycle)Nitrogen metabolism, protein turnover, transamination reactions
Information Yield Detailed insights into the fate of the carbon skeleton of isoleucine.Tracks the amino group and its transfer to other molecules.
Natural Abundance ~1.1%~0.37%
Mass Shift (per atom) +1 Da+1 Da
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Key Advantages - Direct tracing of carbon backbone through central metabolic pathways. - Larger potential mass shifts with multiple ¹³C labels, improving MS resolution.- Lower natural abundance provides a cleaner background in MS analysis. - Essential for studying nitrogen flux and amino acid biosynthesis.
Limitations Provides limited information on nitrogen metabolism.Does not directly trace the carbon skeleton through catabolism. The ¹⁵N label can be diluted in the whole-body nitrogen pool in in vivo studies.

Experimental Protocols

The following are generalized protocols for stable isotope tracing experiments using L-Isoleucine-¹³C or L-Isoleucine-¹⁵N in mammalian cell culture.

Protocol 1: L-Isoleucine-¹³C Metabolic Flux Analysis

This protocol outlines the steps for tracing the carbon skeleton of isoleucine.

Materials:

  • Mammalian cell line of interest

  • Isoleucine-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Isoleucine-¹³C (e.g., uniformly labeled [U-¹³C₆]Isoleucine)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Metabolite extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

Procedure:

  • Cell Seeding: Culture cells in standard complete medium to ~80% confluency. Seed cells into multi-well plates at a desired density and allow them to adhere overnight.

  • Media Preparation: Prepare the labeling medium by supplementing isoleucine-free medium with dFBS, other necessary supplements, and the desired concentration of L-Isoleucine-¹³C.

  • Labeling: Remove the standard medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled isoleucine into downstream metabolites. The 0-hour time point serves as a baseline control.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add the pre-chilled extraction solvent to each well and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of downstream metabolites.

Protocol 2: L-Isoleucine-¹⁵N Metabolic Tracing

This protocol is designed to trace the nitrogen from isoleucine.

Materials:

  • Same as Protocol 1, but with L-Isoleucine-¹⁵N instead of L-Isoleucine-¹³C.

Procedure: The procedure is identical to Protocol 1, with the substitution of L-Isoleucine-¹⁵N for L-Isoleucine-¹³C in the labeling medium. The subsequent MS analysis will focus on tracking the +1 Da mass shift in molecules that have incorporated the ¹⁵N from isoleucine, such as other amino acids (via transamination) and nitrogen-containing metabolic intermediates.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the metabolic fate of labeled isoleucine and the experimental process.

Isoleucine_Catabolism cluster_c13 ¹³C Tracing (Carbon Skeleton) cluster_n15 ¹⁵N Tracing (Amino Group) Ile_C13 L-Isoleucine-¹³C aKeto_C13 α-Keto-β-methylvalerate-¹³C Ile_C13->aKeto_C13 Transamination PropionylCoA_C13 Propionyl-CoA-¹³C aKeto_C13->PropionylCoA_C13 AcetylCoA_C13 Acetyl-CoA-¹³C aKeto_C13->AcetylCoA_C13 TCA_C13 TCA Cycle Intermediates-¹³C PropionylCoA_C13->TCA_C13 AcetylCoA_C13->TCA_C13 Ile_N15 L-Isoleucine-¹⁵N Ile_N15->aKeto_C13 Transamination aKG α-Ketoglutarate Glu_N15 Glutamate-¹⁵N aKG->Glu_N15 OtherAA_N15 Other Amino Acids-¹⁵N Glu_N15->OtherAA_N15 Transamination

Caption: Fate of ¹³C and ¹⁵N labels from L-Isoleucine.

MFA_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase Start Cell Culture Label Introduce L-Isoleucine-¹³C or -¹⁵N Start->Label Incubate Time-Course Incubation Label->Incubate Extract Quench & Extract Metabolites Incubate->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze Process Data Processing & Isotopomer Distribution Analysis Analyze->Process Model Metabolic Flux Modeling Process->Model Interpret Biological Interpretation Model->Interpret

Caption: General workflow for a stable isotope tracing experiment.

Conclusion

The decision to use L-Isoleucine-¹³C or L-Isoleucine-¹⁵N for metabolic flux analysis is contingent on the research question. For elucidating the flow of the carbon backbone through central metabolic pathways, L-Isoleucine-¹³C is the tracer of choice. When the focus is on nitrogen metabolism, transamination reactions, and amino acid biosynthesis, L-Isoleucine-¹⁵N provides indispensable information. By understanding the distinct advantages and applications of each isotopologue, researchers can design more targeted and informative experiments to unravel the complexities of cellular metabolism.

References

L-Isoleucine-15N vs. Deuterium Labeling: A Comparative Guide for Studying Protein Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of protein science, understanding the dynamic nature of these macromolecules is paramount to deciphering their function, regulation, and involvement in disease. Isotopic labeling, coupled with powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides an unparalleled window into these molecular motions. This guide offers a detailed comparison of two prevalent labeling strategies: selective L-Isoleucine-15N labeling and comprehensive deuterium (²H) labeling, to aid researchers, scientists, and drug development professionals in selecting the optimal approach for their protein dynamics studies.

Principles of Isotopic Labeling for Protein Dynamics

Isotopic labeling involves the substitution of naturally abundant isotopes (e.g., ¹⁴N, ¹H) with their heavier, stable counterparts (e.g., ¹⁵N, ²H) within a protein. This subtle alteration in mass allows for the detection and analysis of specific atoms or entire molecules, providing invaluable insights into protein structure, folding, and dynamics.

This compound Labeling: This technique involves the specific incorporation of the heavy isotope of nitrogen, ¹⁵N, into isoleucine residues.[1][2] This is achieved by providing ¹⁵N-labeled isoleucine in the growth media of the protein expression system.[3] This method allows for the targeted analysis of isoleucine residues, which are often located in the hydrophobic core of proteins and play a critical role in protein stability and folding.[4] By monitoring the ¹⁵N-labeled isoleucine signals, researchers can probe the local environment and dynamics of these specific sites within the protein.

Deuterium (²H) Labeling: In contrast, deuterium labeling involves the widespread replacement of hydrogen (¹H) atoms with deuterium (²H) throughout the protein.[5] This is typically accomplished by expressing the protein in a growth medium containing deuterium oxide (D₂O) as the solvent. The primary advantage of deuterium labeling, particularly for larger proteins, is the reduction of dipolar interactions, a major source of signal broadening in NMR spectra. This leads to sharper signals, improved resolution, and enhanced sensitivity, making it possible to study the structure and dynamics of high-molecular-weight protein complexes.

Head-to-Head Comparison: this compound vs. Deuterium Labeling

The choice between L-Isoleucine-¹⁵N and deuterium labeling hinges on the specific research question, the size of the protein, and the desired level of detail.

FeatureThis compound LabelingDeuterium Labeling
Scope of Information Site-specific dynamics at isoleucine residues.Global and site-specific dynamics of the entire protein.
Protein Size Suitability Suitable for proteins of various sizes, but provides localized information.Particularly advantageous for proteins >25 kDa to reduce signal broadening.
Impact on NMR Spectra Introduces specific signals for ¹⁵N-labeled isoleucines without significantly altering the overall spectrum.Dramatically improves spectral resolution and sensitivity for large proteins by reducing ¹H-¹H dipolar relaxation.
Information on Hydrophobic Core Directly probes the dynamics of the hydrophobic core where isoleucine is often enriched.Provides comprehensive information on the dynamics of the entire protein, including the hydrophobic core.
Cost Generally less expensive as it only requires the labeled amino acid.More expensive due to the high cost of D₂O and deuterated glucose.
Experimental Complexity Relatively straightforward to implement in standard protein expression systems.Requires adaptation of cell growth protocols to D₂O-based media, which can affect protein yield.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for L-Isoleucine-¹⁵N and deuterium labeling for protein dynamics studies using NMR.

L_Isoleucine_15N_Workflow cluster_expression Protein Expression cluster_purification Purification & Analysis Start Start Culture Bacterial Culture in Minimal Media Start->Culture Supplement Supplement with This compound Culture->Supplement Induction Induce Protein Expression (e.g., IPTG) Supplement->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Chromatography) Lysis->Purification NMR_Prep NMR Sample Preparation Purification->NMR_Prep NMR_Acquisition NMR Data Acquisition NMR_Prep->NMR_Acquisition Analysis Data Analysis (Dynamics at Ile sites) NMR_Acquisition->Analysis

Workflow for this compound Labeling.

Deuterium_Labeling_Workflow cluster_expression Protein Expression in D2O cluster_purification Purification & Analysis Start Start Adaptation Adapt Cells to D2O-based Media Start->Adaptation Culture Culture in D2O Minimal Media Adaptation->Culture Induction Induce Protein Expression Culture->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification Lysis->Purification Back_Exchange Back-exchange to H2O (for amide protons) Purification->Back_Exchange NMR_Prep NMR Sample Preparation Back_Exchange->NMR_Prep NMR_Acquisition NMR Data Acquisition NMR_Prep->NMR_Acquisition Analysis Data Analysis (Global Dynamics) NMR_Acquisition->Analysis

Workflow for Deuterium Labeling.

Detailed Experimental Protocols

This compound Labeling Protocol

This protocol is adapted for expression in E. coli.

  • Prepare Minimal Media: Prepare M9 minimal media. Do not add the standard nitrogen source (¹⁴NH₄Cl) if uniform ¹⁵N labeling is not desired.

  • Pre-culture: Inoculate a single colony of E. coli transformed with the expression plasmid into a rich medium (e.g., LB) and grow overnight.

  • Main Culture: Inoculate the M9 minimal media with the overnight pre-culture.

  • Supplementation: Just before inducing protein expression, add L-Isoleucine-¹⁵N to the culture. The final concentration will need to be optimized but is typically in the range of 50-100 mg/L.

  • Induction: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to grow the culture for the desired time and temperature.

  • Harvest and Purification: Harvest the cells by centrifugation and purify the protein using standard protocols.

Deuterium Labeling Protocol

This protocol is for high-level deuteration in E. coli.

  • Adaptation to D₂O: Gradually adapt the E. coli expression strain to grow in D₂O-based M9 minimal media. This is a critical step and may involve sequential transfers into media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, 100%).

  • Prepare D₂O-based Media: Prepare M9 minimal media using 99.9% D₂O. Use a deuterated carbon source (e.g., ²H,¹³C-glucose) for maximal deuteration. The nitrogen source can be ¹⁵NH₄Cl for combined ¹⁵N and ²H labeling.

  • Main Culture: Inoculate the D₂O-based M9 media with the adapted cells and grow to the desired optical density.

  • Induction: Induce protein expression with the appropriate inducer.

  • Harvest and Purification: Harvest the cells and purify the protein.

  • Back-Exchange (Optional): For studies involving amide protons, the purified protein is dialyzed against a buffer prepared with H₂O to allow the exchange of deuterons at amide positions back to protons.

Signaling Pathways and Logical Relationships

The choice of labeling strategy directly influences the type of information that can be obtained about protein dynamics, which in turn impacts our understanding of various cellular processes.

Logical_Relationship cluster_labeling Labeling Strategy cluster_info Information Obtained cluster_application Biological Insights Ile15N This compound Local_Dynamics Local Dynamics (Hydrophobic Core) Ile15N->Local_Dynamics Deuterium Deuterium Global_Dynamics Global & Site-Specific Dynamics Deuterium->Global_Dynamics Large_Proteins Dynamics of Large Proteins/Complexes Deuterium->Large_Proteins Folding Protein Folding & Stability Local_Dynamics->Folding Binding Ligand/Drug Binding Global_Dynamics->Binding Allostery Allosteric Regulation Global_Dynamics->Allostery Function Enzyme Catalysis Large_Proteins->Function

Labeling strategy and resulting biological insights.

Conclusion

Both L-Isoleucine-¹⁵N and deuterium labeling are powerful tools for the study of protein dynamics. Selective ¹⁵N labeling of isoleucine offers a cost-effective and straightforward method to probe the dynamics of the hydrophobic core. In contrast, deuterium labeling is indispensable for high-resolution studies of large proteins and their complexes, providing a global view of molecular motion. Often, a combination of these and other isotopic labeling strategies, such as uniform ¹⁵N labeling on a deuterated background, provides the most comprehensive understanding of protein dynamics. The choice of the appropriate labeling method should be carefully considered based on the specific biological question, the properties of the protein under investigation, and the available resources.

References

Cross-Validation of Isotopic Labeling Techniques for Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteome dynamics is essential for understanding cellular functions, identifying disease biomarkers, and assessing therapeutic efficacy. Metabolic labeling with stable isotopes, coupled with mass spectrometry (MS), stands as a cornerstone for precise and robust quantitative proteomics.

This guide provides an objective cross-validation of two primary metabolic labeling strategies: full proteome labeling using a general ¹⁵N source and specific amino acid labeling , best exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While L-Isoleucine-¹⁵N is a valuable tool for specific applications like metabolic flux analysis and as an internal standard, this guide will focus on the broader, more common quantitative strategies to provide a comprehensive comparison.[1] We will delve into the performance metrics, experimental protocols, and data analysis considerations for each, supported by experimental data to inform methodological choices.

Performance Comparison: Full ¹⁵N Labeling vs. Specific Amino acid Labeling (SILAC)

The choice between metabolic labeling strategies depends critically on the experimental goals, the organism or cell system being studied, and the available data analysis resources. Full ¹⁵N labeling incorporates the isotope into every nitrogen-containing molecule, providing a comprehensive internal standard, whereas SILAC targets specific amino acids (typically Arginine and Lysine), simplifying data analysis.[2][3]

The following tables summarize key performance metrics compiled from studies comparing these approaches.

Table 1: Quantitative Performance and Reproducibility

MetricFull ¹⁵N LabelingSILAC (Arg/Lys)Label-Free (Spectral Counting)Data Source
Precision (Median CV %) ~18%< 15%> 30%[4][5]
Number of Quantified Proteins HighHighVariable, often lower
Accuracy High; dependent on labeling efficiencyHigh; less prone to metabolic conversion issues (e.g., Arg-to-Pro)Moderate; susceptible to run-to-run variation
Labeling Efficiency Typically 93-99%> 97%N/A

Table 2: Methodological and Analytical Comparison

FeatureFull ¹⁵N LabelingSILAC (Arg/Lys)Key Considerations
Principle Incorporates ¹⁵N from a single source (e.g., ¹⁵NH₄Cl) into all proteins.Incorporates specific "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lys) during protein synthesis.¹⁵N labeling provides a standard for the entire proteome, while SILAC ensures nearly every tryptic peptide is labeled.
Mass Shift Variable; depends on the number of nitrogen atoms in each peptide.Fixed and predictable for each labeled peptide.Variable mass shifts in ¹⁵N labeling require more complex data analysis software capable of calculating shifts for every potential peptide sequence.
Multiplexing Typically limited to 2-plex (light vs. heavy).Can be extended to 3-plex or more with different isotope combinations.Chemical labeling methods like TMT or iTRAQ offer higher multiplexing (up to 18-plex or more).
Applicability Applicable to any organism that can be grown on a defined medium, including plants and animals.Primarily used for cell culture; can be challenging for whole organisms or non-dividing cells.¹⁵N labeling is versatile but achieving high enrichment in complex organisms can be time-consuming and expensive.
Cost Can be cost-effective for simple organisms, but expensive for whole animal studies.Labeled amino acids can be expensive, but required quantities are generally lower than for full ¹⁵N labeling.The cost-benefit analysis depends on the scale of the experiment and the organism.

Experimental Protocols

To ensure reproducibility and facilitate cross-validation, adherence to standardized protocols is critical. Below are detailed methodologies for metabolic labeling and a subsequent cross-validation workflow.

Protocol 1: Metabolic Labeling for Quantitative Proteomics

This protocol describes the general steps for labeling cells using either a full ¹⁵N source or specific "heavy" amino acids (SILAC).

1. Media Preparation:

  • For ¹⁵N Labeling: Prepare the appropriate growth medium (e.g., M9 for E. coli, TAP for Chlamydomonas) but replace the standard nitrogen source (e.g., NH₄Cl or KNO₃) with its ¹⁵N-containing equivalent (e.g., ¹⁵NH₄Cl, K¹⁵NO₃) of high isotopic purity (>99%).
  • For SILAC Labeling: Prepare a custom cell culture medium (e.g., DMEM or RPMI-1640) that lacks the natural ("light") forms of L-arginine and L-lysine. Supplement this medium with 10% dialyzed fetal bovine serum (to remove native amino acids) and the desired "heavy" isotopically labeled amino acids (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine). A parallel "light" culture should be grown with the natural amino acids.

2. Cell Culture and Labeling:

  • Adapt cells to the labeling medium over several passages if necessary.
  • Culture the cells in the prepared "heavy" medium for a sufficient number of cell divisions (at least 5-6 doublings) to ensure near-complete incorporation of the isotope (>97%).
  • Monitor labeling efficiency by performing a small-scale protein extraction and MS analysis. For ¹⁵N labeling, efficiency can be calculated using specialized software. For SILAC, the disappearance of the "light" peptide peaks confirms full labeling.

3. Sample Collection and Mixing:

  • Apply the experimental treatment (e.g., drug exposure, stress) to one population of cells (e.g., the "light" culture) while the "heavy" culture serves as the control.
  • Harvest the cells, wash with PBS, and lyse them using a mass spectrometry-compatible lysis buffer (e.g., urea-based buffer).
  • Determine the protein concentration of each lysate (e.g., via Bradford or BCA assay).
  • For the most accurate quantification, combine the "light" and "heavy" lysates in a precise 1:1 protein ratio. This step minimizes errors from parallel sample handling.

4. Protein Digestion and Peptide Cleanup:

  • Reduce the disulfide bonds in the combined protein mixture with DTT and alkylate the resulting free thiols with iodoacetamide.
  • Digest the proteins into peptides using a sequence-grade protease, most commonly trypsin, overnight at 37°C.
  • Acidify the peptide mixture with trifluoroacetic acid (TFA) to stop the digestion.
  • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or StageTip. Elute the purified peptides and dry them under vacuum.

5. LC-MS/MS Analysis:

  • Resuspend the dried peptides in an appropriate buffer for mass spectrometry (e.g., 0.1% formic acid).
  • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., an Orbitrap mass spectrometer).
  • The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.

6. Data Analysis:

  • Process the raw MS data using software capable of handling the specific labeling strategy (e.g., Protein Prospector for ¹⁵N, MaxQuant for SILAC).
  • The software will identify peptides and calculate the abundance ratio for each light/heavy peptide pair by comparing the areas of their respective extracted ion chromatograms.
  • Protein ratios are then inferred from the median of all quantified peptide ratios belonging to that protein.

Protocol 2: Cross-Validation of ¹⁵N and SILAC Labeling

This protocol is designed to objectively compare the quantitative results obtained from both labeling methods on the same biological system.

1. Experimental Setup:

  • Prepare three parallel cell cultures (A, B, and C) from the same initial population.
  • Culture A: Grow in "light" SILAC medium (containing natural Arg/Lys).
  • Culture B: Grow in "heavy" SILAC medium (containing ¹³C,¹⁵N-labeled Arg/Lys).
  • Culture C: Grow in ¹⁵N-labeling medium (containing a ¹⁵N nitrogen source).
  • Ensure all cultures undergo sufficient doublings for complete labeling.

2. Treatment and Sample Preparation:

  • Apply a defined biological stimulus to Culture A. Cultures B and C will serve as the internal standards (controls).
  • Harvest and lyse all three cultures separately. Quantify the protein concentration for each lysate.

3. Creation of Comparison Mixes:

  • Mix 1 (SILAC Comparison): Combine lysates from Culture A (light, treated) and Culture B (heavy, control) in a 1:1 protein ratio.
  • Mix 2 (¹⁵N Comparison): Combine lysates from Culture A (light, treated) and Culture C (heavy, control) in a 1:1 protein ratio.

4. Processing and Analysis:

  • Process both Mix 1 and Mix 2 in parallel using the protein digestion, peptide cleanup, and LC-MS/MS analysis steps described in Protocol 1.
  • Analyze the raw data for Mix 1 using SILAC-compatible software.
  • Analyze the raw data for Mix 2 using ¹⁵N-compatible software.

5. Data Cross-Validation:

  • Generate a list of quantified proteins and their corresponding fold-change ratios (Treated/Control) from both analyses.
  • Create a scatter plot comparing the log₂-transformed protein ratios from the SILAC experiment (Y-axis) against the ¹⁵N experiment (X-axis).
  • Calculate the Pearson correlation coefficient (R²) for the dataset to assess the concordance between the two methods. A high correlation indicates that both methods produce comparable quantitative results.
  • Compare the number of proteins identified and quantified by each method and the coefficient of variation (CV) for the protein ratios to evaluate precision and proteome coverage.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological relationships. The following workflows and pathways are rendered using Graphviz and adhere to the specified design constraints.

G cluster_prep Sample Preparation cluster_process MS Sample Processing cluster_analysis Data Acquisition & Analysis culture_light Cell Culture 1 (e.g., 'Light' SILAC or ¹⁴N) treatment Apply Experimental Treatment culture_light->treatment culture_heavy Cell Culture 2 (e.g., 'Heavy' SILAC or ¹⁵N) lysis Cell Lysis & Protein Quantification culture_heavy->lysis treatment->lysis mix Combine Samples (1:1 Protein Ratio) digest Protein Digestion (e.g., Trypsin) mix->digest cleanup Peptide Cleanup (e.g., C18 SPE) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing & Peptide ID lcms->data quant Protein Quantification (Ratio Calculation) data->quant bio Bioinformatics & Pathway Analysis quant->bio G thr L-Threonine akb α-Ketobutyrate thr->akb ilvA (Threonine dehydratase) ahb α-Aceto-α-hydroxybutyrate akb->ahb ilvBN py Pyruvate py->ahb dhiv α,β-Dihydroxy-β- methylvalerate ahb->dhiv ilvC kmv α-Keto-β-methylvalerate dhiv->kmv ilvD ile L-Isoleucine kmv->ile ilvE ile->thr Feedback Inhibition

References

A Researcher's Guide to Quantitative Analysis of L-Isoleucine-15N Incorporation by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of stable isotope-labeled amino acids is fundamental to understanding protein synthesis, metabolic flux, and the efficacy of therapeutic agents. L-Isoleucine-15N, a non-radioactive, stable isotope-labeled essential amino acid, serves as a powerful tracer in these studies. Its incorporation into newly synthesized proteins can be meticulously tracked using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.

This guide provides an objective comparison of common LC-MS/MS methodologies for the quantitative analysis of this compound incorporation. It includes detailed experimental protocols, comparative performance data, and visual workflows to support your experimental design and analytical decisions.

Comparison of LC-MS/MS Methodologies

The choice of analytical method can significantly impact the accuracy, sensitivity, and throughput of this compound quantification. The primary distinction lies between methods that require chemical derivatization of amino acids prior to analysis and those that analyze them directly (underivatized).

  • Derivatization-Based Methods: These methods involve chemically modifying the amino acids to improve their chromatographic retention and ionization efficiency. A common agent is propyl chloroformate. While this can enhance sensitivity, it adds extra steps to sample preparation, potentially introducing variability.

  • Direct (Underivatized) Analysis: These methods, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, allow for the analysis of amino acids in their native form.[1][2][3] This simplifies sample preparation and can reduce analytical time.[2][4]

Below is a table summarizing the performance characteristics of two common approaches.

Parameter Method A: HILIC-MS/MS (Underivatized) Method B: RPLC-MS/MS (Derivatized) Method C: Traditional Amino Acid Analyzer (AAA)
Principle Separation of polar, underivatized amino acids.Separation of derivatized, less polar amino acids.Cation-exchange chromatography with post-column ninhydrin derivatization.
Sample Prep Time ~20 minutes (Protein precipitation)~60 minutes (Precipitation & Derivatization)~30 minutes
Analysis Time < 15 minutes~20-30 minutes> 120 minutes
Specificity High (based on retention time and MRM transitions)HighLower (susceptible to co-eluting compounds)
Precision (%CV) < 10%< 15%5-10%
Linearity (R²) > 0.99> 0.99> 0.98
Throughput HighMediumLow
Pros Fast, simple sample prep, high throughput.High sensitivity for certain amino acids.Gold standard for many years, well-established.
Cons Potential for matrix effects, requires specialized columns.Laborious sample prep, potential for derivative instability.Slow, lacks specificity compared to MS methods.

Detailed Experimental Protocol: Underivatized Analysis by HILIC-MS/MS

This protocol outlines a typical workflow for quantifying the incorporation of this compound in cell culture experiments, a method commonly known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

1. Metabolic Labeling of Cells:

  • Culture two populations of cells in parallel.
  • "Light" Population: Grow cells in standard culture medium containing natural ("light") L-Isoleucine.
  • "Heavy" Population: Grow cells for at least five cell doublings in a medium where natural L-Isoleucine is replaced with this compound. This ensures complete incorporation into the proteome.
  • Apply the experimental treatment (e.g., drug compound, growth factor) to the relevant cell population.

2. Sample Preparation & Protein Extraction:

  • After treatment, harvest and count an equal number of cells from both "light" and "heavy" populations.
  • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
  • Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Quantify the total protein concentration using a standard method (e.g., BCA assay).

3. Protein Digestion:

  • Take a desired amount of protein (e.g., 50 µg) from the combined lysate.
  • Perform in-solution or in-gel digestion using trypsin overnight at 37°C to generate peptides.

4. Peptide Cleanup and Preparation for LC-MS/MS:

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove contaminants.
  • Dry the purified peptides under vacuum.
  • Reconstitute the peptides in an appropriate solvent (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration of ~1 µg/µL.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: HILIC column (e.g., Intrada Amino Acid column).
  • Mobile Phase A: 100 mM Ammonium Formate in water.
  • Mobile Phase B: 0.3% Formic acid in 95:5 Acetonitrile:Water.
  • Gradient: A suitable gradient to separate isoleucine from other amino acids and matrix components (e.g., 0-10 min, 15-50% A).
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
  • SRM Transitions:
  • L-Isoleucine (Light): Precursor ion (m/z) 132.1 → Product ion (m/z) 86.1.
  • This compound (Heavy): Precursor ion (m/z) 133.1 → Product ion (m/z) 87.1.
  • Optimize collision energy and other source parameters for maximum signal intensity.

6. Data Analysis:

  • Integrate the peak areas for both the "light" (unlabeled) and "heavy" (15N-labeled) isoleucine-containing peptides.
  • The ratio of the heavy to light peak areas reflects the relative rate of protein synthesis under the experimental conditions. For example, a ratio > 1 indicates an increase in protein synthesis in the "heavy" labeled cells.

Visualizing the Workflow and Biological Context

Diagrams are essential for conceptualizing complex experimental workflows and biological pathways. The following are generated using Graphviz (DOT language) to illustrate the key processes.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Quantification Light Culture Cells in Medium with L-Isoleucine Harvest Harvest & Count Light Culture->Harvest Heavy Culture Cells in Medium with this compound Heavy Culture->Harvest Combine Combine Cells (1:1) Harvest->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Tryptic Digestion Lyse->Digest Cleanup Peptide Cleanup (SPE) Digest->Cleanup LCMS HILIC-MS/MS Cleanup->LCMS Data Data Acquisition (SRM) LCMS->Data Quant Peak Integration (Heavy/Light Ratio) Data->Quant Result Relative Protein Synthesis Rate Quant->Result

Caption: Experimental workflow for this compound quantification.

L-Isoleucine, like other branched-chain amino acids, is a key regulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth and protein synthesis. Measuring this compound incorporation provides a direct readout of this pathway's activity.

G Isoleucine Isoleucine PI3K PI3K Isoleucine->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis (Isoleucine-15N Incorporation) S6K1->ProteinSynthesis eIF4E->ProteinSynthesis

Caption: Simplified mTOR signaling pathway regulated by Isoleucine.

References

A Comparative Analysis of Microbial and Synthetic L-Isoleucine-15N Purity for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of isotopically labeled compounds is paramount. L-Isoleucine-15N, a crucial tracer in metabolic research and proteomics, is primarily produced through two methods: microbial fermentation and chemical synthesis. This guide provides an objective comparison of the purity profiles of this compound from these two sources, supported by a summary of typical impurity levels and detailed experimental protocols for their assessment.

The choice between microbially and synthetically produced this compound often depends on the specific requirements of the application. While both methods can yield high-quality products, they are characterized by different impurity profiles. Microbial synthesis is lauded for its inherent stereoselectivity, whereas chemical synthesis offers a high degree of control over chemical and isotopic purity.

Quantitative Purity Comparison

The following table summarizes the typical purity specifications for this compound produced by microbial fermentation and chemical synthesis, based on data from scientific literature and commercial suppliers.

Purity ParameterMicrobial this compoundSynthetic this compound
Isotopic Purity (¹⁵N) Typically ≥96 atom %[1][2]Commonly ≥98 atom %[3][4]
Chemical Purity Generally high, but may contain other amino acidsTypically ≥98%[3]
Stereoisomeric Purity High enantiomeric excess (e.g., >99% L-isomer) due to enzymatic stereospecificity. Low levels of diastereomers (allo-isoleucine).May contain higher levels of stereoisomers (D-Isoleucine, L-allo-Isoleucine, D-allo-Isoleucine) as byproducts of the synthesis process.
Common Impurities - Other amino acids (e.g., leucine, valine, norvaline)- Residual fermentation media components (salts, sugars)- Stereoisomers- Reaction by-products- Residual solvents

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires a combination of analytical techniques to assess its isotopic, chemical, and stereoisomeric integrity.

Determination of Isotopic Purity by Mass Spectrometry (MS)

Objective: To quantify the enrichment of the ¹⁵N isotope in the L-Isoleucine molecule.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: The this compound sample is derivatized to increase its volatility for GC analysis. A common method is the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives.

  • Gas Chromatography (GC): The derivatized sample is injected into a GC system, where it is vaporized and separated from other volatile compounds based on its boiling point and interaction with the stationary phase of the GC column.

  • Mass Spectrometry (MS): As the derivatized L-Isoleucine elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing them to fragment. The mass-to-charge ratio (m/z) of the parent ion and its fragments are analyzed.

  • Data Analysis: The isotopic enrichment is calculated by comparing the relative abundance of the ion containing ¹⁵N (M+1) to the ion containing ¹⁴N (M).

Determination of Chemical and Stereoisomeric Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify L-Isoleucine from its stereoisomers (D-Isoleucine, L-allo-Isoleucine, D-allo-Isoleucine) and other chemical impurities.

Methodology: Chiral HPLC with UV Detection

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically the mobile phase used for the HPLC analysis.

  • HPLC System: A High-Performance Liquid Chromatography system equipped with a chiral column is used. The chiral stationary phase of the column allows for the separation of the different stereoisomers of isoleucine.

  • Separation: The sample is injected into the HPLC system. The mobile phase carries the sample through the column, and the different isomers interact differently with the chiral stationary phase, leading to their separation. They will, therefore, elute from the column at different times (retention times).

  • Detection: A UV detector is used to monitor the eluent from the column. As each compound passes through the detector, it absorbs light at a specific wavelength, generating a peak in the chromatogram.

  • Quantification: The area under each peak is proportional to the concentration of the corresponding compound. The chemical and stereoisomeric purity is determined by comparing the peak area of L-Isoleucine to the total area of all peaks.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved in purity assessment and the application of this compound, the following diagrams are provided.

experimental_workflow cluster_ms Isotopic Purity (GC-MS) cluster_hplc Chemical & Stereoisomeric Purity (HPLC) ms_sample This compound Sample derivatization Derivatization (e.g., t-BDMS) ms_sample->derivatization gc Gas Chromatography Separation derivatization->gc ms_analysis Mass Spectrometry Analysis gc->ms_analysis isotopic_purity Isotopic Purity (%) ms_analysis->isotopic_purity hplc_sample This compound Sample chiral_hplc Chiral HPLC Separation hplc_sample->chiral_hplc uv_detection UV Detection chiral_hplc->uv_detection purity_calc Chemical & Stereoisomeric Purity (%) uv_detection->purity_calc mtor_pathway isoleucine L-Isoleucine mTORC1 mTORC1 isoleucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) protein_synthesis Protein Synthesis S6K1->protein_synthesis eIF4E_BP1->protein_synthesis inhibits cell_growth Cell Growth protein_synthesis->cell_growth

References

A Researcher's Guide: L-Isoleucine-15N Versus Other 15N-Labeled Amino Acids for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 15N-Labeled Amino Acids for Mass Spectrometry-Based Proteomics.

In the realm of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone methodology for accurate relative quantification of proteins. The principle of SILAC lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" counterpart grown in the presence of the natural amino acid.[1][2] While 15N-labeled Arginine and Lysine are the most commonly used amino acids for SILAC, the selection of the appropriate labeled amino acid is critical and can significantly impact the outcome and interpretation of an experiment. This guide provides a detailed comparison of L-Isoleucine-15N with other 15N-labeled amino acids, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Performance Comparison: this compound vs. Other 15N-Labeled Amino Acids

The ideal 15N-labeled amino acid for SILAC should exhibit high incorporation efficiency, have minimal impact on cell physiology, and be metabolically stable to prevent isotopic scrambling. The following table summarizes the performance of this compound in comparison to other commonly used or alternative 15N-labeled amino acids based on these key parameters.

15N-Labeled Amino Acid Metabolic Scrambling in HEK293 Cells Utility with Trypsin Digestion Key Considerations
L-Isoleucine (Ile) Significant Scrambling[3]SuboptimalIsobaric with Leucine, complicating mass spectrometry analysis.[4] Metabolic instability leads to the transfer of the 15N label to other amino acids.[3]
L-Leucine (Leu) Significant ScramblingSuboptimalIsobaric with Isoleucine. Also exhibits significant metabolic scrambling.
L-Valine (Val) Significant ScramblingSuboptimalProne to metabolic conversion and scrambling of the 15N label.
L-Arginine (Arg) Minimal ScramblingOptimal Standard choice for SILAC. Trypsin cleaves at the C-terminus of Arginine, ensuring most tryptic peptides contain a single labeled amino acid.
L-Lysine (Lys) Minimal ScramblingOptimal Standard choice for SILAC, often used in combination with labeled Arginine. Trypsin cleaves at the C-terminus of Lysine.
L-Proline (Pro) -SuboptimalCan be added to SILAC media to prevent the metabolic conversion of heavy Arginine to heavy Proline.
L-Methionine (Met) Minimal ScramblingSuboptimalCan be used for SILAC; however, it is less frequent in proteins compared to Arginine and Lysine.

Experimental Data on Metabolic Scrambling

Metabolic scrambling, the cellular process where the isotopic label from one amino acid is transferred to another, is a critical factor to consider as it can lead to inaccurate protein quantification. A study investigating the metabolic fate of 18 different 15N-labeled amino acids in Human Embryonic Kidney (HEK) 293 cells provides crucial insights into their stability.

The study revealed that L-Isoleucine, along with L-Alanine, L-Aspartate, L-Glutamate, L-Leucine, and L-Valine, undergoes significant metabolic scrambling . In contrast, the alpha-[15N]- atoms from 10 other amino acids, including the SILAC-standard L-Arginine and L-Lysine, showed minimal scrambling. This finding underscores a major drawback of using this compound for quantitative proteomics, as the 15N label is not exclusively confined to Isoleucine residues within the proteome.

Experimental Protocols

Standard SILAC Protocol using 15N-Arginine and 15N-Lysine

This protocol provides a general workflow for a typical SILAC experiment.

1. Media Preparation:

  • Prepare SILAC-specific cell culture medium (e.g., DMEM or RPMI 1640) that lacks L-Arginine and L-Lysine.

  • For the "light" medium, supplement with standard ("light") L-Arginine and L-Lysine at their normal concentrations.

  • For the "heavy" medium, supplement with the 15N-labeled L-Arginine (e.g., 13C6, 15N4-L-Arginine) and 15N-labeled L-Lysine (e.g., 13C6, 15N2-L-Lysine).

2. Cell Culture and Labeling:

  • Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

  • Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.

  • Verify the incorporation efficiency by mass spectrometry analysis of a small protein sample.

3. Experimental Treatment:

  • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells).

4. Sample Harvesting and Mixing:

  • Harvest the "light" and "heavy" cell populations.

  • Count the cells from each population and mix them in a 1:1 ratio.

5. Protein Extraction, Digestion, and Mass Spectrometry:

  • Lyse the mixed cell pellet and extract the proteins.

  • Digest the protein mixture into peptides using trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

6. Data Analysis:

  • Identify and quantify the "light" and "heavy" peptide pairs using specialized software (e.g., MaxQuant). The ratio of the intensities of the heavy to light peptides reflects the relative abundance of the protein in the two conditions.

Protocol for Assessing Metabolic Scrambling of 15N-Labeled Amino Acids

This protocol is adapted from a study on selective amino acid 15N-labeling in HEK293 cells.

1. Cell Culture and Transfection:

  • Grow HEK293F cells in a custom culture medium lacking all amino acids.

  • Supplement the medium with the specific 15N-labeled amino acid to be tested (e.g., this compound) at a concentration of 100 mg/L.

  • Add all other unlabeled amino acids at a concentration of 100 mg/L (except for glutamine, which is added at 1 g/L).

  • Transiently transfect the cells with an expression plasmid for a reporter protein.

2. Protein Expression and Purification:

  • Culture the cells for a sufficient period to allow for protein expression.

  • Purify the secreted reporter protein from the culture medium.

3. Mass Spectrometry Analysis:

  • Digest the purified protein with trypsin.

  • Analyze the resulting peptides by MALDI-FTICR-MS or a similar high-resolution mass spectrometer.

4. Data Analysis:

  • Analyze the mass spectra of the peptides to identify any mass shifts that do not correspond to the incorporation of the intended 15N-labeled amino acid. The presence of unexpected mass shifts in peptides that do not contain the target amino acid is indicative of metabolic scrambling.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), depict the standard SILAC workflow and the metabolic pathways leading to amino acid scrambling.

SILAC_Workflow cluster_light Light Labeled Cells cluster_heavy Heavy Labeled Cells light_cells Cell Culture (Light Arg/Lys) light_treatment Control Treatment light_cells->light_treatment mix Mix Cell Populations (1:1) light_treatment->mix heavy_cells Cell Culture (Heavy 15N-Arg/Lys) heavy_treatment Experimental Treatment heavy_cells->heavy_treatment heavy_treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Trypsin Digestion lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data Metabolic_Scrambling cluster_stable Metabolically Stable cluster_unstable Metabolically Unstable Arg15N L-Arginine-15N Protein_stable Protein Synthesis (Specific Labeling) Arg15N->Protein_stable Lys15N L-Lysine-15N Lys15N->Protein_stable Ile15N This compound Metabolic_Pool Cellular Metabolic Pool Ile15N->Metabolic_Pool Other_AAs Other Amino Acids (e.g., Glu, Ala) Metabolic_Pool->Other_AAs Protein_scrambled Protein Synthesis (Scrambled Labeling) Other_AAs->Protein_scrambled

References

Evaluating the Cost-Effectiveness of L-Isoleucine-15N Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics and metabolomics, stable isotope labeling is an indispensable tool. Among the various labeled amino acids, L-Isoleucine-15N presents a specific set of advantages and challenges. This guide provides an objective comparison of this compound labeling with other common alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Performance Comparison of Isotope Labeling Strategies

The choice of a stable isotope labeling strategy depends on various factors, including the biological system, the experimental goals, and budgetary constraints. This compound labeling, while useful for specific applications, is not without its limitations, most notably metabolic scrambling. The following table summarizes the key performance metrics of this compound labeling compared to other widely used methods.

Labeling StrategyPrimary Application(s)AdvantagesDisadvantagesRelative CostIsotopic Incorporation Efficiency
This compound Labeling NMR-based structural biology, specific protein/peptide quantificationCan provide specific structural information; potentially lower cost than uniform labeling.Significant metabolic scrambling to other amino acids (e.g., Valine, Leucine, Alanine) in some cell lines (e.g., HEK293)[1].Moderate to HighCan be low to moderate (e.g., 30 ±14% for VIL labeling) due to scrambling and reliance on endogenous amino acid pools[1].
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) using 13C/15N-Arginine & Lysine Quantitative proteomicsHigh accuracy and reproducibility; labeling occurs in vivo, minimizing experimental variation[2].Arginine can be converted to proline, complicating analysis; not suitable for organisms that cannot be cultured[3].HighTypically high, with complete incorporation achieved after several cell doublings[2].
Uniform 15N Labeling Quantitative proteomics, NMR-based structural biologyProvides labeling for all nitrogen-containing amino acids; can be cost-effective for microorganisms.Can be expensive for mammalian cell culture; suboptimal enrichment (<98%) can hamper identification and quantification.Low to High (organism-dependent)Generally high, often exceeding 98% in microorganisms.
Selective Methyl Labeling (Isoleucine, Leucine, Valine) NMR studies of large proteins and protein complexesReduces spectral complexity and allows for the study of high molecular weight systems.Requires specific precursors and can be expensive.HighHigh incorporation of methyl groups.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and accurate results. Below are protocols for key experiments involving this compound labeling and a common alternative, SILAC.

Protocol 1: Selective this compound Labeling in HEK293 Cells for NMR Analysis

This protocol is adapted from studies investigating metabolic scrambling of amino acids in mammalian cells.

Objective: To express a protein with selective 15N labeling on isoleucine residues for NMR analysis, while minimizing metabolic scrambling.

Materials:

  • HEK293F cells

  • Expression plasmid containing the gene of interest

  • Culture medium (e.g., FreeStyle™ 293 Expression Medium)

  • This compound

  • Unlabeled amino acid supplements

  • Transfection reagent

  • Standard cell culture and protein purification equipment

Methodology:

  • Cell Culture Preparation: Culture HEK293F cells in suspension to the desired density for transfection.

  • Preparation of Labeling Medium: Prepare the culture medium by supplementing it with all necessary amino acids except for isoleucine. Add this compound at a reduced concentration of 25 mg/L to minimize scrambling. Other unlabeled amino acids should be added at a standard concentration (e.g., 100 mg/L), except for glutamine (1 g/L).

  • Transfection: Transiently transfect the HEK293F cells with the expression plasmid using a suitable transfection reagent.

  • Protein Expression and Labeling: Grow the transfected cells in the prepared labeling medium.

  • Harvesting and Protein Purification: Harvest the cells and purify the protein of interest using standard chromatography techniques.

  • Analysis: Analyze the purified protein using NMR spectroscopy to assess the incorporation of 15N-Isoleucine and the extent of metabolic scrambling. Mass spectrometry can also be used to determine the isotopic enrichment levels.

Protocol 2: SILAC Labeling using 13C6, 15N2-Lysine and 13C6, 15N4-Arginine

This protocol provides a general workflow for quantitative proteomics using SILAC.

Objective: To quantitatively compare protein abundance between two cell populations using SILAC.

Materials:

  • Two populations of cultured cells

  • SILAC-specific DMEM or RPMI-1640 medium lacking L-lysine and L-arginine

  • "Light" L-lysine and L-arginine

  • "Heavy" 13C6, 15N2-L-lysine and 13C6, 15N4-L-arginine

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture and proteomics sample preparation reagents

Methodology:

  • Cell Adaptation: Culture the two cell populations for at least five passages in their respective SILAC media ("light" and "heavy") to ensure complete incorporation of the labeled amino acids. The "light" medium is supplemented with normal lysine and arginine, while the "heavy" medium is supplemented with the heavy isotopic versions.

  • Experimental Treatment: Apply the experimental treatment to one of the cell populations.

  • Cell Harvesting and Lysis: Harvest both cell populations, mix them in a 1:1 ratio based on cell number or protein concentration, and lyse the cells.

  • Protein Digestion: Digest the protein mixture into peptides using an appropriate protease, typically trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following sections provide DOT language scripts for generating such diagrams using Graphviz.

This compound Labeling and Metabolic Scrambling

This diagram illustrates the intended labeling of L-Isoleucine and its subsequent metabolic scrambling into other amino acids.

cluster_0 Exogenous this compound cluster_1 Intracellular Amino Acid Pool cluster_2 Protein Synthesis This compound This compound Isoleucine-15N_pool Isoleucine-15N This compound->Isoleucine-15N_pool Valine_pool Valine Isoleucine-15N_pool->Valine_pool Scrambling Leucine_pool Leucine Isoleucine-15N_pool->Leucine_pool Scrambling Alanine_pool Alanine Isoleucine-15N_pool->Alanine_pool Scrambling Labeled_Protein Protein with 15N-Isoleucine Isoleucine-15N_pool->Labeled_Protein Mislabeled_Protein_V Protein with scrambled 15N-Valine Valine_pool->Mislabeled_Protein_V Mislabeled_Protein_L Protein with scrambled 15N-Leucine Leucine_pool->Mislabeled_Protein_L Mislabeled_Protein_A Protein with scrambled 15N-Alanine Alanine_pool->Mislabeled_Protein_A

Caption: Metabolic fate of this compound.

General Workflow for a SILAC Experiment

This diagram outlines the key steps in a typical quantitative proteomics experiment using SILAC.

Start Start Cell_Culture_Light Cell Culture (Light Amino Acids) Start->Cell_Culture_Light Cell_Culture_Heavy Cell Culture (Heavy Amino Acids) Start->Cell_Culture_Heavy Experimental_Treatment Experimental Treatment Cell_Culture_Light->Experimental_Treatment Mix_Populations Mix Cell Populations (1:1) Cell_Culture_Heavy->Mix_Populations Experimental_Treatment->Mix_Populations Cell_Lysis Cell Lysis Mix_Populations->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis End End Data_Analysis->End

Caption: SILAC experimental workflow.

Conclusion

The cost-effectiveness of this compound labeling is highly dependent on the specific research question and the biological system under investigation. While it can be a valuable tool for specific NMR-based structural studies, its propensity for metabolic scrambling in certain cell lines necessitates careful experimental design, such as the titration of the labeled amino acid, which can in turn reduce costs.

For general quantitative proteomics, SILAC using labeled arginine and lysine remains a more robust and widely adopted method, despite its higher initial cost, due to its high accuracy and the wealth of established protocols and data analysis pipelines. Uniform 15N labeling offers a cost-effective alternative, particularly in microorganisms, but can be prohibitively expensive in mammalian systems.

Ultimately, researchers must weigh the trade-offs between the specificity of the label, the potential for metabolic conversion, the requirements of the analytical platform, and the overall budget. For targeted investigations where the metabolism of isoleucine is of interest or for specific NMR applications, this compound can be a powerful tool. However, for global quantitative proteomic studies, alternative methods like SILAC or uniform 15N labeling often provide a more reliable and cost-effective solution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.